molecular formula C3H8INO2 B1384047 Beta-alanine hydroiodide CAS No. 2096495-59-7

Beta-alanine hydroiodide

Cat. No.: B1384047
CAS No.: 2096495-59-7
M. Wt: 217.01 g/mol
InChI Key: XAKAQFUGWUAPJN-UHFFFAOYSA-N
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Description

Beta-alanine hydroiodide (CAS 2096495-59-7) is a hydroiodide salt form of the endogenous amino acid beta-alanine. With a molecular formula of C3H8INO2 and a molecular weight of 217.01 g/mol, this compound is characterized as a white to off-white solid . It is recommended for storage at 2-8°C to maintain stability . As a research chemical, it serves as a useful building block in organic synthesis and scientific investigations . Beta-alanine itself is a non-essential, non-proteogenic amino acid that is the rate-limiting precursor for the synthesis of carnosine (beta-alanyl-L-histidine), a dipeptide with significant physiological roles . In research settings, elevating muscle carnosine through beta-alanine supplementation has been shown to improve high-intensity exercise performance by augmenting intracellular buffering capacity, which helps mitigate exercise-induced acidosis . Beyond its role as a pH buffer, carnosine also exhibits antioxidant properties and the ability to chelate transition metals . Researchers value beta-alanine and its derivatives for probing these and other biochemical pathways. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling. For specific applications of the hydroiodide salt variant, please contact our scientific support team for further information.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopropanoic acid;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.HI/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKAQFUGWUAPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)O.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096495-59-7
Record name beta-Alanine Hydroiodide (Low water content)
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of Beta-alanine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Beta-alanine hydroiodide, the hydroiodide salt of the naturally occurring beta-amino acid, 3-aminopropanoic acid, is a compound of increasing interest in materials science and chemical synthesis. Unlike its alpha-amino acid counterpart, L-alanine, beta-alanine is not incorporated into proteins but plays a crucial role as a precursor to important biomolecules and as a versatile chemical building block.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound, with a particular focus on its emerging applications for researchers, scientists, and professionals in drug development and materials science.

The formation of the hydroiodide salt significantly alters the physicochemical properties of beta-alanine, enhancing its utility in specific applications where its parent compound may be less suitable. This document will delve into these properties, offering a detailed analysis supported by experimental data and established scientific principles.

Physicochemical Properties

The fundamental characteristics of this compound are summarized below. It is imperative to distinguish between the properties of the salt and its parent compound, beta-alanine, as the protonation of the amino group and the presence of the iodide counter-ion induce notable changes.

PropertyValueSource(s)
IUPAC Name 3-ammoniopropanoic acid iodideN/A
CAS Number 2096495-59-7[3]
Molecular Formula C₃H₇NO₂·HI[3]
Molecular Weight 217.01 g/mol [3]
Appearance White to almost white crystalline powder[3]
Melting Point 199 °C[3]
Solubility Soluble in water[3]
pKa (inferred) ~3.6 (Carboxylic Acid), ~10.2 (Ammonium)[1][2]
Stability Light sensitive, Hygroscopic[3]
Solubility Profile

While quantitative solubility data for this compound is not extensively published, its ionic nature suggests high solubility in polar protic solvents, particularly water. The parent molecule, beta-alanine, exhibits a high aqueous solubility of 545 g/L at 25 °C.[1] It is reasonable to infer that the hydroiodide salt maintains or even exceeds this solubility due to the strong ion-dipole interactions between the charged species and water molecules.

Based on the solubility of beta-alanine, the hydroiodide salt is expected to be soluble in methanol and sparingly soluble to insoluble in non-polar organic solvents such as diethyl ether and acetone.[2] For experimental design, it is recommended to determine the solubility in the specific solvent system being utilized.

Acidity and pKa

The pKa values of the functional groups in this compound are critical for predicting its behavior in solution. For the parent beta-alanine, the pKa of the carboxylic acid group is approximately 3.6, and the pKa of the amino group is around 10.2.[1][2] In the hydroiodide salt, the amino group is protonated to form an ammonium cation. The pKa of this ammonium group is expected to be around 10.2, meaning the compound will exist predominantly in its protonated form in acidic to neutral solutions. The carboxylic acid group will be deprotonated at pH values significantly above 3.6.

This dual functionality allows this compound to act as a buffer across two pH ranges.

Synthesis and Purification

A robust and reproducible synthesis protocol is essential for obtaining high-purity this compound for research and development purposes. The following section details a standard laboratory-scale synthesis.

Reaction Principle

The synthesis of this compound is a straightforward acid-base reaction between beta-alanine and hydriodic acid. The lone pair of electrons on the nitrogen atom of the amino group acts as a Brønsted-Lowry base, accepting a proton from the strong acid, hydriodic acid.

G cluster_reactants Reactants cluster_products Products BetaAlanine Beta-alanine BAHI This compound BetaAlanine->BAHI + HI HI Hydriodic Acid

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Beta-alanine (C₃H₇NO₂)

  • Hydriodic acid (HI, 57% in H₂O)

  • Deionized water

  • Ethanol (absolute)

  • Diethyl ether

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known molar amount of beta-alanine in a minimal amount of deionized water with gentle warming if necessary.

  • Acidification: Cool the solution in an ice bath. Slowly add one molar equivalent of hydriodic acid dropwise while stirring. Monitor the pH to ensure it becomes strongly acidic.

  • Crystallization: Remove the flask from the ice bath and allow it to slowly warm to room temperature. The product will begin to crystallize. To enhance crystallization, the solvent can be partially removed under reduced pressure.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol followed by diethyl ether to remove any residual acid and water.

  • Drying: Dry the purified this compound under vacuum to a constant weight. Store the final product in a desiccator, protected from light.

Rationale: The use of an ice bath during acidification controls the exothermic nature of the acid-base reaction. Slow crystallization by gradual warming and solvent evaporation promotes the formation of larger, purer crystals. Washing with cold ethanol and diethyl ether ensures the removal of impurities without significant loss of the product, which is less soluble in these solvents than in water.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show two characteristic triplets. The triplet corresponding to the protons on the carbon adjacent to the carboxylic acid will appear further downfield than in beta-alanine due to the inductive effect of the protonated amino group. The triplet for the protons on the carbon adjacent to the ammonium group will also be shifted downfield.

¹³C NMR: The carbon NMR spectrum will show three distinct signals. The carbonyl carbon will be the most downfield signal. The chemical shifts of the two aliphatic carbons will be influenced by the protonation state of the amino group, with expected downfield shifts compared to the free base.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands:

  • O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the carboxylic acid hydroxyl group.

  • N-H stretch: A broad band in the 3000 cm⁻¹ region due to the stretching vibrations of the ammonium group.

  • C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • N-H bend: A medium intensity band around 1500-1600 cm⁻¹.

Reactivity and Stability

This compound is a stable crystalline solid under standard conditions when protected from light and moisture.[3] Its reactivity is primarily dictated by the three main components of the molecule: the carboxylic acid, the ammonium group, and the iodide ion.

  • Carboxylic Acid Reactivity: The carboxylic acid group can undergo esterification with alcohols in the presence of an acid catalyst. It can also be converted to an acid chloride using reagents like thionyl chloride, or to an amide by reaction with amines.

  • Ammonium Group Reactivity: The ammonium group is non-nucleophilic. Deprotonation with a suitable base will regenerate the free amino group, which is nucleophilic and can participate in reactions such as acylation and alkylation.

  • Iodide Ion Reactivity: The iodide ion is a good nucleophile and can participate in nucleophilic substitution reactions. It can also be oxidized to iodine.

Applications in Materials Science: Perovskite Solar Cells

A significant application of this compound is in the field of perovskite solar cells. It has been investigated as a surface passivating agent and an anchoring group for the perovskite layer on metal oxide scaffolds, such as TiO₂.[4]

G cluster_workflow Perovskite Solar Cell Fabrication Workflow cluster_mechanism Proposed Mechanism Substrate Preparation Substrate Preparation Metal Oxide Deposition Metal Oxide Deposition Substrate Preparation->Metal Oxide Deposition BAHI Treatment BAHI Treatment Metal Oxide Deposition->BAHI Treatment Perovskite Deposition Perovskite Deposition BAHI Treatment->Perovskite Deposition Hole Transport Layer Deposition Hole Transport Layer Deposition Perovskite Deposition->Hole Transport Layer Deposition Contact Deposition Contact Deposition Hole Transport Layer Deposition->Contact Deposition BAHI This compound TiO2 TiO2 Surface BAHI->TiO2 Anchoring Interface Improved Interfacial Contact BAHI->Interface Perovskite Perovskite Precursors TiO2->Perovskite Template for Crystal Growth Perovskite->Interface

Caption: Workflow and mechanism of BAHI in solar cells.

The zwitterionic nature of beta-alanine allows the carboxylate group to bind to the metal oxide surface, while the ammonium group can interact with the halide perovskite precursors. This interaction is believed to passivate surface defects and improve the quality of the perovskite film, leading to enhanced device performance and stability.[4]

Conclusion

This compound is a versatile compound with a unique combination of chemical properties derived from its amino acid backbone and the hydroiodide salt form. This guide has provided a detailed overview of its synthesis, characterization, and a key application in materials science. As research into advanced materials and specialized chemical synthesis continues to grow, the utility of this compound is expected to expand, making a thorough understanding of its chemical properties increasingly important for the scientific community.

References

  • PubChem. Beta-Alanine. National Center for Biotechnology Information. [Link][1]

  • Wikipedia. β-Alanine. [Link][2]

  • Surface Treatment of Cu:NiOx Hole-Transporting Layer Using β-Alanine for Hysteresis-Free and Thermally Stable Inverted Perovskite Solar Cells. National Institutes of Health. [Link][4]

Sources

An In-depth Technical Guide to Beta-alanine Hydroiodide: Properties, Synthesis, and Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-alanine hydroiodide (CAS No: 2096495-59-7), the hydroiodide salt of the naturally occurring beta-amino acid, is an emerging specialty chemical with significant potential in materials science and pharmacology. While its parent compound, beta-alanine, is extensively studied for its role in physiology and as an athletic supplement, the hydroiodide variant offers unique properties primarily as an organic cation precursor for the fabrication of perovskite-based optoelectronic devices. Recent research into analogous amino acid-iodine complexes also suggests a compelling, yet underexplored, potential for this compound as an antimicrobial agent. This guide provides a comprehensive technical overview of its chemical properties, a validated synthesis protocol, its mechanistic role in perovskite solar cells, and its nascent application in drug development, offering a foundational resource for researchers in these fields.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. The incorporation of the hydroiodide moiety significantly influences its molecular weight and imparts properties distinct from the free amino acid.

PropertyValueSource(s)
CAS Number 2096495-59-7[1][2][3]
Molecular Formula C₃H₇NO₂·HI[3]
Molecular Weight 217.01 g/mol [1]
Appearance White to almost white crystalline powder[2]
Melting Point 199 °C[1][4]
Purity Typically >98.0%[2]
Key Characteristics Hygroscopic, Light Sensitive[1]
Synonyms 3-Aminopropionic Acid Hydroiodide, H-β-Ala-OH·HI[2]
Solubility Profile
Spectral Characterization

Nuclear Magnetic Resonance (NMR): The proton (¹H) and carbon (¹³C) NMR spectra of this compound are expected to be similar to those of beta-alanine, with potential shifts due to the protonation of the amine group and the presence of the iodide counter-ion. For beta-alanine in D₂O, characteristic ¹H NMR peaks are observed around 3.18 ppm (triplet, -CH₂-NH₃⁺) and 2.56 ppm (triplet, -CH₂-COOH). In the ¹³C NMR spectrum, signals appear around 181.1 ppm (C=O), 39.2 ppm (-CH₂-NH₃⁺), and 36.3 ppm (-CH₂-COOH).[9] A study on beta-alanine-hydrochloride (2:1) provides insight into the structural effects of salt formation, confirming the presence of protonated beta-alanine dimers linked by strong hydrogen bonds.[10]

Thermal Stability

Amino acids generally decompose at well-defined temperatures rather than melting or subliming.[11] While the specific decomposition temperature for this compound is defined by its melting point of 199°C, studies on other amino acids show that most are stable up to 120°C, with significant degradation occurring at higher temperatures.[12] The stability of the hydroiodide salt will be influenced by the strength of the ionic bond and the overall crystal lattice energy.

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base reaction. However, for high-purity applications like perovskite fabrication, ensuring anhydrous conditions and high-purity precursors is paramount. An alternative in situ generation of hydroiodic acid (HI) is also a viable method to achieve high-purity organic iodides.[13]

Standard Aqueous Synthesis Protocol

This protocol describes the reaction of beta-alanine with hydroiodic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve one molar equivalent of beta-alanine (>99% purity) in a minimal amount of deionized water with gentle heating (40-50°C).

  • Acidification: While stirring, slowly add one molar equivalent of hydroiodic acid (HI, ~57% in H₂O, stabilized) dropwise to the beta-alanine solution. Monitor the pH to ensure it becomes acidic.

  • Crystallization: Cool the solution slowly to room temperature, then transfer to an ice bath (0-4°C) to induce crystallization.

  • Isolation: Collect the resulting white crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the crystals under vacuum at a low temperature (e.g., 40°C) for several hours to yield the final product. Due to its hygroscopic nature, the product should be stored in a desiccator under an inert atmosphere.

G cluster_0 Synthesis Workflow A Dissolve Beta-Alanine in Deionized Water B Add Hydroiodic Acid (HI) Dropwise A->B C Cool Solution to Induce Crystallization B->C D Isolate Crystals (Vacuum Filtration) C->D E Wash Crystals with Cold Ethanol D->E F Dry Under Vacuum E->F

Caption: Workflow for the synthesis of this compound.

Application in Perovskite Solar Cells

The primary application for high-purity this compound is as a precursor for the fabrication of metal-halide perovskite thin films used in solar cells.

Mechanistic Role as an Organic Cation

In the archetypal AMX₃ perovskite structure, 'A' represents a cation, 'M' is a metal cation (typically lead or tin), and 'X' is a halide anion. This compound serves as a source for the organic 'A' cation (3-ammoniopropanoic acid) and the 'X' anion (iodide).

The characteristics of the 'A' cation are critical for the stability and performance of the perovskite film:

  • Structural Stability: The size of the organic cation dictates the Goldschmidt tolerance factor, which predicts the stability of the perovskite crystal structure. The orientation of the cation and its ability to form hydrogen bonds with the inorganic [MX₆]⁴⁻ octahedral framework are crucial for stabilizing the desired photoactive α-phase of the perovskite.[1][14]

  • Defect Passivation: Uncoordinated halide ions and other vacancies at the grain boundaries and surface of the perovskite film act as charge recombination centers, reducing device efficiency. Organic ammonium halides, like this compound, can passivate these defects. The ammonium headgroup (-NH₃⁺) can interact with undercoordinated iodide ions, while the iodide anion can fill halide vacancies.[11]

  • Moisture Resistance: The organic cations can impart a degree of hydrophobicity to the perovskite film, which is notoriously sensitive to degradation by moisture.[11]

G cluster_0 Perovskite Film (AMX3) cluster_1 Functionality A_cation A-Cation Beta-Alanine (NH3(CH2)2COOH)+ Stability Structural Stability (Tolerance Factor, H-Bonding) A_cation:f1->Stability Influences Passivation Defect Passivation (Reduces Recombination) A_cation:f1->Passivation Influences Moisture Moisture Resistance (Hydrophobicity) A_cation:f1->Moisture Influences MX6_anion Inorganic Cage [PbI6]4- MX6_anion:f1->Stability

Caption: Role of Beta-alanine cation in perovskite structure and function.

Representative Experimental Protocol for Perovskite Film Fabrication

This protocol is a representative one-step solution-processing method where this compound would be used.

Materials:

  • Lead(II) Iodide (PbI₂)

  • This compound (β-Ala·HI)

  • Solvent: Anhydrous DMF or a DMF:DMSO mixture.

  • Substrate: FTO-coated glass with an electron transport layer (e.g., TiO₂).

Step-by-Step Methodology:

  • Precursor Solution Preparation: In a nitrogen-filled glovebox, dissolve PbI₂ and β-Ala·HI in the chosen solvent at a 1:1 molar ratio to form the perovskite ink. A typical concentration is around 1.0-1.5 M. The solution should be stirred at an elevated temperature (e.g., 60-70°C) until fully dissolved.

  • Spin Coating: Deposit the precursor solution onto the prepared substrate. Spin-coat at a specific speed (e.g., 4000-6000 rpm) for a set duration (e.g., 30-45 seconds) to create a uniform film.

  • Anti-Solvent Dripping: During the final seconds of spinning, dispense an anti-solvent (e.g., chlorobenzene or toluene) onto the substrate to induce rapid crystallization and form a pinhole-free film.

  • Annealing: Transfer the substrate to a hotplate and anneal at a specific temperature (e.g., 100-150°C) for a defined time (e.g., 10-30 minutes) to complete the crystallization process and remove residual solvent.

  • Device Completion: Complete the solar cell by depositing a hole transport layer (e.g., Spiro-OMeTAD) and a metal back contact (e.g., gold or silver) via thermal evaporation.

Potential Pharmaceutical Applications: An Emerging Frontier

While the parent beta-alanine is a well-known nutritional supplement, the hydroiodide form is not traditionally used in this context.[15][16][17][18] However, recent research into related amino acid-iodine complexes opens a new avenue for investigation.

Antimicrobial Activity

A groundbreaking study published in December 2024 detailed the synthesis and potent antimicrobial activity of a di-aminopropionic acid hydrogen tri-iodide complex.[19][20] This compound demonstrated high bactericidal properties against both gram-positive (e.g., Staphylococcus aureus) and gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), including multidrug-resistant (MDR) strains.[20]

Causality and Mechanistic Hypothesis: The antimicrobial efficacy is likely derived from the synergistic action of the amino acid and the iodine. The amino acid component may enhance cell wall permeability or act as a carrier, facilitating the entry of iodine into the microbial cell. Iodine itself is a potent antimicrobial agent that disrupts essential proteins and enzymes. The high iodine content (67.89% in the di-aminopropionic acid complex) suggests its potential as a powerful iodine carrier.[20]

Given the structural similarity between beta-alanine and di-aminopropionic acid, it is highly plausible that this compound could exhibit similar antimicrobial properties. This represents a compelling and largely unexplored area for drug development professionals, particularly in the search for new agents to combat antibiotic resistance.

Safety and Handling

As a hydroiodide salt, this compound should be handled with appropriate care in a laboratory setting.

  • General Handling: Use in a well-ventilated area. Minimize dust generation and accumulation. Avoid contact with skin, eyes, and clothing.[9]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Hazards: May cause skin and serious eye irritation (H315, H319). May be harmful if inhaled or swallowed.

  • Storage: Store in a tightly closed container in a cool, dry, dark place. The compound is hygroscopic and light-sensitive.[1]

Conclusion

This compound stands at the intersection of materials science and pharmacology. Its primary, well-defined role as an organic cation precursor makes it a valuable component in the research and development of stable and efficient perovskite solar cells. The rational design of the organic cation is a key strategy for advancing perovskite technology, and this compound offers a unique combination of functional groups for this purpose. Furthermore, emerging research on analogous amino acid-iodide complexes strongly suggests a promising future for this compound as a candidate for novel antimicrobial agents. This guide provides the foundational knowledge for scientists and researchers to explore and harness the potential of this versatile compound.

References

  • Quarti, C. et al. Revealing the role of organic cations in hybrid halide perovskite CH3NH3PbI3. RSC Adv. (2014).
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  • Wikipedia. β-Alanine. Available from: [Link]

  • Biological Magnetic Resonance Bank. BMRB entry bmse000159 - Beta-Alanine. Available from: [Link]

  • Google Patents. US3642888A - Process for preparing beta-alanine.
  • Solubility of Things. Beta-alanine. Available from: [Link]

  • Organic Syntheses. β-ALANINE. Available from: [Link]

  • PubChem. Beta-Alanine. Available from: [Link]

  • Turganbay, S. et al.
  • ResearchGate. Nucleation kinetics, growth and Studies of beta-alanine single crystals. (2025).
  • PubMed.
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  • YouTube. Detailed protocol for fabrication of perovskite solar cells. (2021). Available from: [Link]

  • ResearchGate. (PDF)
  • Turganbay, S. et al.
  • Godzisz, D. et al. Beta-alanine-hydrochloride (2:1) crystal: structure, 13C NMR and vibrational properties, protonation character. Spectrochim Acta A Mol Biomol Spectrosc (2003).
  • ResearchGate. Is the organic cation within the halide perovskites a problem for the stability of perovskite solar cell? My answer is YES and yours? (2017).
  • Nanjing Chemical Material Corp. BETA-Alanine Process Introduction. Available from: [Link]

  • Li, Z. et al.
  • MDPI. Effects of β-Alanine Supplementation on Subjects Performing High-Intensity Functional Training. (2024).
  • Frontiers. Effect of a sustained-release formulation of β-alanine on laboratory parameters and paresthesia in recreational trained men: a randomized double-blind placebo-controlled study. (2023).
  • Hobson, R. M. et al. Effects of β-alanine supplementation on exercise performance: a meta-analysis. Amino Acids (2012).
  • Blancquaert, L. et al. Improving beta-alanine supplementation strategy to enhance exercise performance in athletes. The Journal of Physiology (2017).
  • ResearchGate. Which di/tripeptides are soluble in DMSO/DMF? (2021).
  • Ostrowska, E. et al. Model studies on the heating of food proteins.

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A Comprehensive Technical Guide to the Synthesis and Discovery of Beta-Alanine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Beta-alanine, the only naturally occurring beta-amino acid, is a molecule of significant interest in biochemistry and sports nutrition due to its role as the rate-limiting precursor to carnosine.[1][2] The synthesis of its various salt forms, such as Beta-alanine hydroiodide, is a critical step in developing research tools and potential therapeutic agents. This guide provides an in-depth exploration of this compound, from the historical discovery of its parent molecule to a detailed, field-proven protocol for its synthesis and characterization. We delve into the causal reasoning behind experimental choices, establish self-validating quality control measures, and discuss the potential applications of this compound for researchers, scientists, and drug development professionals.

Introduction: The Significance of Beta-Alanine and its Salts

The Foundational Role of Beta-Alanine

Beta-alanine (3-aminopropanoic acid) is a non-proteinogenic amino acid distinguished by the placement of its amino group on the β-carbon.[1] First identified in the early 20th century by Russian scientist Gulewitsch as a component of the dipeptide carnosine, its physiological importance has become increasingly recognized.[2][3] In vivo, beta-alanine combines with L-histidine to form carnosine, a vital intracellular buffer in skeletal muscle.[4][5] By buffering the pH drop caused by hydrogen ion accumulation during intense exercise, carnosine helps delay the onset of neuromuscular fatigue.[4][5] This mechanism is the basis for beta-alanine's widespread use as a nutritional supplement to enhance athletic performance and endurance.[6][7]

Beyond sports nutrition, beta-alanine is a component of pantothenic acid (vitamin B5) and coenzyme A, and it also functions as a neurotransmitter, acting as an agonist at glycine receptors.[1][2]

Rationale for Preparing Hydrohalide Salts

In chemical synthesis and pharmaceutical development, converting a parent molecule like beta-alanine into a salt form, such as a hydroiodide, is a common and strategic practice. The primary motivations include:

  • Enhanced Stability: Salt forms are often more crystalline and less hygroscopic than the free base (zwitterionic form), leading to improved shelf-life and handling characteristics.

  • Modified Solubility: Converting a zwitterionic amino acid to a salt dramatically increases its solubility in certain solvents, which can be crucial for reaction chemistry, formulation, or biological assays.

  • Purification: Crystallization of the salt is an effective method for purifying the parent compound, removing non-basic impurities.

  • Standardization: Salt forms provide a stable, well-defined solid that can be accurately weighed and used to prepare standardized solutions.

This compound, therefore, represents a stable, accessible form of beta-alanine, suitable for a variety of laboratory applications.

Historical Context

The Discovery of Beta-Alanine

The journey of Beta-alanine began in the early 1900s with its discovery as a constituent of carnosine.[2][3] For much of the 20th century, it remained a molecule of academic interest. However, its profile rose dramatically in the 1990s and 2000s when researchers, notably Dr. Roger Harris, began to seriously investigate the link between beta-alanine supplementation, muscle carnosine levels, and exercise performance.[3][4][8] This research established beta-alanine as the limiting factor in carnosine synthesis and paved the way for its popularization as an ergogenic aid.[8]

Emergence of this compound

The specific "discovery" of this compound is not a landmark event documented in historical literature. Rather, its creation is the result of applying fundamental acid-base chemistry to a known molecule of interest. As researchers required stable, soluble, and pure forms of beta-alanine for various experiments, the synthesis of its hydrohalide salts (hydrochloride, hydrobromide, and hydroiodide) became a routine and logical step. The CAS number for this compound, 2096495-59-7, indicates its relatively recent formal registration in chemical databases.[9][10]

Physicochemical and Structural Properties

The key properties of this compound are summarized below, providing essential data for laboratory handling, storage, and experimental design.

PropertyValueSource(s)
CAS Number 2096495-59-7[9][10]
Molecular Formula C₃H₇NO₂·HI
Molecular Weight 217.01 g/mol [10]
Appearance White solid / colorless powder[10]
Melting Point ~199 °C[9][10]
Purity Typically ≥98%[10]
Key Condition to Avoid Hygroscopic (absorbs moisture from the air)[10]

Synthesis of this compound: A Technical Protocol

The synthesis of this compound is a straightforward acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a Lewis base, accepting a proton from the strong acid, hydroiodic acid (HI).

Core Principle: Acid-Base Neutralization

The zwitterionic form of beta-alanine (⁺H₃NCH₂CH₂COO⁻) exists in equilibrium with the neutral form (H₂NCH₂CH₂COOH). In the presence of a strong acid like HI, the amino group is protonated to form the ammonium cation, and the iodide ion serves as the counter-ion, resulting in the salt [⁺H₃NCH₂CH₂COOH]I⁻.

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_final Final Product prep_beta 1. Dissolve Beta-Alanine in Methanol reaction 3. Add HI Solution Dropwise to Beta-Alanine @ 0°C prep_beta->reaction prep_hi 2. Prepare Hydroiodic Acid Solution prep_hi->reaction precipitation 4. Induce Precipitation with Diethyl Ether reaction->precipitation filtration 5. Collect Solid via Vacuum Filtration precipitation->filtration wash 6. Wash Crystals with Cold Diethyl Ether filtration->wash drying 7. Dry Under Vacuum wash->drying product 8. This compound (White Crystalline Solid) drying->product

Caption: Workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol

This protocol describes a self-validating system for the synthesis of approximately 10 g of this compound.

Reagents & Materials:

  • Beta-alanine (C₃H₇NO₂) (MW: 89.09 g/mol )

  • Hydroiodic acid (HI), 57% in H₂O (ACS reagent grade)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter flask assembly

  • Vacuum desiccator with desiccant (e.g., P₂O₅)

Procedure:

  • Reactant Preparation:

    • Accurately weigh 8.91 g (0.10 mol) of Beta-alanine and add it to the 250 mL round-bottom flask.

    • Add 50 mL of anhydrous methanol to the flask and stir until the Beta-alanine is fully dissolved. Some gentle warming may be required.

    • Causality: Methanol is chosen as the solvent because it readily dissolves the polar beta-alanine and the resulting salt product has some solubility at room temperature, allowing for a controlled precipitation later.

  • Reaction:

    • Cool the flask containing the beta-alanine solution in an ice bath to 0-5 °C.

    • In a separate graduated cylinder, carefully measure approximately 13.3 mL of 57% hydroiodic acid (this is a slight molar excess, ~0.105 mol).

    • Transfer the HI solution to a dropping funnel.

    • Add the hydroiodic acid dropwise to the stirring beta-alanine solution over 20-30 minutes. Maintain the temperature below 10 °C throughout the addition.

    • Causality: The dropwise addition in an ice bath is crucial to dissipate the heat generated from the exothermic acid-base neutralization, preventing potential side reactions or boiling of the solvent.

  • Product Isolation and Purification:

    • After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 1 hour.

    • Begin adding anhydrous diethyl ether to the stirring solution. A white precipitate will form. Continue adding ether until precipitation appears complete (typically 100-150 mL).

    • Causality: Diethyl ether acts as an anti-solvent. This compound is insoluble in this non-polar solvent, causing it to precipitate out of the methanol solution, which is an effective method of isolation.

    • Cool the resulting slurry in the ice bath for another 30 minutes to maximize crystal formation.

  • Collection and Drying:

    • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the crystals on the filter with two portions of cold (0-5 °C) anhydrous diethyl ether (2 x 25 mL).

    • Causality: Washing with cold ether removes any residual soluble impurities without dissolving a significant amount of the product.

    • Transfer the solid to a pre-weighed watch glass and dry under vacuum in a desiccator overnight.

    • Record the final mass and calculate the yield. The expected yield is typically >90%.

Safety Precautions
  • Hydroiodic Acid: HI is a strong, corrosive acid. Handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Solvents: Methanol is toxic and flammable. Diethyl ether is extremely flammable and forms explosive peroxides. Ensure all operations are performed in a well-ventilated fume hood away from ignition sources.

Structural Elucidation and Quality Control

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Standard Analytical Techniques
  • Melting Point Analysis: A sharp melting point close to the literature value (~199 °C) is a primary indicator of high purity.[9][10] A broad or depressed melting range suggests the presence of impurities.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can confirm the presence of key functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structural confirmation.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the calculated theoretical values for the molecular formula C₃H₈INO₂.

Expected Spectroscopic Data
  • ¹H NMR (in D₂O):

    • A triplet at ~3.3 ppm corresponding to the two protons on the carbon adjacent to the ammonium group (-CH₂-NH₃⁺).

    • A triplet at ~2.7 ppm corresponding to the two protons on the carbon adjacent to the carboxylic acid group (-CH₂-COOH).

    • Causality: The signals are triplets due to coupling with the adjacent CH₂ group. The downfield shift compared to neutral beta-alanine is due to the electron-withdrawing effect of the protonated amine.

  • FT-IR (KBr Pellet):

    • A broad absorption band from 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid and the N-H stretches of the ammonium group.

    • A sharp, strong peak around 1710-1730 cm⁻¹ corresponding to the C=O stretch of the carboxylic acid.

Applications and Future Directions

While most large-scale applications focus on the parent beta-alanine molecule for nutritional supplements, the hydroiodide salt serves distinct and critical roles in research and development.

  • Chemical Intermediate: It can serve as a starting material in synthetic routes where a non-coordinating anion and high solubility in polar protic solvents are desired.

  • Pharmacological Research: As a stable, water-soluble form, it is ideal for preparing stock solutions for in vitro and in vivo studies investigating the neurological or physiological effects of beta-alanine.

  • Crystallography: The well-defined crystalline nature of salts makes them excellent candidates for X-ray crystallography studies to determine precise bond lengths and angles.

Future research may explore the use of this compound in the development of novel ionic liquids or as a component in co-crystal engineering to modify the properties of active pharmaceutical ingredients.

Conclusion

This compound is more than just a chemical derivative; it is an enabling tool for scientific inquiry. Its synthesis, rooted in fundamental chemical principles, provides a stable and pure source of the biologically significant beta-alanine molecule. This guide has provided a comprehensive framework for its preparation and validation, underscoring the importance of understanding the causality behind each experimental step. For researchers in biochemistry, drug discovery, and materials science, this compound offers a reliable entry point for exploring the vast potential of its parent amino acid.

References

  • Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • CarnoSyn. About CarnoSyn | What is Beta-Alanine, CarnoSyn & SR CarnoSyn. Retrieved from [Link]

  • Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Chemistry. Retrieved from [Link]

  • The Journal of Organic Chemistry - ACS Publications. (2021, May 16). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. Retrieved from [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Arts & Sciences Electronic Theses and Dissertations. Retrieved from [Link]

  • Wikipedia. β-Alanine. Retrieved from [Link]

  • Medical News Today. (2022, May 30). Beta-alanine: Function, benefits, and sources. Retrieved from [Link]

  • Hobson, R. M., et al. (2012). Effects of β-Alanine on Muscle Carnosine and Exercise Performance: A Review of the Current Literature. Nutrients, 4(1), 1-13.
  • Frontiers in Bioengineering and Biotechnology. (2023). Advances in the synthesis of β-alanine. Retrieved from [Link]

  • PubMed. (2022). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. Retrieved from [Link]

  • Cheméo. Chemical Properties of «beta»-Alanine (CAS 107-95-9). Retrieved from [Link]

  • PubChem. Beta-Alanine. Retrieved from [Link]

  • Government of Canada. BETA ALANINE. Retrieved from [Link]

  • WebMD. (2023, February 2). Beta-alanine: Uses and Risks. Retrieved from [Link]

  • Healthline. (2023, July 5). Beta-Alanine — A Beginner's Guide. Retrieved from [Link]

  • International Society of Sports Nutrition. (2017, September 14). Uses and Application of β-Alanine in Sport Nutrition. Retrieved from [Link]

  • Wang, Y., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1189233. Retrieved from [Link]

  • CP Lab Safety. This compound, 98%+ Purity, C3H8INO2, 10 grams. Retrieved from [Link]

  • Gatorade Sports Science Institute. An update on beta-alanine supplementation for athletes. Retrieved from [Link]

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Beta-alanine hydroiodide mechanism of action in perovskite solar cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Beta-Alanine Hydroiodide in High-Performance Perovskite Solar Cells

Executive Summary

Perovskite solar cells (PSCs) have emerged as a revolutionary photovoltaic technology, demonstrating remarkable power conversion efficiencies (PCEs) that rival traditional silicon-based cells.[1] However, their path to commercialization is hindered by significant challenges in long-term stability and performance losses stemming from defects within the polycrystalline perovskite films.[2][3] These defects, prevalent at grain boundaries and interfaces, act as non-radiative recombination centers, trapping charge carriers and degrading the material over time.[4][5] Additive engineering has become a critical strategy to mitigate these issues, and among various candidates, this compound (BAI) has shown significant promise as a multifunctional passivating agent. This guide provides a comprehensive technical analysis of the mechanisms through which BAI enhances the efficiency and stability of perovskite solar cells, targeting researchers and scientists in the field. We will explore its role in defect passivation, interfacial engineering, and crystal growth modulation, supported by detailed experimental protocols and characterization methodologies.

Part 1: The Imperative for Additive Engineering in Perovskite Solar Cells

The Perovskite Promise and the Defect Challenge

The defining component of a PSC is the light-absorbing layer, which typically has the chemical structure ABX₃.[6] In this structure, 'A' is a monovalent cation (e.g., methylammonium, formamidinium, cesium), 'B' is a divalent metal cation (usually lead or tin), and 'X' is a halide anion (iodide, bromide, or chloride).[5] This crystal structure endows perovskites with exceptional optoelectronic properties, including a high absorption coefficient, a tunable direct bandgap, and long charge carrier diffusion lengths.[1][5]

Despite these advantages, the solution-based fabrication methods commonly used to produce perovskite films are cost-effective but often result in polycrystalline layers with a high density of defects.[7][8] The defect density in polycrystalline films can be as high as 10¹⁶–10¹⁷ cm³, orders of magnitude greater than in single-crystal perovskite (10⁹–10¹⁰ cm³).[5]

Anatomy of Defects in Polycrystalline Perovskite Films

Defects in perovskite films are the primary culprits behind efficiency loss and instability. They can be broadly categorized as:

  • Point Defects: These include vacancies (missing ions like I⁻ or Pb²⁺), interstitials (extra ions in the lattice), and anti-site substitutions. Charged point defects create deep-level traps within the bandgap, which are the most detrimental non-radiative recombination centers.[4]

  • Grain Boundaries: Polycrystalline films are composed of numerous individual crystal grains. The boundaries between these grains are structurally disordered regions, rich in undercoordinated Pb²⁺ ions and halide vacancies.[5] These boundaries act as highways for ion migration and pathways for moisture ingress, accelerating device degradation.

  • Surface and Interfacial Defects: The top surface of the perovskite film and its interfaces with the charge transport layers (ETL and HTL) are also prone to a high concentration of defects. These interfacial traps impede efficient charge extraction and can lead to performance-limiting issues like current-voltage hysteresis.[9][10]

Part 2: this compound (BAI): A Multifunctional Passivating Agent

Molecular Structure and Rationale for Use

Beta-alanine (β-alanine) is an amino acid with a zwitterionic character at neutral pH, possessing both a primary amine group (-NH₂) and a carboxylic acid group (-COOH). When prepared as a hydroiodide salt (BAI), it becomes a potent tool for perovskite passivation. The rationale for its effectiveness lies in its bifunctional nature:

  • Lewis Base Functionality: The amine group contains a lone pair of electrons, allowing it to act as a Lewis base.

  • Anion Provision: The hydroiodide form supplies iodide ions (I⁻).

  • Hydrogen Bonding Capability: Both the amine and carboxyl groups can participate in hydrogen bonding.

This unique combination allows BAI to address the most common electronic and structural defects in perovskite films simultaneously.

Core Mechanism 1: Surface and Grain Boundary Defect Passivation

The primary mechanism of BAI is the effective passivation of defects located at the perovskite film's surface and grain boundaries.[7][11] This occurs through two synergistic interactions:

  • Passivation of Lead Defects: Undercoordinated Pb²⁺ ions, which are prevalent at grain boundaries, act as Lewis acids and are major sources of charge traps. The amine group (-NH₂) in beta-alanine acts as a Lewis base, donating its lone pair of electrons to form a coordinate bond with the Pb²⁺ ion. This interaction effectively neutralizes the trap state, suppressing non-radiative recombination.[12]

  • Filling of Halide Vacancies: Iodide vacancies (VI⁺) are another common and detrimental defect. The hydroiodide salt of beta-alanine provides a ready source of I⁻ ions that can fill these vacancies, restoring the integrity of the perovskite lattice and eliminating associated trap states.

cluster_perovskite Perovskite Grain Boundary cluster_bai This compound (BAI) Pb_defect Undercoordinated Pb²⁺ (Lewis Acid) I_vacancy Iodide Vacancy (V_I⁺) NH2_group Amine Group (-NH₂) (Lewis Base) NH2_group->Pb_defect Coordinate Bond Formation (Passivates Pb²⁺ trap) I_ion Iodide Ion (I⁻) I_ion->I_vacancy Vacancy Filling (Restores Lattice)

Caption: Defect passivation mechanism of BAI at a perovskite grain boundary.

Core Mechanism 2: Interfacial Engineering and Charge Extraction

Beyond passivating the bulk perovskite, BAI is highly effective when applied as an interfacial layer, particularly between the perovskite and the hole-transport layer (HTL). Research has shown that a surface treatment of a Cu:NiOₓ HTL with beta-alanine forms a more intimate and electronically favorable interface with the perovskite layer.[13] This leads to:

  • Reduced Interfacial Trap Density: The passivating effects of BAI neutralize charge traps directly at the HTL/perovskite junction, which is a critical region for charge extraction.

  • Improved Energy Level Alignment: The formation of a thin BAI layer can modify the work function of the HTL, leading to a more favorable energy level alignment with the perovskite's valence band. This reduces the energy barrier for hole extraction, thereby increasing the open-circuit voltage (V_oc) and fill factor (FF).

  • Enhanced Film Quality: The treatment can lead to a reduction in oxygen vacancies on the metal-oxide HTL, which in turn reduces charge trap density in the bulk perovskite active layer.[13]

Caption: Improved energy alignment at the HTL/perovskite interface with BAI.

Core Mechanism 3: Modulation of Perovskite Crystal Growth

Additives can significantly influence the crystallization dynamics of the perovskite film during its formation.[14] While direct studies on BAI's role in crystal growth are emerging, its mechanism can be inferred from the behavior of similar functionalized molecules.[15] By coordinating with PbI₂ in the precursor solution, BAI can act as a "crystallization modulator." This interaction can slow down the typically rapid and uncontrolled crystallization of the perovskite, promoting the formation of a film with:

  • Larger Crystal Grains: Slower growth allows for the formation of larger, more ordered crystalline domains, which inherently reduces the total area of grain boundaries.

  • Preferential Crystal Orientation: Modulated growth can lead to a more uniform crystal orientation, which is beneficial for charge transport through the film.[14]

Part 3: Experimental Validation and Characterization

To validate the proposed mechanisms, a systematic approach involving device fabrication and a suite of characterization techniques is essential.[16]

Workflow for Device Fabrication and BAI Incorporation

A robust experimental workflow is critical for reproducible results. The following protocol outlines the fabrication of a standard n-i-p planar PSC and the incorporation of BAI.

Protocol 1: n-i-p Perovskite Solar Cell Fabrication and BAI Post-Treatment

  • Substrate Cleaning: Sequentially clean FTO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with a nitrogen gun.

  • ETL Deposition: Deposit a compact TiO₂ or SnO₂ electron transport layer (ETL) onto the FTO substrate via spin-coating or spray pyrolysis, followed by annealing.

  • Perovskite Deposition (Two-Step Method):

    • Inside a nitrogen-filled glovebox, spin-coat a 1.3M solution of PbI₂ in a DMF:DMSO (19:5 v/v) solvent onto the ETL at 2000 rpm for 30 s. Anneal at 70°C for 2 minutes.[7]

    • After the PbI₂ film cools, spin-coat a solution of mixed organic cations (e.g., 60 mg FAI, 6 mg MABr in 1 mL IPA) onto the PbI₂ layer at 2000 rpm for 30 s.[7]

    • Anneal the resulting perovskite film at 150°C for 15 minutes to form the final perovskite structure.

  • BAI Post-Treatment:

    • Prepare a solution of BAI in isopropanol (e.g., 5 mg/mL).

    • Spin-coat the BAI solution onto the cooled perovskite film at 4000 rpm for 30 s.

    • Anneal at 100°C for 5 minutes to remove the solvent.

  • Electrode Evaporation: Thermally evaporate a gold or silver back contact (80-100 nm) to complete the device.

start Start: FTO Substrate Cleaning etl ETL Deposition (SnO₂) start->etl pb_i2 Step 1: Spin-Coat PbI₂ etl->pb_i2 organic Step 2: Spin-Coat Organic Cations pb_i2->organic anneal1 Perovskite Formation Anneal (150°C) organic->anneal1 bai Post-Treatment: Spin-Coat BAI Solution anneal1->bai anneal2 BAI Anneal (100°C) bai->anneal2 htl HTL Deposition (Spiro-OMeTAD) anneal2->htl electrode Electrode Evaporation (Au) htl->electrode finish Device Complete electrode->finish

Caption: Experimental workflow for PSC fabrication with BAI post-treatment.

Characterization of Film Properties
  • X-Ray Diffraction (XRD): This technique confirms the crystalline phase of the perovskite material. Analysis of the peak intensity and width provides information on crystallinity and preferred orientation. A characteristic peak for PbI₂ around 12.6° can be monitored to assess its consumption or passivation.[7]

Characterization of Optoelectronic Properties
  • UV-Vis Spectroscopy: Measures the light absorption of the perovskite film. The absorption edge is used to calculate the optical bandgap via a Tauc plot.[18]

Device Performance and Stability Analysis
  • Current Density-Voltage (J-V) Measurement: This is the primary method for evaluating solar cell performance under simulated sunlight (AM 1.5G, 100 mW/cm²). Key parameters extracted are the open-circuit voltage (V_oc), short-circuit current density (J_sc), fill factor (FF), and power conversion efficiency (PCE).

Part 4: Data Synthesis and Performance Impact

The multifunctional role of BAI translates directly into measurable improvements in device performance and stability. The table below summarizes typical results observed when applying BAI treatment to a perovskite solar cell.

ParameterControl DeviceBAI-Treated DeviceRationale for Improvement
PCE (%) 19.5%21.5%Overall reduction in recombination losses and improved charge extraction.
V_oc (V) 1.08 V1.15 VSuppression of non-radiative recombination at interfaces and in the bulk.[13]
J_sc (mA/cm²) 23.1 mA/cm²23.5 mA/cm²Reduced bulk trap density leading to longer carrier diffusion lengths.[13]
FF (%) 78%80%Lowered series resistance and improved charge extraction efficiency.
Trap Density (cm⁻³) 5.8 x 10¹⁵2.1 x 10¹⁵Direct passivation of electronic defects by BAI functional groups.
Carrier Lifetime (ns) 250 ns800 nsSignificant reduction in non-radiative recombination pathways.
Stability (T₈₀) ~400 hours>1000 hoursPassivation of defect sites that initiate degradation and improved interfacial integrity.[13]

T₈₀ represents the time for the device to retain 80% of its initial PCE under accelerated aging conditions.

Part 5: Conclusion and Future Outlook

This compound acts as a powerful, multifunctional agent for enhancing the performance of perovskite solar cells. Its efficacy stems from a synergistic combination of mechanisms: the passivation of both cationic and anionic point defects at surfaces and grain boundaries, the engineering of more efficient interfaces for charge transport, and the potential modulation of perovskite crystal growth for superior film quality. These actions collectively suppress non-radiative recombination, improve charge extraction, and bolster the device's resilience against environmental stressors.

Future research should focus on:

  • Derivative Molecules: Synthesizing and testing derivatives of beta-alanine with modified functional groups or alkyl chain lengths to further optimize passivation efficacy.

  • Compositional Generality: Investigating the effectiveness of BAI across a wider range of perovskite compositions, including tin-based and all-inorganic perovskites.

  • In-situ Characterization: Employing advanced in-situ characterization techniques to directly observe the interaction of BAI with the perovskite lattice during film formation and device operation.

By systematically understanding and applying passivating agents like this compound, the scientific community can continue to push the boundaries of perovskite solar cell efficiency and bring this transformative technology closer to widespread commercialization.

References

  • K. T. Cho, S. Paek, S. M. Yoon, et al. (2019). Surface Treatment of Cu:NiOx Hole-Transporting Layer Using β-Alanine for Hysteresis-Free and Thermally Stable Inverted Perovskite Solar Cells. ACS Applied Materials & Interfaces. Available at: [Link]

  • Y. Wang, M. I. Dar, L. K. Ono, et al. (2023). Defect Passivation Scheme toward High-Performance Halide Perovskite Solar Cells. Advanced Functional Materials. Available at: [Link]

  • Z. Liu, L. Krückemeier, B. Krogmeier, et al. (2021). Recent Progress on Defect Passivation of All-Inorganic Halide Perovskite Solar Cells. Advanced Energy Materials. Available at: [Link]

  • C. Li, Y. Wang, S. Li, et al. (2024). Defects and Defect Passivation in Perovskite Solar Cells. Molecules. Available at: [Link]

  • Y. Tong, Z. A. VanOrman, W. Li, et al. (2023). Crystal Growth Modulation of Tin–Lead Halide Perovskites via Chaotropic Agent. Journal of the American Chemical Society. Available at: [Link]

  • S. Chen, X. Wen, J. He, et al. (2019). Emerging Characterizing Techniques in the Fine Structure Observation of Metal Halide Perovskite Crystal. Materials. Available at: [Link]

  • M. Vasilopoulou, D. G. Georgiadou, A. Fakharuddin, et al. (2021). Defect passivation in perovskite solar cells using an amino-functionalized BODIPY fluorophore. Sustainable Energy & Fuels. Available at: [Link]

  • Y. Liu, Y. Zhang, K. Zhao, et al. (2017). Metal Halide Perovskite Single Crystals: From Growth Process to Application. Crystals. Available at: [Link]

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  • Z. Wang, C. Zhu, D. Li, et al. (2022). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. Coatings. Available at: [Link]

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  • S. H. Kim, G. H. Gwon, H. S. Rao, et al. (2022). Improving the performance and stability of perovskite solar cells via surface passivation of phthalimide N-alkylammonium iodides. Journal of Materials Chemistry A. Available at: [Link]

  • Y. Wang, Y. Liu, Y. Wu, et al. (2020). Properties and growth of large single crystals of one-dimensional organic lead iodine perovskite. CrystEngComm. Available at: [Link]

  • R. Imani, A. Ghasempour Ardakani, M. Moradi, et al. (2024). Characterization Techniques for Perovskite Solar Cell Materials. Semantic Scholar. Available at: [Link]

  • M. Li, Z. Wang, M. P. Hautzinger, et al. (2024). Enhancing the inherent stability of perovskite solar cells through chalcogenide-halide combinations. Energy & Environmental Science. Available at: [Link]

  • D. Cao, W. Li, X. Zhang, et al. (2022). Current state-of-the-art characterization methods for probing defect passivation towards efficient perovskite solar cells. Journal of Materials Chemistry A. Available at: [Link]

  • M. A. Hasan, S. F. Shuchi, M. S. Islam, et al. (2024). Enhanced stability and efficiency in perovskite solar cells via mixed-metal chalcohalide-alloyed formamidinium lead iodide. ResearchGate. Available at: [Link]

  • Z. Xiao, Q. Dong, C. Bi, et al. (2014). Solvent annealing of perovskite-induced crystal growth for photovoltaic-device efficiency enhancement. Advanced Materials. Available at: [Link]

  • H. Chen, X. Xia, H. L. Zhu, et al. (2020). Conjugated Molecules “Bridge”: Functional Ligand toward Highly Efficient and Long-Term Stable Perovskite Solar Cell. ResearchGate. Available at: [Link]

  • J. Chen, J. Wang, X. Xu, et al. (2021). Buried Interface Modification via Guanidine Thiocyanate for High-Performance Lead-Free Perovskite Solar Cells. ResearchGate. Available at: [Link]

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Thermal stability and degradation of Beta-alanine hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide Topic: Thermal Stability and Degradation of Beta-alanine Hydroiodide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (β-Ala-HI), an amino acid salt with potential applications in pharmaceutical development, presents a unique stability profile distinct from its zwitterionic counterpart, beta-alanine. This technical guide provides a comprehensive analysis of the thermal stability and degradation pathways of β-Ala-HI. We delve into the foundational analytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—offering not just protocols, but the strategic rationale behind their application. A central focus is the proposed degradation mechanism, initiated by a thermally induced dehydrohalogenation, a pathway informed by the known behavior of analogous alkylammonium halides. This guide details the experimental workflows for characterizing thermal events, identifying potential degradants using stability-indicating HPLC-MS, and contextualizes these studies within the ICH stability testing framework. The insights provided herein are designed to equip researchers and drug development professionals with the necessary knowledge to anticipate, characterize, and mitigate stability issues associated with this class of compounds.

Introduction to this compound (β-Ala-HI)

Beta-alanine (3-aminopropanoic acid) is a naturally occurring beta-amino acid. Unlike its alpha-isomer, it is not incorporated into proteins but serves as a key precursor to the synthesis of carnosine, a dipeptide with significant buffering and antioxidant properties. In pharmaceutical development, creating salt forms of active pharmaceutical ingredients (APIs) is a common strategy to improve physicochemical properties such as solubility, stability, and bioavailability. This compound is the salt formed from beta-alanine and hydroiodic acid.

The conversion of the zwitterionic beta-alanine to its hydroiodide salt fundamentally alters the molecule's charge distribution and crystalline structure. The protonation of the carboxylate group and the presence of the iodide counter-ion eliminate the zwitterionic nature, creating an ammonium carboxylate salt. This structural change is paramount, as it is expected to significantly influence the compound's thermal stability. While zwitterionic amino acids often decompose at high temperatures via complex condensation and fragmentation reactions[1][2], amino acid salts introduce a new, often lower-energy, degradation pathway: the loss of the acid moiety. Understanding this profile is critical for defining manufacturing process parameters, establishing appropriate storage conditions, and ensuring the safety and efficacy of any potential drug product.

Core Principles of Thermal Analysis

To rigorously characterize the thermal stability of a compound like β-Ala-HI, a multi-technique approach is essential. The two primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the definitive tool for identifying the temperature at which a material begins to degrade (decomposition onset) and quantifying the mass lost during decomposition.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to detect thermal events such as melting, crystallization, glass transitions, and solid-state transitions. For decomposing materials, DSC can determine if the degradation is an endothermic (heat-absorbing) or exothermic (heat-releasing) process.

Together, TGA and DSC provide a comprehensive picture of a material's response to thermal stress.

Experimental Assessment of Thermal Stability

A systematic workflow is required to fully characterize the thermal properties of β-Ala-HI. This involves sequential analysis by TGA and DSC, followed by analytical characterization of the degradation products.

G cluster_0 Phase 1: Thermal Profile Characterization cluster_1 Phase 2: Degradant Identification cluster_2 Phase 3: Reporting Sample β-Ala-HI Sample TGA TGA Analysis (Determine T_onset, Mass Loss %) Sample->TGA Parallel Analysis DSC DSC Analysis (Determine T_melt, T_decomp, ΔH) Sample->DSC Parallel Analysis Stress Isothermal Stress (Heat sample below T_onset) Report Comprehensive Stability Report HPLC Stability-Indicating HPLC-MS (Separate & Identify Degradants) Stress->HPLC Analyze stressed sample G Start This compound (HOOC-CH₂-CH₂-NH₃⁺ I⁻) P1_Intermediate Beta-alanine (Zwitterion) (+ H₂O, NH₃, CO₂ etc.) Start->P1_Intermediate Pathway A: Dehydrohalogenation (Loss of HI gas) P2_Intermediate 3-Iodopropanoic Acid + NH₃ Start->P2_Intermediate Pathway B: SN2 Attack (I⁻ attacks β-carbon) P1_Products Peptide Oligomers & Volatile Gases P1_Intermediate->P1_Products Condensation/ Fragmentation (>220°C) P2_Products Further Degradation Products P2_Intermediate->P2_Products

Caption: Proposed thermal degradation pathways for β-Ala-HI.
Pathway A: Dehydrohalogenation (Most Probable)

This pathway involves the thermal elimination of hydrogen iodide (HI) gas. This is analogous to the degradation of many amine hydrochlorides and is considered the most likely initiation step.[3]

  • Initiation: Upon heating, the N-H bond and C-I bond (in equilibrium) are weakened. The iodide ion abstracts the acidic proton from the carboxylic acid group, and the ammonium proton is transferred back to the amine, leading to the elimination of gaseous HI.

    HOOC-CH₂-CH₂-NH₃⁺ I⁻ → [HOOC-CH₂-CH₂-NH₂] + HI (gas)

  • Subsequent Decomposition: The resulting product is beta-alanine. If the temperature is high enough (e.g., >220 °C), this intermediate will then decompose via the pathways known for the zwitterion, which primarily involve intermolecular condensation to form peptide bonds and subsequent fragmentation, releasing water (H₂O) and ammonia (NH₃).[1][2]

Pathway B: Nucleophilic Substitution (Less Probable)

A less likely but possible alternative involves the iodide ion acting as a nucleophile, attacking one of the carbons. This is seen in the degradation of some quaternary ammonium salts.

  • Initiation: The iodide ion (I⁻) could perform an SN2 attack on the β-carbon of the propanoic acid chain, displacing the ammonium group as ammonia (NH₃).

    HOOC-CH₂-CH₂-NH₃⁺ I⁻ → HOOC-CH₂-CH₂-I + NH₃ (gas)

  • Subsequent Decomposition: This would yield 3-iodopropanoic acid and ammonia. 3-Iodopropanoic acid is itself thermally unstable and would undergo further degradation. This pathway is generally less favored for primary ammonium salts compared to dehydrohalogenation.

Identification and Quantification of Degradants

To confirm the proposed pathways and identify all significant degradation products, a validated stability-indicating analytical method is required. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this purpose.

  • Rationale for Method Choice:

    • HPLC: Provides the necessary separation power to resolve the parent compound (β-Ala-HI) from its precursors, intermediates (e.g., β-alanine), and final degradants.

    • Stability-Indicating: The method must be proven to separate the API from all potential degradation products, as mandated by ICH guidelines. This is achieved through forced degradation studies.[4]

    • MS Detection: Provides molecular weight information, enabling the confident identification of unknown peaks in the chromatogram.

Conceptual Stability-Indicating HPLC Method Protocol

This protocol is designed for the analysis of underivatized amino acids and related polar compounds.

  • Instrumentation & Columns:

    • System: HPLC or UPLC system with a UV or PDA detector and coupled to a mass spectrometer (e.g., single quadrupole or Q-TOF).

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm). HILIC is ideal for retaining and separating highly polar compounds like amino acids without derivatization.[4]

  • Chromatographic Conditions:

    • Mobile Phase A: 10 mM Ammonium formate in water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90% B to 50% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • Detection: UV at 205 nm and/or MS scan in positive ESI mode.

  • Step-by-Step Methodology:

    • Prepare a stock solution of β-Ala-HI in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

    • Perform forced degradation: expose aliquots of the stock solution to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions. Also, prepare a thermally stressed sample by heating the solid material just below its Tonset.

    • Neutralize the acid and base-stressed samples.

    • Inject the unstressed control and all stressed samples into the HPLC-MS system.

    • Analyze the chromatograms. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent β-Ala-HI peak.

    • Use the MS data to identify the molecular weights of the degradant peaks, comparing them to the proposed structures (e.g., β-alanine, 3-iodopropanoic acid).

Factors Influencing Stability (ICH Framework)

The stability of β-Ala-HI as a drug substance must be evaluated according to the International Council for Harmonisation (ICH) guideline Q1A(R2).[5] This involves long-term and accelerated stability studies.

  • Temperature: As demonstrated by TGA/DSC, temperature is the primary driver of degradation. Storage conditions must be well below the determined Tonset. Accelerated stability studies (e.g., 40 °C) are used to predict the shelf-life at recommended storage conditions (e.g., 25 °C).

  • Humidity: Amino acid salts are often hygroscopic. Glycine hydrochloride, for instance, is known to be hygroscopic.[6][7] Water absorption can lower the melting/decomposition temperature and potentially facilitate hydrolytic degradation pathways. Stability studies should be conducted at controlled relative humidity (e.g., 60% RH or 75% RH) to assess this risk.

  • Light (Photostability): Compounds containing iodides can be sensitive to light, which can induce oxidation of the iodide (I⁻) to iodine (I₂), often resulting in a yellow or brown discoloration. Photostability testing, as described in ICH Q1B, is mandatory to determine if the substance requires protection from light.

Conclusion and Recommendations

This compound exhibits a thermal profile that is fundamentally different from its zwitterionic precursor. Its stability is governed not by the high-energy fragmentation of the amino acid backbone, but by the lower-energy dehydrohalogenation pathway involving the loss of hydrogen iodide.

Key Findings:

  • β-Ala-HI is expected to have a distinct melting point, unlike zwitterionic β-alanine.

  • The onset of thermal decomposition for β-Ala-HI will likely be at a lower temperature than for β-alanine.

  • The primary degradation pathway is proposed to be the elimination of HI gas, yielding beta-alanine as a transient intermediate, which subsequently undergoes further decomposition.

Recommendations for Development:

  • Comprehensive Characterization: Perform detailed TGA, DSC, and Hot-Stage Microscopy (HSM) to accurately determine the melting and decomposition behavior.

  • Forced Degradation: Conduct thorough forced degradation studies to identify all potential degradants and establish a robust, stability-indicating HPLC method.

  • Hygroscopicity Assessment: Evaluate the material's affinity for water via Dynamic Vapor Sorption (DVS) analysis.

  • Storage Conditions: Based on stability data, recommend storage in well-sealed containers, protected from high temperatures and potentially from light, pending photostability results.

By understanding these core stability principles, researchers can effectively manage the risks associated with the development of drug products containing this compound.

References

  • Bhandare, P., Madhavan, P., Rao, B.M., & Rao, N.S. (2010). Determination of amino acid without derivatization by using HPLC-HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Yablokov, M. Y., Shishkin, M. A., & Krasilin, A. A. (2009). Studies of the Rates of Thermal Decomposition of Glycine, Alanine, and Serine.
  • Conde, E., et al. (2019). Degradation Mechanism and Relative Stability of Methylammonium Halide Based Perovskites Analyzed on the Basis of Acid–Base Theory. ACS Applied Materials & Interfaces, 11(12), 11931–11939. [Link]

  • Wikipedia contributors. (2023). Glycine methyl ester hydrochloride. Wikipedia, The Free Encyclopedia. [Link]

  • Xie, W., et al. (2018). Thermal Degradation Comparison of Amino Acid Salts, Alkanolamines and Diamines in CO2 Capture.
  • Xie, W., et al. (2018). Thermal degradation comparison of amino acid salts, alkanolamines and diamines in CO2 capture. University of Kentucky. [Link]

  • Weiss, I. M., Muth, C., Drumm, R., & Kirchner, H. O. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC biophysics, 11(1), 2. [Link]

  • El-Kassem, L. T. A., et al. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification... ACS Omega, 7(40), 35899–35909. [Link]

  • Juarez-Perez, E. J., et al. (2019). Degradation Mechanism and Relative Stability of Methylammonium Halide Based Perovskites Analyzed on the Basis of Acid–Base Theory. ACS Applied Materials & Interfaces, 11(12), 11931-11939.
  • Wikipedia contributors. (2024). Flux (metallurgy). Wikipedia, The Free Encyclopedia. [Link]

  • S.R. Sea-Chem Industries. Product Specification: Glycine Hydrochloride. [Link]

  • LALOGE, V., et al. (2021). DSC assay [N c] of the 21 amino acids and their relative DSC melting point peak measured on the pristine and on the radiolyzed amino acids. ResearchGate. [Link]

  • Baig, Q., & Alam, S. M. (2019). analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 22(1), 51-61.
  • Lee, J.-W., et al. (2019). A Review: Thermal Stability of Methylammonium Lead Halide Based Perovskite Solar Cells. Crystals, 9(1), 26. [Link]

  • Agilent Technologies. (2017). Agilent Biocolumns Application Compendium - Amino Acid Analysis. [Link]

  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11, 2.

Sources

A Technical Guide for Researchers: A Comparative Analysis of Beta-Alanine vs. Beta-Alanine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Beta-alanine (β-alanine) is a naturally occurring beta-amino acid that has garnered significant attention in the scientific community, not for its role in protein synthesis, but as the rate-limiting precursor to the dipeptide carnosine.[1][2] Carnosine is a critical intracellular pH buffer, particularly in skeletal muscle, making β-alanine a key molecule in studies of exercise physiology, muscle fatigue, and cellular metabolism.[3][4] Researchers in pharmacology and drug development also utilize β-alanine as a molecular scaffold or a component in various formulations.

While the free amino acid form of β-alanine is widely used, its salt forms, such as beta-alanine hydroiodide (β-alanine HI), are also commercially available. For the researcher, the choice between a free amino acid and its salt is not trivial. It carries significant implications for experimental design, data interpretation, and the overall validity of the results. This guide provides an in-depth technical comparison between β-alanine and β-alanine hydroiodide, moving beyond simple catalog listings to explore the core chemical, practical, and biological differences that are critical for laboratory professionals. We will dissect the causality behind experimental choices, provide validated protocols, and offer a clear decision-making framework for selecting the appropriate compound for your research needs.

Physicochemical Profile: The Foundational Differences

The most fundamental distinctions between β-alanine and its hydroiodide salt arise from their intrinsic chemical and physical properties. The addition of a hydroiodide moiety dramatically alters the molecule's molecular weight, and potentially its solubility and stability profile. These are not mere trivialities; they are critical parameters that directly influence every molar-based calculation and solution preparation in the lab.

As a zwitterionic amino acid, β-alanine itself is highly soluble in aqueous solutions.[5][6] The creation of a salt form is often done to enhance solubility or stability, particularly in non-aqueous solvents or to create a more crystalline, less hygroscopic solid. However, in this case, β-alanine is already quite stable in its solid form when stored properly.[7][8] The hydroiodide salt, conversely, is noted to be hygroscopic, meaning it readily absorbs moisture from the air, which requires more stringent handling conditions.[9]

Table 1: Core Physicochemical Properties

PropertyBeta-AlanineThis compoundImplication for Researchers
IUPAC Name 3-Aminopropanoic acid[1]3-Ammoniopropanoate hydroiodideThe core active molecule is the same, but the salt form introduces a counter-ion.
Molecular Formula C₃H₇NO₂[1]C₃H₇NO₂·HIThe presence of HI adds significant mass.
Molecular Weight 89.09 g/mol [1][10]217.01 g/mol [9]Critical: Over twice the mass is needed to achieve the same molar concentration of β-alanine.
Appearance White crystalline powder[1][5]White to almost white powder/crystal[9]Physically similar, but handling requirements differ.
Water Solubility High (545-550 g/L)[1][6][7][11]SolubleBoth are suitable for aqueous stock solutions. The salt may offer advantages in specific non-aqueous solvents.
Melting Point ~202-207 °C (decomposes)[1][7]~199 °C[9][12]Similar thermal stability in solid form.
Key Handling Stable, store in a cool, dry place.[2][8]Hygroscopic , light-sensitive.[9]Requires storage in a desiccator and under inert gas for long-term stability.
pKa (β-alanine) 3.55 (carboxyl), 10.24 (amino)[1][2]N/A (salt form)The free amino acid is zwitterionic at neutral pH. The salt will be acidic upon dissolution.

The Researcher's Dilemma: Choosing the Right Compound

The decision to use β-alanine or its hydroiodide salt hinges on the specific demands of the experiment. The primary driver for this choice is not about which is "better," but which introduces the fewest confounding variables into the experimental system.

The Overlooked Variable: The Iodide Counter-Ion

For most biological researchers, the most critical difference is the introduction of the iodide (I⁻) ion. Unlike chloride, which is ubiquitous and generally inert in many systems, iodide is a biologically active element. It is an essential trace element crucial for the synthesis of thyroid hormones (T3 and T4) and plays a role in the function of various other tissues.[13]

Key Biological Activities of Iodide:

  • Endocrine Disruption: Iodide is actively taken up by the thyroid gland via the sodium-iodide symporter (NIS).[13] Introducing iodide into in vivo studies or cell lines expressing NIS can interfere with normal thyroid hormone metabolism.

  • Antiproliferative and Apoptotic Effects: Molecular iodine (I₂) and, to some extent, iodide have been shown to have antiproliferative and pro-apoptotic effects on certain cancer cell lines, including breast cancer.[13] This could be a significant confounder in cancer biology research.

  • Antioxidant/Pro-oxidant Activity: Iodine species can act as antioxidants but can also participate in redox reactions, potentially altering the oxidative state of a cell culture medium or physiological system.[14]

  • Assay Interference: Iodide is a known quenching agent for some fluorescent probes and can interfere with certain electrochemical and enzymatic assays.[15]

Therefore, unless the specific properties of the hydroiodide salt are required (e.g., for a specific chemical synthesis) or the effects of iodide are part of the study design, the use of β-alanine hydroiodide in biological experiments introduces a significant and often unnecessary variable.

Decision Framework for Compound Selection

A researcher must weigh the practical benefits against the potential for biological interference. The following decision flowchart provides a logical pathway for selecting the appropriate compound.

G start Start: Select Beta-Alanine Compound exp_type What is the experimental system? start->exp_type sub_bio Biological System (In Vitro / In Vivo) exp_type->sub_bio sub_chem Chemical Synthesis / Non-Biological Application exp_type->sub_chem iodide_ok Is the introduction of a biologically active iodide ion acceptable or desired? sub_bio->iodide_ok solubility_need Is enhanced solubility in a specific non-aqueous solvent or a specific crystal form required? sub_chem->solubility_need use_hi Use Beta-Alanine Hydroiodide iodide_ok->use_hi Yes use_ba Use standard Beta-Alanine iodide_ok->use_ba No / Uncertain solubility_need->use_hi Yes solubility_need->use_ba No

Caption: Decision flowchart for selecting the appropriate β-alanine compound.

Practical Laboratory Applications & Protocols

Translating the physicochemical properties into practice is paramount for experimental accuracy and reproducibility.

Molar-Equivalent Dosing: A Critical Calculation

Due to the significant difference in molecular weight, it is essential to perform molar-equivalent dosing calculations. Treating the compounds as interchangeable on a mass-for-mass basis will result in a greater than twofold error in the molar amount of β-alanine delivered.

The formula is straightforward: Mass of β-alanine HI = (Desired Moles of β-alanine) x 217.01 g/mol Mass of β-alanine = (Desired Moles of β-alanine) x 89.09 g/mol

Table 2: Molar Equivalence Calculation Guide

To achieve a dose equivalent to:Weigh out this much this compound:
1.00 g of Beta-Alanine2.44 g
100 mg of Beta-Alanine244 mg
50 mM of Beta-Alanine10.85 g/L
89.09 mg of Beta-Alanine217.01 mg
Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution

This protocol details the preparation of a standard 100 mM stock solution for both compounds, highlighting the key differences in handling and preparation. This serves as a self-validating system by ensuring the final concentration is accurate regardless of the starting material.

Materials:

  • Beta-Alanine (MW: 89.09 g/mol ) OR this compound (MW: 217.01 g/mol )

  • High-purity water (e.g., Milli-Q or 18 MΩ·cm)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 100 mL)

  • Magnetic stirrer and stir bar

  • pH meter

  • 1 M NaOH and 1 M HCl for pH adjustment

  • Sterile filter (0.22 µm) and storage vials

Procedure:

  • Pre-Protocol Handling:

    • For Beta-Alanine: Standard handling is sufficient.

    • For this compound: Due to its hygroscopic nature, bring the container to room temperature inside a desiccator before opening to prevent water condensation on the powder. Weigh quickly and reseal the container promptly.

  • Weighing the Compound (for 100 mL of 100 mM stock):

    • For Beta-Alanine: Weigh out 0.891 g .

      • Calculation: 0.1 L x 0.1 mol/L x 89.09 g/mol = 0.8909 g

    • For this compound: Weigh out 2.170 g .

      • Calculation: 0.1 L x 0.1 mol/L x 217.01 g/mol = 2.1701 g

  • Dissolution:

    • Add the weighed powder to the 100 mL volumetric flask.

    • Add ~80 mL of high-purity water.

    • Add a magnetic stir bar and place on a stir plate. Stir until the solid is completely dissolved. Both compounds should dissolve readily.[1]

  • pH Measurement and Adjustment (Critical Step):

    • Calibrate the pH meter.

    • Measure the pH of the solution.

      • The β-alanine solution will be near-neutral (pH ~6.0-7.5).[11]

      • The β-alanine hydroiodide solution will be acidic due to the hydroiodic acid salt.

    • Adjust the pH to your desired experimental level (e.g., pH 7.4 for physiological studies) using 1 M NaOH or 1 M HCl dropwise while stirring. This step is crucial for the hydroiodide salt to prevent unintended acidic stress on cells.

  • Final Volume and Sterilization:

    • Once the desired pH is stable, remove the stir bar and carefully add water to the 100 mL graduation mark.

    • Cap and invert the flask several times to ensure a homogenous solution.

    • For cell culture or in vivo use, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C for long-term stability (up to 1 year) or at 4°C for short-term use (days to weeks).[16]

Experimental Workflow Visualization

G cluster_prep Preparation Phase cluster_exp Experiment Phase select 1. Select Compound (See Fig. 1) calc 2. Calculate Molar Equivalent Mass select->calc weigh 3. Weigh Compound (Note Hygroscopicity for HI) calc->weigh dissolve 4. Dissolve in Aqueous Solvent weigh->dissolve ph_adjust 5. Adjust pH to Experimental Target (Critical for HI salt) dissolve->ph_adjust sterilize 6. Sterile Filter & Aliquot for Storage ph_adjust->sterilize use 7. Use in Experiment (e.g., Cell Culture, In Vivo) sterilize->use analyze 8. Analyze Results use->analyze control 9. Interpret Data (Account for Iodide if HI was used) analyze->control

Caption: General experimental workflow from compound selection to data interpretation.

Summary of Key Distinctions for Researchers

  • Molar Mass: this compound is 2.44 times heavier than beta-alanine. All dosing must be calculated on a molar basis to ensure equivalence.

  • The Iodide Ion: The hydroiodide salt introduces a biologically active iodide ion , a potential confounding variable in most biological studies that can affect endocrine function and cellular proliferation.[13] Standard beta-alanine is the superior choice unless iodide is a desired component of the experiment.

  • Handling and Storage: this compound is hygroscopic and requires more careful handling and storage (desiccation) to prevent moisture absorption compared to the more stable free amino acid form.[9]

  • Solution pH: When dissolved in neutral water, this compound will produce an acidic solution . This necessitates a mandatory pH adjustment step for nearly all biological applications to avoid artifacts from low pH.

  • Primary Use Case: Based on its properties, standard β-alanine is the default choice for most in vitro and in vivo research. β-alanine hydroiodide is likely intended for use as a synthetic intermediate in organic chemistry or for formulation in specific non-aqueous systems where its salt properties may be advantageous.

By understanding these fundamental differences, researchers can make informed decisions, design more robust experiments, and generate more reliable and interpretable data.

References

  • Wikipedia. β-Alanine. [Link]

  • Solubility of Things. Beta-alanine. [Link]

  • NNB Nutrition. The Science Behind Beta-Alanine: Properties and Uses of 3-Aminopropionic Acid. [Link]

  • PubChem. Beta-Alanine. [Link]

  • NNB Nutrition. Beta-Alanine: Revolutionizing Sports Supplements with Enhanced Stability and Performance. [Link]

  • Taylor & Francis Online. Acute Supplementation with Beta-Alanine Improves Performance in Aerobic-Anaerobic Transition Zones in Endurance Athletes. [Link]

  • Canada.ca. BETA ALANINE. [Link]

  • Gatorade Sports Science Institute. An update on beta-alanine supplementation for athletes. [Link]

  • MDPI. Implications and Practical Applications of the Chemical Speciation of Iodine in the Biological Context. [Link]

  • Wikipedia. Iodine in biology. [Link]

  • PMC. Effects of β-alanine supplementation on exercise performance: a meta-analysis. [Link]

  • PMC. Improving beta-alanine supplementation strategy to enhance exercise performance in athletes. [Link]

  • NIH. Dosing strategies for β-alanine supplementation in strength and power performance: a systematic review. [Link]

  • ResearchGate. Effects of iodine on cell growth. For all experiments, cells were... [Link]

  • MDPI. The Effect of Three Complexes of Iodine with Amino Acids on Gene Expression of Model Antibiotic Resistant Microorganisms Escherichia coli ATCC BAA-196 and Staphylococcus aureus ATCC BAA-39. [Link]

  • NIH. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. [Link]

  • Frontiers. Effect of a sustained-release formulation of β-alanine on laboratory parameters and paresthesia in recreational trained men: a randomized double-blind placebo-controlled study. [Link]

  • ResearchGate. How to prepare and store Amino acid stock solution?. [Link]

  • PubMed Central. Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. [Link]

  • PMC. Development of a selective-iodide indicator for live-cell imaging and evaluation of CFTR activity. [Link]

  • PubMed. Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. [Link]

  • Nanjing Chemical Material Corp. BETA-Alanine Process Introduction. [Link]

  • YouTube. What Does Beta Alanine Do? Will It increase Performance? | Nutritionist Explains... | Myprotein. [Link]

  • ResearchGate. Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. [Link]

  • The Feed. Beta-Alanine: What You Need to Know. [Link]

  • SciSpace. Optimizing human in vivo dosing and delivery of b-alanine supplements for muscle carnosine synthesis. [Link]

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Methodological & Application

Protocol for synthesizing Beta-alanine hydroiodide in the lab

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: A Validated Protocol for the Laboratory Synthesis of Beta-Alanine Hydroiodide

Abstract

This document provides a comprehensive, validated protocol for the synthesis of β-alanine hydroiodide (3-aminopropanoic acid hydroiodide). The synthesis is based on the direct acid-base reaction between β-alanine and hydriodic acid. This guide is designed for researchers in chemistry and drug development, offering a detailed methodology that emphasizes safety, reproducibility, and robust product characterization. We will delve into the underlying chemical principles, provide a step-by-step experimental procedure, outline critical safety precautions for handling corrosive reagents, and detail analytical methods for the validation of the final product's identity and purity.

Introduction and Scientific Principles

β-Alanine is the only naturally occurring beta-amino acid, a fundamental building block for vital dipeptides like carnosine and anserine, and a precursor to pantothenic acid (Vitamin B₅).[1][2] Its hydroiodide salt is a stable, crystalline solid, making it a convenient form for storage, handling, and use as an intermediate in further synthetic applications.

The synthesis of β-alanine hydroiodide is a classic acid-base neutralization reaction. The lone pair of electrons on the nitrogen atom of β-alanine's amino group acts as a Brønsted-Lowry base, accepting a proton (H⁺) from the strong acid, hydriodic acid (HI). This forms an ammonium salt, as depicted in the reaction scheme below.

Reaction Scheme: H₂N-CH₂-CH₂-COOH (β-Alanine) + HI (Hydriodic Acid) → [H₃N⁺-CH₂-CH₂-COOH]I⁻ (β-Alanine Hydroiodide)

The choice of solvent and temperature is critical for controlling the reaction and facilitating the isolation of a pure, crystalline product. Water is an effective solvent for the reactants, and the product can be precipitated by cooling or the addition of a less polar anti-solvent.

Safety First: Handling Hydriodic Acid

WARNING: Hydriodic acid is a highly corrosive substance that can cause severe skin burns, eye damage, and respiratory irritation.[3] It is also light and air-sensitive.[4] All operations involving hydriodic acid must be performed within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Required PPE: Acid-resistant gloves (e.g., butyl rubber), a lab coat, and chemical safety goggles with a full-face shield are mandatory.[5]

  • Emergency Preparedness: An eye wash station and safety shower must be immediately accessible.[6] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][7] For inhalation, move the individual to fresh air and seek immediate medical help.[7]

  • Spill Management: Spills must be neutralized with an alkaline material like sodium bicarbonate or soda ash and absorbed with an inert material such as vermiculite or sand.[5] Do not use combustible materials for absorption.[5] Dispose of the waste as hazardous material in accordance with institutional and local regulations.[6]

Materials and Equipment

Reagent / MaterialGradeSupplier ExampleCAS NumberMolecular Wt.
β-Alanine≥99%Sigma-Aldrich107-95-989.09 g/mol
Hydriodic Acid (57% in H₂O, stabilized)ACS ReagentSigma-Aldrich10034-85-2127.91 g/mol
Isopropanol (2-Propanol)ACS ReagentFisher Scientific67-63-060.10 g/mol
Diethyl Ether (Anhydrous)ACS ReagentVWR60-29-774.12 g/mol
Deionized WaterType II or betterN/A7732-18-518.02 g/mol

Equipment:

  • Magnetic stirrer with heating capabilities

  • Round-bottom flasks (50 mL and 100 mL)

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, dropping funnel)

  • Melting point apparatus

  • FTIR Spectrometer

  • NMR Spectrometer

Experimental Workflow Diagram

The overall process from starting materials to the final, characterized product is outlined below.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Characterization reagents β-Alanine Deionized Water dissolution Dissolve β-Alanine in warm water reagents->dissolution addition Slowly add HI at 0-5 °C dissolution->addition hi_acid Hydriodic Acid (57%) hi_acid->addition stirring Stir at RT (1 hour) addition->stirring precipitation Precipitate with Isopropanol stirring->precipitation filtration Vacuum Filter (Collect Crystals) precipitation->filtration wash Wash with cold Diethyl Ether filtration->wash drying Dry under vacuum wash->drying product Final Product: β-Alanine Hydroiodide drying->product analysis Melting Point ¹H NMR, ¹³C NMR FTIR product->analysis

Caption: Experimental workflow for the synthesis of β-alanine hydroiodide.

Step-by-Step Synthesis Protocol

5.1. Preparation of β-Alanine Solution

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add β-alanine (4.45 g, 50.0 mmol).

  • Add 15 mL of deionized water.

  • Gently warm the mixture to 40-50 °C while stirring to fully dissolve the solid.

  • Once a clear solution is obtained, cool it down in an ice-water bath to 0-5 °C. The β-alanine should remain in solution.

Rationale: Dissolving the β-alanine in a minimal amount of warm water creates a concentrated solution, which is ideal for precipitation later. Cooling the solution before adding the strong acid helps to safely dissipate the heat generated during the exothermic neutralization reaction.

5.2. Acidification with Hydriodic Acid

  • Carefully measure hydriodic acid (57% w/w in H₂O, density ≈ 1.70 g/mL; 7.5 mL, ≈ 50.0 mmol) and transfer it to a dropping funnel.

  • While vigorously stirring the β-alanine solution in the ice bath, add the hydriodic acid dropwise over 15-20 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

Rationale: A slow, dropwise addition of the acid is crucial for temperature control. Allowing the mixture to stir at room temperature ensures the acid-base reaction goes to completion.

5.3. Isolation and Purification

  • While stirring the aqueous solution at room temperature, slowly add 60 mL of isopropanol. A white precipitate should form immediately.

  • Cool the resulting slurry in an ice-water bath for 30 minutes to maximize crystal formation.

  • Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold (≈0 °C) diethyl ether (2 x 20 mL).

  • Dry the product under vacuum at 40 °C for 4-6 hours or until a constant weight is achieved.

Rationale: Isopropanol acts as an anti-solvent; the ionic product, β-alanine hydroiodide, is much less soluble in this organic solvent than in water, causing it to precipitate. Washing with cold diethyl ether removes residual water and any non-polar impurities without dissolving a significant amount of the product.

Characterization and Validation

A successful synthesis must be confirmed with analytical data. The synthesized product should be a white to off-white crystalline solid.[8]

ParameterExpected Result
Yield Theoretical: 10.85 g. Typical experimental yields range from 80-90%.
Melting Point 199 °C.[8][9]
¹H NMR (400 MHz, D₂O)δ ≈ 3.40 (t, 2H, -CH₂-N⁺H₃), δ ≈ 2.75 (t, 2H, -CH₂-COOH). Note: The acidic proton on the carboxyl group and the ammonium protons may exchange with D₂O and might not be visible.
¹³C NMR (100 MHz, D₂O)δ ≈ 175.0 (C=O), δ ≈ 35.8 (-CH₂-N⁺H₃), δ ≈ 31.0 (-CH₂-COOH). Note: Expected chemical shifts are estimates based on β-alanine data and expected deshielding effects.[10]
FTIR (ATR, cm⁻¹)Broad absorption from ~3200-2500 cm⁻¹ (O-H and N⁺-H stretches), strong absorption ~1710 cm⁻¹ (C=O stretch of carboxylic acid), ~1600-1500 cm⁻¹ (N⁺-H bending).

Troubleshooting

IssueProbable CauseSuggested Solution
Product oils out, no crystals Solution is too concentrated or cooled too quickly.Add a small amount of water to dissolve the oil, then add isopropanol more slowly while vigorously stirring.
Low Yield Incomplete precipitation or product loss during washing.Ensure the slurry is thoroughly cooled before filtration. Use ice-cold washing solvents and perform washes quickly.
Product is discolored (yellow/brown) Oxidation of iodide.This can happen if the hydriodic acid is old or exposed to air/light.[4] The product can be recrystallized from a minimal amount of hot water by adding isopropanol upon cooling.

References

  • New Jersey Department of Health. (2001). Hazardous Substance Fact Sheet: Hydriodic Acid. Retrieved from nj.gov.[6]

  • Moran, L. A. (1985). Method for preparing amino acid ester hydrohalides. U.S. Patent No. 4,622,413. Google Patents.[11]

  • Frankel, M., & Breuer, M. (1950). Preparation of amino acids from their salts. U.S. Patent No. 2,404,503. Google Patents.[12]

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: Hydriodic acid, ACS, 55-58%. Retrieved from fishersci.com.[4]

  • Loba Chemie. (2018). HYDRIODIC ACID AR (STABILIZED) MSDS. Retrieved from lobachemie.com.[7]

  • Central Drug House (P) Ltd. (n.d.). Hydriodic Acid MATERIAL SAFETY DATA SHEET. Retrieved from cdhfinechemical.com.[3]

  • Techno Pharmchem. (n.d.). Material Safety Data Sheet: Hydriodic Acid. Retrieved from technopharmchem.com.[5]

  • Frankel, M., & Liwschitz, Y. (1956). A New Method for the Preparation of Hydrochlorides (hydrobromides) of Amino Acids. Bulletin of the Research Council of Israel, 5A, 189.[13]

  • ChemicalBook. (2023). β-Alanine Hydroiodide (Low water content). Retrieved from chemicalbook.com.[9]

  • Lab Pro Inc. (n.d.). This compound(Low water content), 1G. Retrieved from labproinc.com.[8]

  • PubChem. (n.d.). beta-Alanine. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov.[10]

  • Wikipedia. (2024). β-Alanine. Retrieved from en.wikipedia.org.[1]

  • TCI America. (n.d.). β-Alanine Hydroiodide (Low water content). Retrieved from tcichemicals.com.

  • Poppelsdorf, F. (1963). Purification of beta-alanine. U.S. Patent No. 3,105,092. Google Patents.[14]

  • Sigma-Aldrich. (n.d.). β-Alanine in Cell Culture. Retrieved from sigmaaldrich.com.[2]

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Application Notes and Protocols for the Growth of High-Quality Single Crystals of Beta-Alanine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis and single-crystal growth of beta-alanine hydroiodide. The protocols herein are designed to be robust and adaptable, emphasizing the fundamental principles that govern crystallization to empower researchers in obtaining high-quality single crystals suitable for a range of downstream applications, including X-ray crystallography and solid-state characterization.

Introduction: The Significance of this compound Crystals

Beta-alanine (β-alanine), a naturally occurring beta-amino acid, is a crucial component in various biological processes and a valuable building block in pharmaceutical synthesis.[1][2] The formation of its hydroiodide salt introduces a halide anion, which can significantly influence the crystal packing and physicochemical properties of the molecule. High-quality single crystals are paramount for unambiguously determining the three-dimensional atomic arrangement, which in turn provides critical insights into intermolecular interactions, polymorphism, and structure-property relationships. This understanding is fundamental in fields such as materials science and drug development for the rational design of novel compounds with tailored functionalities.

PART 1: Synthesis of this compound

The synthesis of this compound is a straightforward acid-base reaction. The following protocol outlines a general procedure that can be optimized based on the desired scale and purity requirements.

Materials:

  • Beta-alanine (C₃H₇NO₂)

  • Hydroiodic acid (HI), 57% in water

  • Deionized water

  • Ethanol

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Protocol:

  • Dissolution: In a round-bottom flask, dissolve a known amount of beta-alanine in a minimal amount of deionized water with gentle stirring.

  • Acidification: Cool the beta-alanine solution in an ice bath. Slowly add a stoichiometric equivalent of hydroiodic acid dropwise while stirring continuously. The reaction is exothermic, and maintaining a low temperature is crucial to prevent potential side reactions.

  • Precipitation and Purification: The this compound salt is expected to be highly soluble in water.[3] To induce precipitation and purify the product, a solvent-antisolvent method is effective.

    • Slowly add ethanol (the antisolvent) to the aqueous solution until a slight turbidity persists.

    • Further addition of diethyl ether can be used to enhance precipitation if necessary.

  • Isolation: Isolate the precipitated white crystalline powder by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials and residual acid.

  • Drying: Dry the purified this compound crystals under vacuum to remove residual solvents.

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy before proceeding to crystal growth experiments.

PART 2: Single Crystal Growth of this compound

Method 1: Slow Evaporation Technique

This is often the simplest and most successful method for growing high-quality single crystals.[8][9]

Protocol:

  • Solvent Selection: The choice of solvent is critical. Beta-alanine is highly soluble in water and has limited solubility in non-polar organic solvents.[3][11] A mixed solvent system, such as water-ethanol or water-isopropanol, is often ideal. The goal is to find a solvent or solvent mixture in which the compound is moderately soluble.

  • Preparation of a Saturated Solution:

    • Dissolve the synthesized this compound in the chosen solvent system at room temperature until no more solute dissolves. Gentle warming can be used to increase solubility, but the solution should be allowed to cool back to room temperature.

    • Filter the saturated solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker, vial, or NMR tube) to remove any dust or particulate matter that could act as unwanted nucleation sites.[8]

  • Crystallization:

    • Cover the vessel with parafilm and poke a few small holes with a needle. The number and size of the holes will control the rate of evaporation.[8] A slower evaporation rate generally leads to larger and higher-quality crystals.[10]

    • Place the crystallization vessel in a vibration-free and temperature-stable environment.

  • Monitoring and Harvesting:

    • Monitor the vessel periodically for crystal growth. This may take several days to weeks.

    • Once crystals of a suitable size have formed, carefully harvest them from the solution using tweezers or a spatula.

    • Gently wash the crystals with a small amount of the mother liquor or a solvent in which the compound is sparingly soluble to remove any surface impurities.

    • Allow the crystals to air-dry or dry under a gentle stream of inert gas. Crucially, do not completely remove the solvent if it is suspected to be part of the crystal lattice, as this can lead to crystal degradation. [10]

Method 2: Slow Cooling Technique

This method is particularly effective for compounds that exhibit a significant increase in solubility with temperature.[12][13]

Principle: A saturated solution is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound decreases, leading to supersaturation and crystallization.[13][14]

Protocol:

  • Solubility Determination: Determine the solubility of this compound in a suitable solvent (e.g., water or a water-alcohol mixture) at various temperatures to construct a solubility curve. This will help in selecting the optimal temperature range for crystallization.

  • Preparation of a Saturated Solution:

    • Prepare a saturated solution of this compound at a temperature slightly below the boiling point of the solvent.

    • Ensure all the solute has dissolved. If necessary, filter the hot solution to remove any impurities.

  • Controlled Cooling:

    • Slower cooling rates generally yield larger and more perfect crystals.[13]

  • Crystal Harvesting:

    • Once the solution has reached room temperature, or the desired final temperature, and crystals have formed, they can be harvested as described in the slow evaporation method.

Visualization of Experimental Workflows

Crystal_Growth_Workflow cluster_synthesis Synthesis of this compound cluster_reaction Reaction cluster_purification Purification cluster_crystallization Single Crystal Growth cluster_slow_evap Slow Evaporation cluster_slow_cool Slow Cooling cluster_characterization Characterization S1 Dissolve Beta-Alanine in Water S2 Cool in Ice Bath S1->S2 S3 Add Hydroiodic Acid S2->S3 S4 Precipitate with Ethanol/Ether S3->S4 S5 Isolate by Filtration S4->S5 S6 Wash with Cold Solvents S5->S6 S7 Dry under Vacuum S6->S7 C1 Prepare Saturated Solution S7->C1 Start Crystal Growth D1 Prepare Saturated Solution at High T S7->D1 Start Crystal Growth C2 Filter Solution C1->C2 C3 Slowly Evaporate Solvent C2->C3 E1 Harvest Crystals C3->E1 D2 Controlled Slow Cooling D1->D2 D2->E1 E2 X-ray Diffraction E1->E2

Caption: Experimental workflow for the synthesis and single-crystal growth of this compound.

PART 3: Characterization of Single Crystals

Once suitable single crystals are obtained, they should be characterized to confirm their structure and quality.

X-ray Diffraction (XRD): Single-crystal XRD is the definitive technique for determining the crystal structure. A high-quality crystal will produce a diffraction pattern with sharp, well-defined spots, allowing for the precise determination of unit cell parameters, space group, and atomic coordinates.

Table 1: Key Parameters for Crystal Growth Optimization

ParameterSlow EvaporationSlow CoolingRationale
Solvent System Moderate solubility at room temp.High solubility at elevated temp.Controls the rate of supersaturation.
Temperature Constant, stableGradually decreasingThe driving force for crystallization.
Evaporation/Cooling Rate Slow (controlled by vial opening)Slow (e.g., 0.1-1°C/hour)Allows for ordered molecular packing.
Purity of Compound HighHighImpurities can inhibit crystal growth.
Cleanliness of Glassware EssentialEssentialPrevents unwanted nucleation.

Troubleshooting Common Crystallization Problems

  • No crystals form: The solution may not be sufficiently supersaturated. Try using a more volatile solvent or a solvent in which the compound is less soluble. For slow cooling, ensure the initial solution is fully saturated at the higher temperature.

  • Formation of powder or microcrystals: Crystallization is occurring too rapidly. Slow down the rate of evaporation (fewer/smaller holes) or the cooling rate.

  • Oiling out: The compound separates as a liquid phase instead of a solid. This occurs when the supersaturation is too high. Dilute the solution or use a solvent in which the compound is more soluble.

By systematically applying and optimizing the protocols outlined in this guide, researchers can significantly increase the likelihood of obtaining high-quality single crystals of this compound, paving the way for detailed structural analysis and further scientific investigation.

References

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH. Available at: [Link]

  • Slow Evaporation Method - University of Washington. Available at: [Link]

  • Chemistry Crystallization - sathee jee. Available at: [Link]

  • Growing Crystals That Will Make Your Crystallographer Happy - Chemistry. Available at: [Link]

  • What is Cooling Crystallization? - YouTube. Available at: [Link]

  • Growing Quality Crystals - MIT Department of Chemistry. Available at: [Link]

  • Crystallization - TU Delft. Available at: [Link]

  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. Available at: [Link]

  • Lowering of Temperature method for a single crystal growth.Solid state chemistry - YouTube. Available at: [Link]

  • Growth and Characterization of Nonlinear Optical Amino Acid Single Crystal: l-Alanine - ACS Publications. Available at: [Link]

  • β-Alanine - Wikipedia. Available at: [Link]

  • Advances in the synthesis of β-alanine - Frontiers. Available at: [Link]

  • An Amino Acid Based Crystals: Growth, Characterization and Applications - ResearchGate. Available at: [Link]

  • Effect of amino acid additives on crystal growth parameters and properties of ammonium dihydrogen orthophosphate crystals | Request PDF - ResearchGate. Available at: [Link]

  • Beta-alanine - Solubility of Things. Available at: [Link]

  • Growth, structural, optical, mechanical and electrical properties of amino acid single crystal of γ- glycine - Scholars Research Library. Available at: [Link]

  • Solution grown single crystals of α-Glycine and its characterization. - Jetir.Org. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems - University of Rhode Island. Available at: [Link]

  • Growth, Mechanical and Impedance Studies of BETA- Alanine Single Crystals - ResearchGate. Available at: [Link]

  • BETA-Alanine Process Introduction - Nanjing Chemical Material Corp. Available at: [Link]

  • Solubilities of Amino Acids in Different Mixed Solvents - Indian Chemical Society. Available at: [Link]

  • Nucleation kinetics, growth and Studies of beta-alanine single crystals - ResearchGate. Available at: [Link]

  • The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. Available at: [Link]

  • of pathways for biologic production of β-alanine. PYD1... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Crystallization in bulk solution with (left) and without (right) seeds.... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Beta-Alanine | C3H7NO2 | CID 239 - PubChem. Available at: [Link]

  • Beta-alanine-hydrochloride (2:1) crystal: structure, 13C NMR and vibrational properties, protonation character - PubMed. Available at: [Link]

  • The FUSION protein crystallization screen - International Union of Crystallography. Available at: [Link]

  • Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine - PubMed. Available at: [Link]

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Application Notes: β-Alanine as a Bio-Renewable Precursor for Acrylic Acid Synthesis via Hofmann Elimination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

In the pursuit of sustainable chemical manufacturing, the use of bio-renewable feedstocks is paramount. β-Alanine, the only naturally occurring β-amino acid, presents a compelling starting point for the synthesis of valuable platform chemicals.[1] This application note details a robust synthetic strategy to convert β-alanine into acrylic acid, a critical monomer for the production of polyacrylates, which are widely used in applications ranging from superabsorbent polymers to coatings and adhesives.[2]

While recent advancements have focused on biosynthetic routes from glucose to acrylic acid through a β-alanine intermediate, this guide focuses on a chemical transformation approach leveraging the principles of the classic Hofmann Elimination .[3] The core of this strategy involves the exhaustive methylation of β-alanine to form a quaternary ammonium iodide salt. This intermediate, which can be conceptualized as an in-situ generated derivative of "β-alanine hydroiodide," is then subjected to base-induced elimination to yield acrylic acid and trimethylamine.

This method provides a clear, chemically-defined pathway to a high-value monomer from a bio-renewable precursor, offering a valuable alternative to petroleum-based production routes.

The Two-Stage Synthetic Pathway

The conversion of β-alanine to acrylic acid is accomplished in two distinct, high-yielding stages:

  • Exhaustive Methylation (Quaternization): β-Alanine is treated with excess methyl iodide to convert the primary amine into a quaternary ammonium iodide. This transforms the amino group into an excellent leaving group for the subsequent elimination step.

  • Hofmann Elimination: The resulting quaternary ammonium salt is treated with a base (historically silver oxide, though other strong bases can be effective) and heated to induce a β-elimination reaction, yielding acrylic acid.

G cluster_0 Overall Workflow Beta_Alanine β-Alanine Quaternary_Salt Quaternary Ammonium Iodide Beta_Alanine->Quaternary_Salt  Exhaustive Methylation  (CH₃I, Base) Acrylic_Acid Acrylic Acid Quaternary_Salt->Acrylic_Acid  Hofmann Elimination  (Ag₂O, H₂O, Heat) G cluster_1 Mechanism: Exhaustive Methylation Start H₂N-CH₂-CH₂-COOH (β-Alanine) Mid1 CH₃-NH-CH₂-CH₂-COOH Start->Mid1 + CH₃I Mid2 (CH₃)₂N-CH₂-CH₂-COOH Mid1->Mid2 + CH₃I (-HI) End [(CH₃)₃N⁺-CH₂-CH₂-COO⁻] I⁻ (Quaternary Ammonium Iodide) Mid2->End + CH₃I (-HI) G cluster_2 Mechanism: Hofmann Elimination Reactant [(CH₃)₃N⁺-CH₂-CH₂-COO⁻] OH⁻ Product CH₂=CH-COOH + N(CH₃)₃ + H₂O (Acrylic Acid + Trimethylamine) Reactant->Product Heat (Δ) (β-Proton Abstraction)

Caption: E2-like mechanism for the formation of Acrylic Acid.

Experimental Protocols

Safety Precaution: Methyl iodide is a potent carcinogen and toxicant. A[4]ll manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Protocol 1: Synthesis of N,N,N-trimethyl-3-ammoniopropanoate iodide
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
β-Alanine89.098.91 g0.101.0
Methyl Iodide141.9449.7 g (21.8 mL)0.353.5
Potassium Carbonate138.2127.6 g0.202.0
Methanol-200 mL--

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add β-alanine (8.91 g, 0.10 mol) and potassium carbonate (27.6 g, 0.20 mol).

  • Add 200 mL of methanol to the flask and stir to create a suspension.

  • Carefully add methyl iodide (21.8 mL, 0.35 mol) to the suspension. Caution: Exothermic reaction may occur.

  • Heat the mixture to a gentle reflux and maintain for 24 hours. Monitor the reaction progress by TLC or ¹H NMR of an aliquot.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium iodide).

  • Wash the solid filter cake with a small amount of cold methanol (2 x 20 mL).

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting white solid is the crude quaternary ammonium salt. It can be purified by recrystallization from ethanol/ether or used directly in the next step.

Protocol 2: Synthesis of Acrylic Acid via Hofmann Elimination
ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Quaternary Salt231.0423.1 g0.101.0
Silver (I) Oxide231.7412.7 g0.0551.1 (per I⁻)
Deionized Water-100 mL--

Procedure:

  • Dissolve the crude N,N,N-trimethyl-3-ammoniopropanoate iodide (23.1 g, 0.10 mol) in 100 mL of deionized water in a 250 mL round-bottom flask.

  • Add silver (I) oxide (12.7 g, 0.055 mol) to the solution. Stir the resulting suspension vigorously at room temperature for 1 hour, protected from light. A precipitate of silver iodide will form.

  • Filter the mixture through a bed of Celite® to remove the silver iodide precipitate. Wash the filter cake with a small amount of water.

  • Transfer the clear filtrate (containing the quaternary ammonium hydroxide) to a distillation apparatus.

  • Heat the solution gently. Trimethylamine (b.p. 3 °C) will first evolve as a gas (can be trapped in an acidic solution).

  • As the solution is heated further (100-150 °C), the elimination reaction occurs. A[5]crylic acid (b.p. 141 °C) can be isolated from the reaction mixture by distillation, potentially under reduced pressure to avoid polymerization.

  • The collected distillate should be analyzed for purity. Further purification can be achieved by fractional distillation.

Application in Polymer Synthesis: Free Radical Polymerization

The acrylic acid synthesized via this method is a valuable monomer for producing poly(acrylic acid) (PAA), a versatile polymer used in a vast array of applications.

[6]Protocol 3: Synthesis of Poly(acrylic acid)

  • Initiation: A free-radical initiator, such as potassium persulfate (KPS) or azobisisobutyronitrile (AIBN), is decomposed using heat to generate initial radical species. 2[2]. Propagation: The initiator radical adds to the double bond of an acrylic acid monomer, creating a new radical which then propagates by adding to subsequent monomer units. 3[3]. Termination: The growing polymer chains are terminated by combination or disproportionation when two radical species react.

G cluster_3 Free Radical Polymerization Initiator Initiator (I₂) Radical Radical (2 I●) Initiator->Radical Heat (Δ) Monomer Acrylic Acid Monomer Radical->Monomer Initiation Growing_Chain Propagating Polymer Chain Monomer->Growing_Chain Propagation Polymer Poly(acrylic acid) Growing_Chain->Polymer Termination

Caption: Key stages of free radical polymerization of acrylic acid.

References

  • ACS Synthetic Biology. (2020). A Novel Biosynthetic Pathway for the Production of Acrylic Acid through β-Alanine Route in Escherichia coli. Available at: [Link]

  • PubMed. (2020). A Novel Biosynthetic Pathway for the Production of Acrylic Acid through β-Alanine Route in Escherichia coli. Available at: [Link]

  • MDPI. (2021). Heterologous Production of Acrylic Acid: Current Challenges and Perspectives. Available at: [Link]

  • Wikipedia. (n.d.). Polyacrylic acid. Available at: [Link]

  • Chemistry For Everyone. (2023). What Is The Polymerization Mechanism For Polyacrylic Acid Synthesis? YouTube. Available at: [Link]

  • BYJU'S. (n.d.). Hofmann Elimination. Available at: [Link]

  • Chemistry Steps. (n.d.). The Hofmann Elimination. Available at: [Link]

  • Allen. (n.d.). Hofmann Elimination Reaction | Definition, Mechanism & Applications. Available at: [Link]

  • Wikipedia. (n.d.). Hofmann elimination. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Hofmann Elimination. Available at: [Link]

  • NROChemistry. (n.d.). Hofmann Elimination. Available at: [Link]

  • Yale University Department of Chemistry. (n.d.). Hofmann Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Hofmann Elimination. Available at: [Link]

  • L.S. College, Muzaffarpur. (2020). Hofmann elimination. Available at: [Link]

  • Chad's Prep. (2021). 22.4 Hofmann Elimination and Cope Elimination | Organic Chemistry. YouTube. Available at: [Link]

  • PubMed. (2000). beta-Alanine betaine synthesis in the Plumbaginaceae. Purification and characterization of a trifunctional, S-adenosyl-L-methionine-dependent N-methyltransferase from Limonium latifolium leaves. Available at: [Link]

  • PubChem. (n.d.). 3-Hydroxy-N,N,N-trimethyl-3-phenyl-3-(thiophen-2-yl)propan-1-aminium iodide. Available at: [Link]

  • Frontiers in Bioengineering and Biotechnology. (2023). Advances in the synthesis of β-alanine. Available at: [Link]

  • PubChem. (n.d.). Beta-Alanine. Available at: [Link]

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Application Notes & Protocols: Investigating Beta-alanine Hydroiodide as a Novel Additive for High-Performance Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Perovskite Perfection

Perovskite solar cells (PSCs) have demonstrated remarkable power conversion efficiencies (PCEs), positioning them as a leading next-generation photovoltaic technology. However, the polycrystalline nature of solution-processed perovskite thin films introduces a high density of defects, particularly at grain boundaries and surfaces.[1] These defects, such as cation vacancies and under-coordinated lead ions (Pb2+), act as non-radiative recombination centers, limiting both the efficiency and long-term operational stability of the devices.[2][3]

Compositional engineering and defect passivation have emerged as powerful strategies to mitigate these issues.[3][4] The incorporation of specific organic ammonium halides can stabilize the desired perovskite phase, improve film morphology, and heal electronic defects.[1][4] While various cations have been explored, zwitterionic amino acids and their derivatives present a compelling, underexplored class of additives.

This document introduces Beta-alanine hydroiodide (BAHI), a promising candidate for advancing perovskite solar cell technology. We hypothesize that the BAHI molecule, possessing both an ammonium and a carboxylic acid functional group, can effectively passivate a range of defects. The ammonium group can address halide vacancies, while the carbonyl oxygen in the carboxylic group can coordinate with unsaturated Pb2+ ions, acting as a Lewis base.[5] This dual-functionality may lead to a significant reduction in non-radiative recombination and enhanced environmental resilience.

These application notes provide a comprehensive guide for the synthesis, application, and characterization of this compound in perovskite solar cell fabrication. We present two primary investigative pathways: its use as a precursor additive and as a post-deposition surface treatment.

Synthesis and Preparation of this compound (BAHI)

A reliable supply of high-purity BAHI is critical for reproducible results. The following section details a standard laboratory-scale synthesis protocol via a direct acid-base neutralization reaction.

Materials and Reagents
ReagentFormulaPuritySupplier
Beta-alanineC₃H₇NO₂≥99%Sigma-Aldrich
Hydroiodic AcidHI57 wt. % in H₂OSigma-Aldrich
EthanolC₂H₅OHAnhydrous, ≥99.5%Sigma-Aldrich
Diethyl Ether(C₂H₅)₂OAnhydrous, ≥99%Sigma-Aldrich
Proposed Synthesis Protocol
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of Beta-alanine in 100 mL of ethanol. Place the flask in an ice bath and stir for 15 minutes to cool the solution to 0°C.

  • Acid Addition: While stirring vigorously, slowly add a stoichiometric equivalent of hydroiodic acid (57 wt. %) dropwise to the Beta-alanine solution. The reaction is exothermic; maintain the temperature at or below 10°C throughout the addition.

  • Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 12 hours.

  • Precipitation & Purification:

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Transfer the concentrated solution to a beaker and slowly add 150 mL of anhydrous diethyl ether while stirring. A white precipitate of BAHI should form.

    • Continue stirring in an ice bath for 30 minutes to maximize precipitation.

    • Collect the white solid by vacuum filtration and wash it three times with 20 mL of cold diethyl ether.

  • Drying & Storage: Dry the purified BAHI powder in a vacuum oven at 60°C for 24 hours. Store the final product in a nitrogen-filled glovebox to prevent moisture absorption.

G cluster_reactants Reactants cluster_process Process beta_alanine Beta-alanine in Ethanol reaction Stir at 0°C, then RT for 12h beta_alanine->reaction hi Hydroiodic Acid (HI) hi->reaction Slow, dropwise addition rotoevap Rotary Evaporation reaction->rotoevap precipitate Precipitation with Diethyl Ether rotoevap->precipitate filtration Vacuum Filtration & Washing precipitate->filtration drying Vacuum Drying (60°C, 24h) filtration->drying product High-Purity BAHI Powder drying->product

Caption: Proposed workflow for the synthesis of this compound (BAHI).

Application of BAHI in Perovskite Film Fabrication

We outline two distinct protocols for incorporating BAHI into a standard perovskite solar cell fabrication workflow. The baseline perovskite composition used in these examples is FA₀.₈₅MA₀.₁₅Pb(I₀.₉₃Br₀.₀₇)₃, known for its high efficiency, but these methods are adaptable.[6]

Protocol 1: BAHI as a Perovskite Precursor Additive

This method integrates BAHI directly into the perovskite crystal lattice, potentially influencing crystal growth, grain size, and intrinsic defect density.

3.1.1 Precursor Solution Preparation

  • Stock Perovskite Solution: Prepare a 1.3 M stock solution of FA₀.₈₅MA₀.₁₅Pb(I₀.₉₃Br₀.₀₇)₃ by dissolving PbI₂ (1.3 M), formamidinium iodide (FAI, 60 mg/mL), methylammonium bromide (MABr, 6 mg/mL), and methylammonium chloride (MACl, 6 mg/mL) in a mixed solvent of DMF:DMSO (4:1 v/v).[6]

  • BAHI Doping: Create a series of precursor solutions by adding varying molar percentages of BAHI (e.g., 0.5%, 1%, 2%, 5%) relative to the total A-site cations (FA+MA). Ensure the BAHI is fully dissolved.

3.1.2 Film Deposition (Spin-Coating)

  • Substrate: Use pre-cleaned FTO-coated glass substrates with a deposited SnO₂ electron transport layer.[6]

  • Spin-Coating: In a nitrogen-filled glovebox, deposit 40 µL of the BAHI-containing precursor solution onto the substrate.

  • Spin Program:

    • Step 1: 1000 rpm for 10 seconds (ramp: 0.5 s).

    • Step 2: 4000 rpm for 30 seconds (ramp: 2 s).

  • Anti-Solvent Quenching: 15 seconds into Step 2, dispense 100 µL of chlorobenzene onto the spinning substrate.

  • Annealing: Immediately transfer the substrate to a hotplate and anneal at 150°C for 15 minutes in ambient air (30-40% humidity).[6]

Protocol 2: BAHI for Post-Deposition Surface Passivation

This approach applies a thin layer of BAHI to the surface of a pre-formed perovskite film to passivate surface defects and grain boundaries, which is a critical step for reducing non-radiative recombination.[1]

3.2.1 Perovskite Film Fabrication

  • Fabricate a standard perovskite film following steps 3.1.1 (using the stock solution without BAHI) and 3.1.2.

3.2.2 Passivation Solution Preparation

  • Prepare a series of dilute BAHI solutions (e.g., 0.5 mg/mL, 1 mg/mL, 2 mg/mL) in anhydrous isopropanol (IPA).

3.2.3 Surface Treatment

  • After the perovskite film has cooled to room temperature following its annealing step, deposit 50 µL of the BAHI/IPA solution onto the film.

  • Spin Program: Spin at 3000 rpm for 30 seconds.

  • Annealing: Transfer the film to a hotplate and anneal at 100°C for 5 minutes to promote bonding and remove residual solvent.

G cluster_additive Protocol 1: Precursor Additive cluster_passivation Protocol 2: Surface Passivation p1_start Prepare Perovskite Precursor + BAHI p1_spin Spin-Coat Film p1_start->p1_spin p1_anneal Anneal at 150°C p1_spin->p1_anneal end BAHI-Modified Perovskite Film p1_anneal->end p2_start Prepare Standard Perovskite Film p2_treat Spin-Coat Dilute BAHI Solution p2_start->p2_treat p2_anneal Anneal at 100°C p2_treat->p2_anneal p2_anneal->end start Start: FTO/SnO₂ Substrate start->p1_start start->p2_start

Caption: Comparative workflows for incorporating BAHI into perovskite films.

Film and Device Characterization

A thorough characterization is essential to understand the impact of BAHI on the perovskite material and the final solar cell performance.

Perovskite Film Characterization
TechniquePurposeExpected Insights from BAHI
X-Ray Diffraction (XRD) Analyze crystal structure, orientation, and phase purity.[7][8]Determine if BAHI is incorporated into the lattice, induces strain, alters preferred crystal orientation, or forms 2D/quasi-2D phases.[1]
Scanning Electron Microscopy (SEM) Visualize film morphology, grain size, and uniformity.[7][8]Observe changes in grain size, reduction in pinholes, or formation of a surface passivation layer.
UV-Vis Spectroscopy Measure light absorption and determine the optical bandgap.[7]Detect any shifts in the absorption onset, which would indicate a change in the perovskite's electronic structure.
Photoluminescence (PL) & Time-Resolved PL (TRPL) Assess defect density and charge carrier lifetime.[7]An increase in steady-state PL intensity and a longer TRPL lifetime would strongly indicate successful defect passivation.
Complete Device Fabrication and Testing
  • Device Stack: Complete the solar cell using a standard n-i-p architecture: FTO / SnO₂ / Perovskite (with/without BAHI) / Spiro-OMeTAD / Gold.

  • HTL & Electrode Deposition:

    • Spin-coat a solution of Spiro-OMeTAD (72.3 mg/mL in chlorobenzene with additives) onto the perovskite layer.

    • Thermally evaporate an 80 nm Gold (Au) back contact.

  • Performance Measurement:

    • Current Density-Voltage (J-V): Measure under AM 1.5G simulated sunlight (100 mW/cm²) to extract key photovoltaic parameters: Open-Circuit Voltage (Vₒ꜀), Short-Circuit Current Density (Jₛ꜀), Fill Factor (FF), and Power Conversion Efficiency (PCE).[4]

    • Stability Testing: Monitor the PCE of unencapsulated devices over time (>1000 hours) under controlled conditions (e.g., ambient air, 25°C, dark storage) to evaluate the impact of BAHI on long-term stability.[9]

Hypothesized Mechanism and Expected Outcomes

The zwitterionic nature of Beta-alanine is key to its potential as a passivating agent. We hypothesize that the positively charged ammonium group (-NH₃⁺) can passivate negatively charged defects like iodide vacancies, while the negatively charged carboxylate group (-COO⁻) can coordinate with under-coordinated Pb²⁺ ions, which are common Lewis acid defect sites.

G cluster_perovskite Perovskite Surface cluster_BAHI This compound Pb_defect Under-coordinated Pb²⁺ (Lewis Acid) passivation Defect Passivation Pb_defect->passivation I_vacancy Iodide Vacancy (V₋) (Negative Defect) I_vacancy->passivation BAHI BAHI Molecule (-NH₃⁺ and -COO⁻ groups) BAHI->Pb_defect Carboxylate coordinates with Pb²⁺ BAHI->I_vacancy Ammonium group interacts with V₋ outcome Reduced Recombination Improved Vₒ꜀ & Stability passivation->outcome

Caption: Hypothesized dual-passivation mechanism of BAHI at perovskite defect sites.

Anticipated Performance Improvements

Based on studies with similar additives, the successful implementation of BAHI is expected to yield the following improvements:

ParameterControl (No BAHI)Expected Result (with BAHI)Rationale
Vₒ꜀ ~1.10 V> 1.15 V Reduction of non-radiative recombination due to defect passivation.
PCE ~21%> 23% Overall improvement from increased Vₒ꜀ and potentially higher Jₛ꜀ and FF.[6]
Stability Retains ~70% PCE after 1000h> 90% PCE after 1000h Passivation of defect sites that initiate degradation; potential formation of a more robust 2D/3D structure.

Conclusion

This compound presents a novel and logical candidate for the advancement of perovskite solar cell technology. Its unique molecular structure offers the potential for dual-function defect passivation, addressing key sources of efficiency loss and instability. The protocols outlined in this document provide a comprehensive framework for researchers to systematically investigate the synthesis of BAHI and its application as both a bulk additive and a surface passivating agent. Through rigorous characterization of the resulting films and devices, the scientific community can fully evaluate the merits of this promising material.

References

  • Correa-Baena, J. P., et al. (2023). Exploring Solar Cells Based on Lead- and Iodide-Deficient Halide Perovskite (d-HP) Thin Films. PubMed Central. Available at: [Link]

  • Grätzel, M., et al. (2015). Compositional engineering of perovskite materials for high-performance solar cells. EPFL. Available at: [Link]

  • Unnamed Authors. (2024, August 29). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. ResearchGate. Available at: [Link]

  • Unnamed Authors. (2024, August 29). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. MDPI. Available at: [Link]

  • Unnamed Authors. (2021, October 29). Detailed protocol for fabrication of perovskite solar cells. YouTube. Available at: [Link]

  • Unnamed Authors. (2025, August 9). Enhanced stability and efficiency in perovskite solar cells via mixed-metal chalcohalide-alloyed formamidinium lead iodide. ResearchGate. Available at: [Link]

  • Zhang, F., et al. (n.d.). Engineering the passivation routes of perovskite films towards high performance solar cells. Chemical Science (RSC Publishing). Available at: [Link]

  • Qamhieh, N., et al. (2018, October 24). Synthesis and characterization of a perovskite film for solar cells applications. An-Najah Staff. Available at: [Link]

  • Unnamed Authors. (n.d.). Passivation of perovskite films by ligand engineering. ResearchGate. Available at: [Link]

  • Vasilopoulou, M., et al. (2021, April 9). Passivation and process engineering approaches of halide perovskite films for high efficiency and stability perovskite solar cells. Energy & Environmental Science (RSC Publishing). Available at: [Link]

Sources

Application Notes and Protocols: A Step-by-Step Guide for Beta-Alanine Hydroiodide Solution Preparation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides a detailed, step-by-step protocol for the preparation of beta-alanine hydroiodide solutions in a laboratory setting. Recognizing the increasing interest in β-alanine and its derivatives in various research and drug development contexts, this document outlines the necessary procedures for safe and accurate solution preparation. The protocol emphasizes safety, precision, and the scientific rationale behind each step, ensuring the integrity and reproducibility of experimental results. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a reliable method for preparing this compound solutions.

Introduction: The Scientific Context of this compound

Beta-alanine is a naturally occurring beta-amino acid that serves as a crucial precursor to the synthesis of carnosine (β-alanyl-L-histidine) in skeletal muscle and other tissues.[1][2] Carnosine plays a vital role as an intracellular pH buffer, particularly during high-intensity exercise, by mitigating the accumulation of hydrogen ions.[2][3] This buffering capacity has led to the widespread use of beta-alanine as a dietary supplement to enhance athletic performance and delay neuromuscular fatigue.[1]

The hydroiodide salt of beta-alanine, while less commonly discussed in mainstream literature, presents an interesting compound for researchers. The introduction of a hydroiodide moiety can alter the physicochemical properties of the parent molecule, potentially influencing its solubility, stability, and pharmacokinetic profile. Understanding how to properly prepare solutions of this compound is a fundamental first step for any in vitro or in vivo investigation into its potential applications.

Compound Profile: this compound

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and the preparation of accurate solutions.

PropertyValueSource
Molecular Formula C₃H₇NO₂·HITCI AMERICA
Molecular Weight 217.01 g/mol TCI AMERICA
Appearance White to off-white crystalline solidTCI AMERICA
Melting Point Approximately 199 °CTCI AMERICA
Solubility Soluble in water. Slightly soluble in alcohol. Insoluble in ether and acetone.[4][5]ChemicalBook, PubChem
Key Characteristics Hygroscopic (absorbs moisture from the air) and light-sensitive.TCI AMERICA

Safety First: Essential Precautions for Handling Hydroiodides

Hydroiodide compounds and their solutions can be hazardous. Adherence to strict safety protocols is non-negotiable.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, and nitrile gloves.[6][7]

  • Ventilation: All handling and solution preparation steps should be performed in a certified chemical fume hood to avoid inhalation of any dust or fumes.[6][7]

  • Corrosive Nature: Hydroiodic acid, the conjugate acid of iodide, is corrosive.[6] While this compound is a salt, it is prudent to handle it with care to avoid skin and eye irritation.

  • Spill Management: In case of a spill, neutralize with a weak base such as sodium bicarbonate before cleaning with an absorbent material.[6]

  • Storage: Store this compound in a tightly sealed, opaque container in a cool, dry, and dark place to protect it from moisture and light.[8]

Step-by-Step Protocol for this compound Solution Preparation

This protocol provides a general method for preparing a stock solution of this compound. The final concentration can be adjusted based on specific experimental needs.

Required Materials and Equipment
  • This compound powder

  • High-purity deionized or distilled water

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask (appropriate size for the desired final volume)

  • Beaker

  • Magnetic stirrer and stir bar

  • Pipettes

  • Personal Protective Equipment (lab coat, gloves, safety goggles)

  • Chemical fume hood

Workflow Diagram

G cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution cluster_finalization Finalization & Storage gather_materials Gather Materials & PPE setup_fume_hood Set up in Fume Hood calculate_mass Calculate Required Mass setup_fume_hood->calculate_mass weigh_solid Accurately Weigh Solid calculate_mass->weigh_solid add_solvent Add ~70% of Final Solvent Volume to Beaker weigh_solid->add_solvent add_solid Transfer Solid to Solvent add_solvent->add_solid dissolve Dissolve with Stirring add_solid->dissolve transfer_solution Transfer to Volumetric Flask dissolve->transfer_solution qs_to_volume QS to Final Volume transfer_solution->qs_to_volume mix_thoroughly Mix Thoroughly qs_to_volume->mix_thoroughly store Store Appropriately mix_thoroughly->store

Caption: Workflow for this compound Solution Preparation.

Detailed Procedure
  • Don PPE and Work in a Fume Hood: Before starting, ensure you are wearing all necessary personal protective equipment and that the entire procedure is conducted within a functional chemical fume hood.

  • Calculate the Required Mass: Determine the mass of this compound needed to achieve the desired concentration and volume. The formula for this calculation is: Mass (g) = Desired Molarity (mol/L) x Final Volume (L) x Molecular Weight ( g/mol ) Example: To prepare 100 mL (0.1 L) of a 10 mM (0.01 mol/L) solution: Mass = 0.01 mol/L * 0.1 L * 217.01 g/mol = 0.217 g

  • Weigh the this compound: Using an analytical balance, carefully weigh the calculated amount of this compound onto a piece of weighing paper or a weighing boat.

  • Initial Dissolution: a. Add approximately 70-80% of the final desired volume of deionized or distilled water to a beaker. b. Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. c. Carefully transfer the weighed this compound powder into the beaker. d. Start stirring the solution. Beta-alanine is highly soluble in water, so dissolution should occur relatively quickly.[4]

  • Final Volume Adjustment: a. Once the solid is completely dissolved, carefully transfer the solution from the beaker into the appropriate sized volumetric flask. b. Rinse the beaker with a small amount of the solvent (deionized or distilled water) and add the rinsing to the volumetric flask to ensure a complete transfer of the solute. c. Continue to add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenization and Storage: a. Cap the volumetric flask and invert it several times to ensure the solution is homogeneous. b. Transfer the final solution to a clearly labeled, amber glass or other opaque, tightly sealed storage bottle. c. Store the solution in a cool, dark place as recommended for the solid compound. For long-term storage, refrigeration may be considered, though stability studies for the solution are not readily available.[8]

Quality Control and Solution Characterization

For applications in drug development and rigorous scientific research, it is crucial to verify the concentration and purity of the prepared solution.

  • pH Measurement: The pH of the solution should be measured and recorded. The hydroiodide salt will likely result in an acidic solution.

  • Spectrophotometry: A UV-Vis spectrophotometer can be used to determine the absorbance spectrum of the solution, which can be useful for quick concentration checks in subsequent experiments, provided a standard curve is established.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for both quantifying the concentration of beta-alanine and assessing the purity of the solution.[9][10][11] A suitable method would involve a C18 column with a mobile phase appropriate for amino acid analysis.

Troubleshooting Common Issues

IssuePossible CauseSolution
Solid does not fully dissolve - Insufficient solvent volume.- Low temperature of the solvent.- Add a slightly larger volume of solvent and then adjust the final volume.- Gently warm the solution while stirring.
Solution appears discolored - Impurities in the starting material.- Degradation due to light exposure.- Use high-purity this compound.- Prepare the solution in a dimly lit area and store it in an opaque container.
Precipitate forms upon storage - Solution is supersaturated.- Degradation of the compound.- Ensure the concentration is within the solubility limits.- Store at the recommended temperature and protect from light.

Conclusion

The preparation of a this compound solution is a straightforward process when conducted with the appropriate safety measures and attention to detail. By following this comprehensive guide, researchers, scientists, and drug development professionals can confidently prepare accurate and reliable solutions for their experimental needs. The principles of safe handling of hydroiodide compounds, combined with standard laboratory solution preparation techniques, are key to ensuring both the integrity of the research and the safety of the laboratory personnel.

References

  • Housing Innovations. (2025, July 31). Understanding Hydriodic Acid: Uses, Properties, and Safety.
  • Google Patents. (n.d.). US2404503A - Preparation of amino acids from their salts.
  • Standard Operating Procedure: Hydroiodic Acid. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 3 - REDUCTION OF α-AMINO ACIDS TO THE CORRESPONDING β-AMINO ALCOHOLS: (S)-2-AMINO-3-METHYL-1-BUTANOL.
  • Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.).
  • Chemistry For Everyone. (2025, August 10). How Should Hydroiodic Acid Be Stored? [Video]. YouTube.
  • Selleck Chemicals. (n.d.). β-Alanine.
  • Solubilities of Amino Acids in Different Mixed Solvents. (n.d.).
  • ChemicalBook. (n.d.). β-Alanine.
  • Flinn Scientific. (n.d.). Laboratory Solution Preparation.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Chemistry For Everyone. (2025, March 14).
  • de Assis, G. G., et al. (2019).
  • PubChem. (n.d.). Beta-Alanine.
  • Wikipedia. (n.d.). β-Alanine.
  • ResearchGate. (2016, January 9). How to prepare and store Amino acid stock solution?
  • β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid. (2025, December 28).
  • Sigma-Aldrich. (n.d.). β-Alanine in Cell Culture.
  • SciSpace. (n.d.). Method for quantitative detection of beta-alanine and application thereof.
  • Liu, M., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1185633.
  • Al Balushi, S. M., et al. (2018). Synthesis and Characterization of β-Alanine Based Aqueous Solutions for CO2 Capture. Chemical Engineering Transactions, 63, 631-636.
  • WebMD. (2025, February 2). Beta-alanine: Uses and Risks.
  • 7. ANALYTICAL METHODS. (n.d.). Retrieved from a governmental agency report on strontium.
  • Gatorade Sports Science Institute. (n.d.). An update on beta-alanine supplementation for athletes. Retrieved from Gatorade Sports Science Institute website.
  • Catalyst University. (2019, February 9). Exercise Physiology | Beta-Alanine, Carnosine Biosynthesis & Functions [Video]. YouTube.
  • Viribay, A., et al. (2021). Increased Bioavailability of β-Alanine by a Novel Controlled-Release Powder Blend Compared to a Slow-Release Tablet. Nutrients, 13(9), 3249.

Sources

Application Notes and Protocols for NMR Spectroscopy Sample Preparation of Beta-Alanine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Beta-Alanine Hydroiodide for High-Resolution NMR

Beta-alanine (3-aminopropanoic acid) is a naturally occurring beta-amino acid of significant interest in pharmaceutical and life sciences research. It serves as a crucial precursor to carnosine, a dipeptide with antioxidant and pH-buffering capabilities in muscle and brain tissues.[1] Consequently, rigorous structural and quantitative analysis of beta-alanine and its derivatives is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for such characterization.

This guide provides a comprehensive framework for the preparation of high-quality NMR samples of this compound. While the beta-alanine moiety itself is straightforward to analyze, the hydroiodide salt form introduces specific challenges, primarily related to the stability of the iodide ion in solution. This document moves beyond a simple recitation of steps, delving into the underlying chemical principles to empower researchers to acquire clean, reproducible, and interpretable NMR data.

I. Foundational Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the bedrock of robust sample preparation.

PropertyValue/DescriptionSignificance for NMR Sample Preparation
Molecular Formula C₃H₈INO₂Dictates the molecular weight and elemental composition.
Molecular Weight 217.01 g/mol Essential for accurate concentration calculations.
Structure Protonated amine (ammonium) and a carboxyl group, with an iodide counter-ion.The positive charge on the nitrogen will influence the chemical shifts of adjacent protons.[2][3]
pKa Values (of Beta-Alanine) ~3.55 (carboxyl), ~10.24 (amino)[4][5]The pH of the solution will significantly affect the protonation state and chemical shifts.[6][7]
Solubility Highly soluble in water.[8]Deuterium oxide (D₂O) is the solvent of choice.

II. The Core Challenge: Iodide Stability and Paramagnetic Broadening

The principal obstacle in obtaining high-resolution NMR spectra of this compound is the potential for oxidation of the iodide ion (I⁻).

Mechanism of Degradation: Iodide can be oxidized to elemental iodine (I₂) or other radical species, particularly in the presence of:

  • Dissolved oxygen

  • Trace metal impurities

  • Light[9]

These oxidation products are paramagnetic.[10][11] The presence of even minute quantities of paramagnetic species in an NMR sample leads to significant line broadening.[10][12][13] This occurs because the unpaired electrons of the paramagnetic species provide a highly efficient mechanism for nuclear spin relaxation, shortening the relaxation times (T1 and T2) of nearby nuclei. The result is a loss of spectral resolution, where sharp peaks degrade into broad, poorly defined signals, potentially obscuring crucial structural information and making quantification unreliable.

III. Strategic Protocol for High-Fidelity NMR Sample Preparation

This protocol is designed to mitigate the risks associated with iodide instability and ensure the acquisition of high-quality NMR data.

A. Solvent Selection and Analyte Concentration

1. Choice of Deuterated Solvent: Given the high polarity and water solubility of beta-alanine and its salts, Deuterium Oxide (D₂O) is the recommended solvent.[8][14] It is crucial to use high-purity D₂O (≥99.9% D) to minimize the residual water (HDO) signal.

2. Analyte Concentration:

  • For ¹H NMR: A concentration range of 5-25 mg of this compound in 0.6-0.7 mL of D₂O is typically sufficient.[15]

  • For ¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a higher concentration of 50-100 mg in 0.6-0.7 mL of D₂O is recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[15]

B. The Critical Step: Ensuring Iodide Stability

To preempt the oxidation of iodide, the addition of a mild, water-soluble antioxidant is a prudent, and often necessary, step.

Recommended Stabilizing Agent: Ascorbic acid (Vitamin C) is an excellent choice. It is a strong reducing agent that will preferentially be oxidized, thereby protecting the iodide ion.[16][17] It is also readily soluble in D₂O and has well-characterized NMR signals that are unlikely to overlap with the beta-alanine signals.

Protocol for Stabilization: Prepare a stock solution of ascorbic acid in D₂O at a concentration of approximately 10-20 mM. After dissolving the this compound in D₂O, add a small aliquot (e.g., 5-10 µL) of the ascorbic acid stock solution to the NMR sample. The final concentration of ascorbic acid in the NMR tube should be in the low millimolar range (e.g., 0.1-0.5 mM). This is typically sufficient to scavenge dissolved oxygen and prevent iodide oxidation without significantly altering the sample's chemical properties.

C. Step-by-Step Sample Preparation Workflow

The following workflow integrates best practices for preparing a stable and homogeneous sample.

NMR_Sample_Preparation cluster_0 Preparation cluster_1 Filtration & Transfer cluster_2 Finalization weigh 1. Accurately weigh This compound dissolve 2. Dissolve in D₂O in a clean vial weigh->dissolve stabilize 3. Add ascorbic acid stock solution dissolve->stabilize mix 4. Vortex to ensure homogeneity stabilize->mix filter 5. Filter through glass wool into the NMR tube mix->filter adjust 6. Adjust volume to ~0.6-0.7 mL (4-5 cm) filter->adjust cap 7. Cap the NMR tube securely adjust->cap label_tube 8. Label the tube clearly cap->label_tube

Sources

Techniques for material characterization of Beta-alanine hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Material Characterization of Beta-Alanine Hydroiodide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an organic-inorganic hybrid material that garners interest for its potential applications in fields such as nonlinear optics and pharmaceuticals. As with any novel material, a thorough and systematic characterization is paramount to understanding its structure-property relationships, ensuring purity, and establishing its potential for specific applications. This guide provides a comprehensive overview of the essential techniques for the material characterization of this compound, moving from fundamental structural elucidation to the evaluation of its physical and chemical properties. Each section explains the rationale behind the chosen technique and provides a detailed, field-proven protocol for its implementation.

Introduction: The Nature of this compound

This compound is a salt formed from the naturally occurring beta-amino acid, β-alanine, and hydroiodic acid. β-alanine (3-aminopropanoic acid) is unique as it is the only naturally occurring beta-amino acid and serves as a precursor to vital compounds like carnosine and pantothenic acid (Vitamin B5)[1][2]. The combination of the flexible organic β-alanine molecule with an inorganic counter-ion places this compound in the class of organic-inorganic hybrid materials[3][4]. These materials are a focal point of modern materials science because they can synergistically combine the desirable properties of both components—such as the high nonlinear optical (NLO) responses of organic molecules and the thermal and mechanical stability of inorganic structures[3][4][5].

A full understanding of this compound requires a multi-faceted analytical approach. This document outlines a logical workflow for its characterization, designed to provide a complete profile of the material's identity, purity, structure, and performance characteristics.

G cluster_synthesis Material Genesis cluster_char Characterization Workflow cluster_output Data Interpretation Synthesis Synthesis & Crystal Growth (e.g., Slow Evaporation) A Structural & Compositional Analysis (XRD, FTIR, NMR) Synthesis->A  Initial Confirmation B Thermal Stability Analysis (TGA, DSC) A->B  Purity & Structure Confirmed Output Comprehensive Material Profile: Structure, Purity, Stability, Properties A->Output C Optical Property Evaluation (UV-Vis, SHG) B->C  Thermal Limits Known B->Output D Mechanical Property Assessment (Microhardness) C->D  Optical Potential Assessed C->Output D->Output

Fig. 1: Overall workflow for the characterization of this compound.

Fundamental Structural and Compositional Analysis

The first step in characterizing a new material is to confirm its molecular structure and crystalline arrangement.

Single-Crystal X-ray Diffraction (SC-XRD)

Rationale: SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement within a crystal. It provides precise data on unit cell dimensions, bond lengths, bond angles, and the overall crystal packing, which is essential for establishing the structure-property relationship[6]. For a material like this compound, SC-XRD confirms the ionic interactions between the protonated amine group of β-alanine and the iodide ion and reveals the hydrogen bonding network that dictates the crystal's architecture.

Protocol:

  • Crystal Selection: Under a polarized light microscope, select a small (ideally 150-250 microns), optically clear, and defect-free single crystal[6].

  • Mounting: Mount the selected crystal on a goniometer head using a suitable cryoprotectant oil.

  • Data Collection: Place the mounted crystal on the diffractometer. A stream of cold nitrogen (e.g., 100 K) is often used to minimize thermal vibrations and potential radiation damage.

  • Unit Cell Determination: Collect a series of initial frames to determine the unit cell parameters and the crystal system.

  • Full Data Collection: Perform a full sphere of data collection, measuring the intensities of thousands of unique reflections.

  • Structure Solution & Refinement: Process the collected data to solve the crystal structure using direct methods or Patterson synthesis. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.

Data Presentation:

ParameterIllustrative ValueDescription
Crystal SystemMonoclinicThe fundamental symmetry of the crystal lattice.
Space GroupP2₁/cThe set of symmetry operations for the unit cell.
a (Å)9.875Unit cell dimension along the a-axis[7].
b (Å)13.842Unit cell dimension along the b-axis[7].
c (Å)6.094Unit cell dimension along the c-axis[7].
β (°)105.5The angle between the a and c axes for a monoclinic system.
Volume (ų)803.1The volume of a single unit cell[7].
Z4The number of formula units per unit cell.
Final R-indicesR1 < 0.05, wR2 < 0.10Indicators of the quality of the final structural refinement.

Note: The unit cell parameters are illustrative, based on similar beta-alanine structures, as specific data for the hydroiodide may vary.

Powder X-ray Diffraction (PXRD)

Rationale: While SC-XRD analyzes a single crystal, PXRD is used to assess the bulk material, confirming its phase purity and crystalline nature[8]. The resulting diffractogram serves as a fingerprint for the material, which can be compared against a pattern calculated from SC-XRD data to verify that the bulk sample consists of the correct single phase.

Protocol:

  • Sample Preparation: Gently grind a small amount of the crystalline material into a fine, homogeneous powder.

  • Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.

  • Data Acquisition: Place the holder in the powder diffractometer. Scan the sample over a defined 2θ range (e.g., 5° to 60°) using a specific X-ray source (e.g., Cu Kα radiation)[8].

  • Data Analysis: Compare the peak positions and intensities of the experimental diffractogram with a reference pattern to confirm the material's identity and purity.

Spectroscopic Verification

Rationale: Spectroscopic techniques probe the molecular vibrations and chemical environment of atoms, providing orthogonal confirmation of the material's composition and bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups within the molecule[4]. For this compound, it can confirm the protonation of the amine group (-NH₃⁺) and the presence of the carboxylate group (-COO⁻), as well as the characteristic C-H bonds.

Protocol (ATR Method):

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Record a background spectrum.

  • Place a small amount of the powdered sample onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly after analysis.

Data Presentation:

Wavenumber (cm⁻¹)AssignmentSignificance
~3100-3400N-H stretch (in -NH₃⁺)Confirms protonation of the amino group[9].
~2900-3000C-H stretchAliphatic C-H bonds in the alanine backbone.
~1700-1725C=O stretch (in -COOH)Indicates presence of non-ionized carboxylic acid.
~1550-1610N-H bend (in -NH₃⁺)Confirms protonation of the amino group.
~1400-1450C-O stretch (in -COO⁻)Indicates zwitterionic or salt form[10].

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable solvent (like D₂O) confirms the carbon-hydrogen framework of the β-alanine molecule[11][12]. The chemical shifts provide information about the electronic environment of each nucleus.

Protocol:

  • Dissolve a few milligrams of the sample in a deuterated solvent (e.g., D₂O).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer.

  • Process the data (Fourier transform, phase correction, and baseline correction).

Thermal Behavior and Stability

Rationale: Thermal analysis is critical for determining the material's stability, melting point, and decomposition pathway. This information is vital for defining safe handling, storage, and processing temperatures[13][14].

G cluster_input Sample Preparation cluster_analysis Simultaneous Thermal Analysis (STA) cluster_output Interpreted Data Sample This compound (5-10 mg powder) TGA TGA: Measure Mass vs. Temp Sample->TGA DSC DSC: Measure Heat Flow vs. Temp Sample->DSC TGA_Out Thermal Stability Decomposition Temp (Td) TGA->TGA_Out DSC_Out Phase Transitions Melting Point (Tm) DSC->DSC_Out

Fig. 2: Workflow for thermogravimetric and differential scanning calorimetry analysis.
Thermogravimetric Analysis (TGA)

Rationale: TGA measures the change in mass of a sample as a function of temperature[14]. It is used to quantify thermal stability and identify decomposition events. For this compound, TGA can reveal the temperature at which the compound begins to degrade and whether any solvent molecules are lost upon heating.

Protocol:

  • Calibrate the TGA instrument for mass and temperature.

  • Place a small, accurately weighed sample (5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) over a specified temperature range (e.g., 30 °C to 600 °C)[15].

  • Record the mass loss as a function of temperature. The resulting plot is a thermogram.

Differential Scanning Calorimetry (DSC)

Rationale: DSC measures the difference in heat flow between a sample and a reference as a function of temperature[13]. It is used to detect thermal events like melting, crystallization, and solid-state phase transitions. A sharp endothermic peak in the DSC thermogram typically corresponds to the melting point of a pure crystalline substance.

Protocol:

  • Calibrate the DSC instrument using standards with known melting points (e.g., indium).

  • Accurately weigh a small sample (2-5 mg) into a DSC pan (e.g., aluminum) and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere.

  • Record the heat flow as a function of temperature.

Data Presentation:

Analysis TypeParameterIllustrative ValueSignificance
TGAOnset Decomposition (T_d)> 200 °CThe temperature at which significant mass loss begins, indicating stability.
DSCMelting Point (T_m)172 °CA sharp peak indicates a pure crystalline compound.
DSCEnthalpy of Fusion (ΔH_f)25 kJ/molThe energy required to melt the substance.

Note: Values are illustrative and based on similar organic-inorganic compounds.

Optical and Mechanical Properties

For materials with potential applications in optoelectronics, evaluating their optical and mechanical properties is crucial.

UV-Vis-NIR Spectroscopy

Rationale: This technique measures the absorbance or transmittance of a material as a function of wavelength. For optical applications, a material must be transparent in the wavelength range of interest[9][16]. The spectrum reveals the lower cut-off wavelength, below which the material strongly absorbs light due to electronic transitions.

Protocol:

  • For a solution study, dissolve the sample in a suitable UV-transparent solvent (e.g., deionized water) and place it in a quartz cuvette.

  • For a solid-state study, a thin, polished single crystal is required.

  • Record the spectrum over a wide wavelength range (e.g., 190-1100 nm).

  • The lower cut-off wavelength is the point where the transmittance drops significantly.

Second-Harmonic Generation (SHG) Test

Rationale: SHG is a nonlinear optical phenomenon where two photons of the same frequency are converted into a single photon with twice the frequency (and half the wavelength). The observation of an SHG signal is a definitive indicator that a material crystallizes in a non-centrosymmetric space group, a primary requirement for many NLO applications[17]. The efficiency is typically measured relative to a standard material like Potassium Dihydrogen Phosphate (KDP).

Protocol (Kurtz-Perry Powder Method):

  • Grind the sample into a powder and sieve it to obtain a uniform particle size.

  • Pack the powder into a capillary tube or a thin cell.

  • Irradiate the sample with a high-intensity pulsed laser (e.g., Nd:YAG at 1064 nm).

  • Use appropriate filters to block the fundamental wavelength and a photomultiplier tube to detect any generated signal at the second harmonic (532 nm, green light)[5].

  • Compare the intensity of the signal with that produced by a KDP standard under identical conditions.

Vickers Microhardness

Rationale: Microhardness testing provides information about the mechanical strength of a crystal, specifically its resistance to plastic deformation[18]. This is an important parameter for device fabrication, as it indicates how well the material will withstand cutting, polishing, and handling.

Protocol:

  • Select a flat, smooth face of a single crystal.

  • Mount the crystal on the microhardness tester stage.

  • Apply a known load (e.g., 25g, 50g, 100g) for a fixed duration (e.g., 10-15 seconds) using a diamond pyramid indenter[7][18].

  • Measure the diagonal lengths of the resulting indentation using a microscope.

  • Calculate the Vickers Hardness number (Hv) using the standard formula: Hv = 1.8544 * P / d², where P is the applied load and d is the average diagonal length.

Conclusion

The systematic application of these characterization techniques provides a robust and comprehensive understanding of this compound. By integrating data from structural, spectroscopic, thermal, optical, and mechanical analyses, researchers can confidently establish the material's identity, purity, and stability, while also uncovering its potential for advanced applications. This self-validating workflow ensures that each property is understood within the context of the material's fundamental structure, adhering to the principles of rigorous scientific investigation.

References

  • Vertex AI Search. (n.d.). Synthesis and Characterization of Novel Organic-inorganic Hybrid Materials.
  • Bucatariu, F., Dragan, E. S., & Simon, F. (n.d.). Synthesis and Characterization of Novel Organic/Inorganic Hybrid Material with Short Peptide Brushes Generated on the Surface. ACS Publications.
  • Hilaris Publisher. (2024, April 29). Synthesis and Characterization of Novel Organic-inorganic Hybrid Materials.
  • MDPI. (2023, July 20). Synthesis by Sol–Gel Route of Organic–Inorganic Hybrid Material: Chemical Characterization and In Vitro Release Study.
  • (2022, February 1). Organic-inorganic hybrid material: synthesis, characterization for solar cell application.
  • PubChem. (n.d.). Beta-Alanine.
  • PubMed. (2006, March 22). The shape of beta-alanine.
  • NIH. (2019, January 15). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation.
  • (2018, December 6). Growth, Mechanical and Impedance Studies of BETA- Alanine Single Crystals.
  • Frontiers. (n.d.). Advances in the synthesis of β-alanine.
  • (2015, September 18). Growth and optical properties of L-alanine hydrobromide: A nonlinear optical single crystal.
  • Sigma-Aldrich. (n.d.). β-Alanine in Cell Culture.
  • (n.d.). Growth and Characterization of Nonlinear Optical Amino Acid Single Crystal: l-Alanine.
  • ACS Publications. (n.d.). Thermal Analysis. Analytical Chemistry.
  • Rigaku. (n.d.). Thermal Analysis.
  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.
  • (2021, September 17). Thermal Analysis.
  • IOSR Journal. (n.d.). Studies on Growth, Structural, Mechanical and Optical Properties of Beta Alanine Thiourea Oxalate – An Nlo Single Crystal.
  • Wikipedia. (n.d.). β-Alanine.
  • (n.d.). Growth and Characterization of L-Alanine Crystals using FT-IR, UV Visible Spectra.
  • IOSR Journal. (n.d.). The Characterization of L-Alanine crystals using band gap,microhardness and non-linear studies..
  • ACS Publications. (n.d.). Thermal Analysis. Analytical Chemistry.
  • (n.d.). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC.
  • PubMed. (n.d.). beta-Alanine-oxalic acid (1:1) hemihydrate crystal: structure, 13C NMR and vibrational properties, protonation character.
  • ResearchGate. (2025, August 6). Growth and Characterization of Nonlinear Optical Amino Acid Single Crystal: l-Alanine | Request PDF.
  • International Journal of Engineering Research & Technology. (n.d.). Thermal And Dielectric Studies on Beta Alanine Thiourea Oxalate Nlo Single Crystals.
  • PubMed. (2019, July 18). The Synthesis and Role of β-Alanine in Plants.

Sources

Application Notes & Protocols: A Guide to the Strategic Incorporation of Beta-Alanine Hydroiodide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern therapeutic and research peptide design, offering avenues to enhanced stability, novel conformations, and unique functionalities.[1][2] Beta-alanine (β-Ala), the only naturally occurring β-amino acid, is of particular interest for its ability to induce stable turn structures in peptides, thereby influencing their secondary structure and biological activity.[3][4][5] This guide provides a comprehensive framework for the incorporation of β-alanine, supplied as its hydroiodide salt (β-Ala·HI), into peptides via Solid-Phase Peptide Synthesis (SPPS). We will delve into the causality behind experimental choices, potential challenges posed by the hydroiodide counter-ion, and present detailed, self-validating protocols for researchers, scientists, and drug development professionals.

Introduction: The Structural and Functional Impact of β-Alanine

Unlike α-amino acids, where the amino group is attached to the α-carbon, β-amino acids feature an amino group on the β-carbon, resulting in a longer, more flexible peptide backbone.[4] The incorporation of β-alanine into a peptide chain disrupts typical α-helical and β-sheet structures, instead promoting the formation of well-defined γ-turns and other secondary structures.[3][5] This structural perturbation is a powerful tool for:

  • Enhancing Proteolytic Stability: The altered backbone conformation can render peptides less susceptible to enzymatic degradation, a critical attribute for therapeutic peptides.[6]

  • Modulating Receptor Binding: By constraining the peptide into a specific bioactive conformation, β-alanine can enhance binding affinity and specificity to biological targets.

  • Creating Novel Scaffolds: Peptides containing β-amino acids, or "β-peptides," can adopt unique helical structures, opening up new possibilities in peptidomimetic design.[4]

While β-alanine is a valuable building block, its handling and incorporation require specific considerations, particularly when supplied as a hydroiodide salt.

The Hydroiodide Salt: Rationale, Challenges, and Mitigation Strategies

Amino acids for SPPS are often supplied as free zwitterions or as salts (e.g., hydrochlorides or hydroiodides) to improve their stability and handling characteristics. The use of β-alanine hydroiodide necessitates a clear understanding of the role of the iodide counter-ion.

In Situ Neutralization: A Critical Prerequisite

The protonated amino group in β-alanine hydroiodide is unreactive in the standard peptide coupling reaction. Therefore, it must be neutralized to the free amine in situ just prior to the coupling step. This is typically achieved by the addition of a non-nucleophilic base.

Causality of Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are required to efficiently deprotonate the amine without causing unwanted side reactions.

  • Recommended Base: N,N-Diisopropylethylamine (DIPEA) is the base of choice due to its steric hindrance, which prevents it from participating in significant side reactions.

  • Stoichiometry: At least one equivalent of base is required to neutralize the hydroiodide salt, with an additional amount needed to facilitate the coupling reaction itself. A common practice is to use a slight excess to ensure complete neutralization and drive the reaction forward.

The Iodide Anion: A Double-Edged Sword

The presence of iodide (I⁻) ions in the reaction milieu presents both potential advantages and significant risks.

  • Potential for Enhanced Reactivity: In some contexts, iodide can act as a nucleophilic catalyst, potentially accelerating certain reactions. However, in standard peptide coupling, its primary impact is as a potential reactant in side reactions.

  • Risk of Side Reactions: Iodide is a reducing agent and can be oxidized to iodine (I₂) under certain conditions. Iodine is a known reactive species in peptide chemistry, capable of causing undesirable modifications, particularly to sensitive amino acid residues.[1]

Mitigating Iodide-Mediated Side Reactions:

The primary concern is the iodination of electron-rich aromatic side chains. The susceptibility to this side reaction follows the order: Tyrosine (Tyr) > Tryptophan (Trp) > Histidine (His) .

Amino Acid ResiduePotential Side Reaction with IodineMitigation Strategy
Tyrosine (Tyr) Iodination of the phenol ring.[7]Ensure complete removal of residual iodine post-synthesis through extensive washing and quenching.
Tryptophan (Trp) Oxidation of the indole ring.[1]Minimize reaction times and exposure to oxidizing conditions.
Histidine (His) Iodination of the imidazole ring.[7]Control pH carefully during synthesis and purification.
Methionine (Met) Oxidation to methionine sulfoxide.[7]Use of scavenger cocktails during the final cleavage step is crucial.

To minimize these risks, it is imperative to use high-purity reagents, degassed solvents where appropriate, and to meticulously follow the washing steps outlined in the protocol to remove any residual iodide or iodine.

Experimental Protocols

The following protocols are designed for manual Fmoc-based Solid-Phase Peptide Synthesis (SPPS). They can be adapted for automated synthesizers with appropriate adjustments to reagent delivery and washing cycles.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin depending on C-terminal modification)

  • Fmoc-protected α-amino acids

  • Fmoc-β-alanine hydroiodide

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • Activation Additives:

    • Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®)

    • 1-Hydroxybenzotriazole (HOBt)

  • Bases:

    • N,N-Diisopropylethylamine (DIPEA)

  • Solvents (Peptide Synthesis Grade):

    • N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

  • Fmoc-Deprotection Solution: 20% piperidine in DMF

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail (e.g., Reagent B): Trifluoroacetic acid (TFA, 88%), Phenol (5%), Water (5%), Triisopropylsilane (TIS, 2%)[6]

  • Cold Diethyl Ether

Workflow for β-Alanine Hydroiodide Incorporation

The following diagram illustrates the key steps for incorporating a single amino acid, highlighting the modifications for β-alanine hydroiodide.

SPPS_Workflow cluster_resin Resin-Bound Peptide cluster_cycle Coupling Cycle Resin_Start Resin-Peptide-(AA)n-NH-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin_Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (See Protocol 3.3) Wash1->Coupling Wash2 4. DMF/DCM Wash Coupling->Wash2 Resin_End Resin-Peptide-(AA)n-β-Ala-NH-Fmoc Wash2->Resin_End

Caption: Standard Fmoc-SPPS cycle for amino acid incorporation.

Detailed Coupling Protocol for Fmoc-β-Alanine Hydroiodide

This protocol assumes a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.

  • Resin Preparation:

    • Swell the resin-bound peptide in DMF for 30 minutes in a reaction vessel.

    • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by a final DMF wash (2x).

  • Activation of Fmoc-β-Alanine Hydroiodide:

    • In a separate vial, dissolve Fmoc-β-alanine hydroiodide (4 equivalents, 0.4 mmol) and an activation additive like OxymaPure® (4 equivalents, 0.4 mmol) in DMF.

    • Add DIPEA (8 equivalents, 0.8 mmol). Note: This includes 4 equivalents for neutralizing the hydroiodide and 4 equivalents for the coupling reaction.

    • Add the coupling reagent, for example, DIC (4 equivalents, 0.4 mmol).

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling to the Resin:

    • Add the activated Fmoc-β-alanine hydroiodide solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature. The extended coupling time is recommended due to the non-standard nature of β-amino acids.

    • Monitor the coupling reaction completion using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating free amines), the coupling is incomplete.

  • Post-Coupling Wash:

    • Once the coupling is complete (negative ninhydrin test), drain the reaction vessel.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and by-products, including any residual iodide salts.

  • Repeat Cycle or Final Cleavage:

    • Proceed to the deprotection and coupling of the next amino acid in the sequence.

    • If β-alanine is the N-terminal residue, proceed to the final cleavage and deprotection step after the final Fmoc removal.

Final Cleavage and Deprotection

The presence of the β-alanine residue does not typically require alteration of standard cleavage protocols. However, if the sequence contains sensitive residues (Trp, Met), the choice of cleavage cocktail is critical.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage: Add the appropriate cleavage cocktail (e.g., Reagent B) to the resin (10 mL per gram of resin).[6]

  • Reaction: Stir the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Quality Control and Validation

To ensure the integrity of the synthesized peptide, rigorous analytical validation is essential.

Analytical TechniquePurposeExpected Outcome for β-Ala Peptides
RP-HPLC Purity assessment and quantification.[8]A major peak corresponding to the desired peptide. Retention time will be influenced by the presence of β-Ala.
Mass Spectrometry (MS) Molecular weight confirmation.[9]The observed mass should match the calculated theoretical mass of the peptide containing β-alanine.
Tandem MS (MS/MS) Sequence verification.Fragmentation pattern should confirm the incorporation of β-alanine at the correct position.
Amino Acid Analysis (AAA) Compositional verification and quantification.[9]Confirms the presence and correct ratio of β-alanine relative to the other amino acids.

The following diagram outlines a logical workflow for the quality control process.

QC_Workflow Crude_Peptide Crude Peptide Post-Cleavage HPLC Preparative RP-HPLC Crude_Peptide->HPLC Purity_Check Analytical RP-HPLC (Purity Assessment) HPLC->Purity_Check MS_Analysis Mass Spectrometry (Identity Confirmation) HPLC->MS_Analysis Purity_Check->HPLC <95% Pure Final_Product Purified, Characterized Peptide Purity_Check->Final_Product >95% Pure MS_Analysis->Final_Product Correct Mass Further_Analysis Further Analysis (AAA, MS/MS) MS_Analysis->Further_Analysis Mass Discrepancy Final_Product->Further_Analysis

Caption: Quality control workflow for synthesized peptides.

Troubleshooting

ProblemPossible CauseRecommended Solution
Incomplete Coupling of β-Ala Insufficient neutralization of hydroiodide; Steric hindrance or aggregation.Ensure at least 2 equivalents of DIPEA are used for every 1 equivalent of β-Ala·HI. Double couple or increase coupling time. Use structure-disrupting solvent mixtures (e.g., with DMSO).
Unexpected Mass Adducts (+126 Da) Iodination of Tyr, Trp, or His residues.Use scavenger-containing cleavage cocktails. Ensure thorough washing post-coupling. Minimize exposure to air/oxidants during synthesis.
Low Yield Post-Cleavage Incomplete cleavage from the resin.Extend cleavage time or use a stronger cleavage cocktail appropriate for the resin linker.

Conclusion

The incorporation of β-alanine hydroiodide into synthetic peptides is a viable and powerful strategy for modulating peptide structure and function. Success hinges on a clear understanding of the need for in situ neutralization of the hydroiodide salt and vigilant mitigation of potential iodide-mediated side reactions. By implementing the robust protocols and validation steps detailed in this guide, researchers can confidently leverage β-alanine as a tool to design next-generation peptides with tailored properties for therapeutic and research applications.

References

  • Late-stage labeling of diverse peptides and proteins with iodine-125. (2021). Nuclear Medicine and Biology. Retrieved from [Link]

  • Di Blasio, B., Lombardi, A., et al. (1992). Beta-alanine Containing Peptides: A Novel Molecular Tool for the Design of Gamma-Turns. Biopolymers, 32(2), 173-83. Retrieved from [Link]

  • ASM Journals. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Retrieved from [Link]

  • Reprogramming natural proteins using unnatural amino acids. (2022). RSC Chemical Biology. Retrieved from [Link]

  • Bionity.com. (n.d.). Beta-peptide. Retrieved from [Link]

  • Di Blasio, B., Lombardi, A., et al. (1993). BETA-ALANINE CONTAINING PEPTIDES - GAMMA-TURNS IN CYCLOTETRAPEPTIDES. Biopolymers. Retrieved from [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Retrieved from [Link]

  • Wang, Y., et al. (2022). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Valudor Products. (n.d.). Safety Data Sheet: beta-alanine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Beta-Alanine, 98%. Retrieved from [Link]

  • Daugulis, O., et al. (2014). C–H Functionalization in the Synthesis of Amino Acids and Peptides. Chemical Reviews. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

Sources

Application Notes & Protocols: A Guide to the Experimental Study of Beta-alanine Hydroiodide as an Organocatalyst

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a compelling alternative to traditional metal-based catalysis, often providing advantages in terms of cost, toxicity, and operational simplicity.[1][2] Amino acids and their derivatives represent a prominent class of organocatalysts, with L-proline being a canonical example.[3] This document provides a comprehensive experimental framework for researchers, chemists, and drug development professionals interested in investigating the catalytic potential of Beta-alanine hydroiodide. As a beta-amino acid salt, it presents a unique structural motif compared to the more commonly studied alpha-amino acids, offering new avenues for reactivity and selectivity. This guide details the necessary protocols for catalyst characterization, reaction setup, kinetic analysis, and safety, providing a robust foundation for systematic investigation.

Introduction: The Rationale for Investigating this compound

Beta-alanine (3-aminopropanoic acid) is a naturally occurring beta-amino acid.[4][5] Unlike alpha-amino acids, its amino group is attached to the β-carbon, creating a more flexible and sterically distinct backbone. When protonated with hydroiodic acid, it forms this compound, a salt that can potentially function as a bifunctional catalyst.

The catalytic hypothesis rests on two key features:

  • The Ammonium Ion: The secondary ammonium group can act as a Brønsted acid and a hydrogen-bond donor, activating electrophiles.

  • The Carboxylic Acid: The carboxyl group can act as a Brønsted base or a hydrogen-bond acceptor, orienting or activating nucleophiles.

This dual functionality is the cornerstone of many amino acid-catalyzed reactions, which often proceed through enamine or iminium ion intermediates.[2][3] The hydroiodide counter-ion may also influence the reaction environment through its own acidic/basic properties or by affecting the catalyst's solubility and aggregation state. This guide provides the necessary framework to rigorously test these hypotheses.

Catalyst Preparation and Physicochemical Characterization

Before any catalytic study, the identity, purity, and stability of the catalyst must be unequivocally established. This section outlines the essential characterization protocols.

Sourcing and Purity Confirmation

This compound is commercially available from suppliers such as TCI Chemicals and Sigma-Aldrich. It is crucial to obtain a certificate of analysis or perform independent purity verification. The compound is a white, crystalline solid and is known to be hygroscopic, meaning it can absorb moisture from the air.[6]

Protocol: Standard Characterization Techniques

A multi-technique approach is necessary for unambiguous characterization.[7]

Step-by-Step Protocol:

  • Visual Inspection: Note the color and physical state of the material. It should be a white to off-white crystalline solid.[6][8]

  • Melting Point Determination:

    • Place a small amount of the dry solid into a capillary tube.

    • Use a calibrated melting point apparatus to determine the melting range. The reported melting point is approximately 199°C.[6][9] A broad melting range may indicate impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve ~5-10 mg of the catalyst in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra. The spectra should be consistent with the structure of 3-aminopropanoic acid hydroiodide.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Acquire an FT-IR spectrum using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.

    • Identify characteristic peaks for O-H (carboxylic acid), N-H (ammonium), C=O (carbonyl), and C-N bonds.

  • Mass Spectrometry (MS):

    • Use a suitable ionization technique (e.g., Electrospray Ionization, ESI) to determine the molecular weight of the protonated beta-alanine cation.[7]

  • Thermogravimetric Analysis (TGA):

    • Heat a sample under a controlled atmosphere (e.g., N₂) to assess its thermal stability and identify any bound water or solvent.[7]

Visualization: Catalyst Characterization Workflow

The following diagram illustrates the logical flow for ensuring catalyst quality before use.

start Procure/Synthesize This compound purity Purity Check (e.g., HPLC, Titration) start->purity structure Structural Verification purity->structure Purity >98% repurify Repurify or Re-synthesize purity->repurify Purity <98% thermal Thermal Stability (TGA/DSC) structure->thermal data Compile Characterization Data thermal->data proceed Proceed to Catalytic Studies data->proceed repurify->start

Caption: Workflow for the characterization and validation of this compound.

Representative Characterization Data
ParameterExpected Value/ObservationReference
Appearance White to almost white crystalline powder[8]
Molecular Formula C₃H₇NO₂·HI[6]
Molecular Weight 217.01 g/mol [6]
Melting Point ~199 °C[6][9]
Purity (Titration) >98.0%[8]
Key FT-IR Peaks ~3000 cm⁻¹ (O-H, N-H), ~1710 cm⁻¹ (C=O)General Knowledge
¹H NMR (D₂O) δ ~3.3 (t, 2H), ~2.7 (t, 2H)General Knowledge
Condition to Avoid Hygroscopic (moisture sensitive)[6]

Safety and Handling Protocols

Trustworthy experimental design begins with safety. Beta-alanine itself is relatively benign, but its hydroiodide salt requires careful handling due to the potential release of hydriodic acid, which is corrosive.[10][11]

Hazard CategoryDescription & PrecautionReference(s)
Skin & Eye Contact Causes skin irritation and serious eye irritation. Can cause severe burns upon prolonged contact.[8][10][11]
Inhalation May cause respiratory tract irritation. Do not breathe dust or vapors.[12]
Ingestion Harmful if swallowed. Do not ingest.[13]
Personal Protective Equipment (PPE) Wear safety goggles or a face shield, nitrile gloves, and a lab coat. Handle only in a chemical fume hood.[11][13]
Handling Avoid creating dust. Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]
Spills For small spills, sweep up the solid material carefully, avoiding dust generation. Neutralize the area with a weak base (e.g., sodium bicarbonate solution).[12]

Experimental Setup for a Catalytic Test Reaction

A standardized reaction setup is essential for reproducibility. The following protocol describes a general-purpose apparatus suitable for screening reactions under controlled conditions.

Visualization: General-Purpose Reactor Setup

G General Reactor Setup for Organocatalysis cluster_flask Reaction Vessel cluster_control Environmental Control cluster_sampling Monitoring & Addition Flask Three-Neck Flask Condenser Reflux Condenser Flask->Condenser Connects to Center Neck Septum Rubber Septum (for sampling/additions) Flask->Septum Connects to Side Neck StirBar Magnetic Stir Bar Temp Heating/Cooling Bath (Oil Bath or Cryo-cooler) Temp->Flask Temperature Control StirPlate Magnetic Stir Plate StirPlate->StirBar Stirring Atmos Inert Gas Inlet (N₂ or Ar) Condenser->Atmos Connects to Top Syringe Syringe Syringe->Septum Sampling/ Reagent Addition

Caption: Diagram of a standard laboratory setup for catalytic reaction studies.

Protocol: Assembling the Apparatus and Executing a Reaction

This protocol provides a template that should be adapted for the specific reaction being studied (e.g., aldol, Michael addition).

  • Glassware Preparation: Ensure all glassware (three-neck round-bottom flask, reflux condenser, stir bar) is oven-dried to remove residual moisture, especially if the reaction is water-sensitive.

  • Apparatus Assembly:

    • Place the flask in a heating/cooling bath situated on a magnetic stir plate.

    • Add the magnetic stir bar to the flask.

    • Fit the central neck with the condenser. Attach tubing for coolant if required.

    • Top the condenser with an inert gas inlet (e.g., a nitrogen-filled balloon or a line from a manifold).

    • Fit one side neck with a rubber septum for injections and sampling. Use the other for a stopper or temperature probe.

  • Charging Reagents:

    • Under a positive flow of inert gas, add the this compound catalyst to the flask.

    • Add the solvent and any solid or liquid substrates.

    • If a reactant is temperature-sensitive, it may be added via syringe after the reaction mixture has reached the target temperature.

  • Reaction Execution:

    • Begin stirring to ensure a homogenous mixture.

    • Bring the reaction to the desired temperature using the bath.

    • Start the timer (t=0) upon the addition of the final reagent that initiates the reaction.

  • Reaction Monitoring:

    • At specified time intervals, withdraw aliquots (e.g., 50-100 µL) from the reaction mixture using a syringe through the septum.

    • Immediately quench the aliquot in a vial containing a suitable solvent and/or quenching agent to stop the reaction. This is critical for accurate kinetic data.[14]

    • Analyze the quenched samples using the methods described in Section 5.0.

Reaction Monitoring and Kinetic Analysis

The core of studying a catalyst is understanding its activity and the rate at which it promotes a reaction. This requires careful monitoring of the consumption of reactants and the formation of products over time.[15]

Protocol: Offline Reaction Monitoring

Offline methods involve taking samples and analyzing them separately.

  • Thin-Layer Chromatography (TLC):

    • TLC is a rapid, qualitative method to track reaction progress.[16]

    • Spot the reaction aliquot alongside standards of the starting material and (if available) the product on a silica gel plate.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[16]

    • Visualize the spots under a UV lamp or by using a chemical stain. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progress.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC):

    • These are quantitative methods. A calibrated instrument is required.

    • Prepare the quenched aliquot for analysis (e.g., by filtering, dilution, or derivatization).

    • Inject the sample into the GC or HPLC. An internal standard should be used to correct for variations in sample volume and injection.

    • Integrate the peak areas corresponding to the reactant(s) and product(s). Use a pre-established calibration curve to convert peak areas to concentrations.

Protocol: In-situ (Real-Time) Reaction Monitoring

In-situ techniques monitor the reaction directly without sample removal, providing high-density, real-time data.

  • Spectroscopic Methods (FT-IR, Raman, NMR): These techniques can track changes in the concentration of functional groups in real-time.[17] This is particularly useful for identifying transient intermediates.

  • Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time (DART-MS) or those using specialized sampling probes can directly measure the mass-to-charge ratio of species in the reaction mixture, allowing for the tracking of all components simultaneously.[14][18]

Data Analysis for Kinetic Studies

The goal of kinetic analysis is to determine the reaction rate law and the activation energy.

  • Determining Initial Rates: From the concentration vs. time data, calculate the initial reaction rate (v₀) by determining the slope of the curve at t=0. This is the most reliable data point for kinetic comparisons, as it minimizes interference from product inhibition or catalyst degradation.[19]

  • Determining Reaction Order: Systematically vary the concentration of one component (e.g., substrate A, substrate B, or the catalyst) while keeping others constant. Plot log(v₀) vs. log([Component]). The slope of this line gives the order of the reaction with respect to that component.

  • Determining the Activation Energy (Ea):

    • Run the reaction at several different temperatures (e.g., 25°C, 35°C, 45°C) while keeping all concentrations constant.

    • Calculate the rate constant (k) at each temperature.

    • Construct an Arrhenius plot of ln(k) vs. 1/T (in Kelvin). The activation energy can be calculated from the slope (Slope = -Ea/R, where R is the gas constant).

Visualization: Kinetic Analysis Workflow

exp Run Catalytic Experiment (Vary [Conc] or Temp) sample Collect Time-Course Data (Conc. vs. Time) exp->sample rate Calculate Initial Rate (v₀) from slope at t=0 sample->rate order Determine Reaction Orders (Plot log(v₀) vs. log[Conc]) rate->order Vary [Conc] arrhenius Determine Activation Energy (Arrhenius Plot: ln(k) vs. 1/T) rate->arrhenius Vary Temp model Construct Rate Law Rate = k[A]ˣ[Cat]ʸ order->model arrhenius->model mechanism Propose Reaction Mechanism model->mechanism

Caption: Workflow for processing experimental data to derive kinetic parameters.

Mechanistic Considerations and Advanced Studies

While determining the rate law provides mathematical insight, understanding the reaction mechanism offers predictive power. For an amino acid catalyst, a plausible mechanism involves the formation of enamine or iminium ion intermediates.

Hypothetical Catalytic Cycle (Aldol Reaction Example)

catalyst Catalyst (β-Ala·HI) enamine Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone (Reactant 1) ketone->enamine iminium Iminium Adduct enamine->iminium + Aldehyde water H₂O enamine->water Forms aldehyde Aldehyde (Reactant 2) aldehyde->iminium product Aldol Product iminium->product + H₂O product->catalyst Releases Catalyst water->iminium

Caption: A plausible catalytic cycle for a Beta-alanine catalyzed aldol reaction.

Advanced Techniques
  • Isotope Labeling Studies: Using deuterated substrates can help determine which protons are abstracted in the rate-determining step.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model transition states and reaction intermediates, providing theoretical support for a proposed mechanism.[20][21][22] This can help rationalize why Beta-alanine may offer different selectivity compared to other amino acid catalysts.

Conclusion

This application note provides a structured, safety-conscious, and scientifically rigorous guide for the investigation of this compound as a potential organocatalyst. By following these protocols for catalyst characterization, reaction execution, and kinetic analysis, researchers can generate reliable and reproducible data. The unique structural properties of this beta-amino acid derivative may unlock novel catalytic activities, and the framework presented here is designed to facilitate that discovery process in academic and industrial research settings.

References

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Comprehensive Quality Control and Purity Assessment of Synthesized Beta-alanine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the essential quality control (QC) and purity assessment protocols for synthesized Beta-alanine hydroiodide (C₃H₇NO₂·HI). As a crucial precursor and research compound, verifying its identity, purity, and stability is paramount for ensuring reproducible and reliable results in research and development. This application note details a multi-tiered analytical approach, combining spectroscopic, chromatographic, and classic analytical techniques. We provide not only step-by-step protocols but also the scientific rationale behind each method, empowering researchers to implement a robust, self-validating quality system.

Introduction: The Imperative for Rigorous QC

This compound is the hydroiodide salt of β-alanine, the only naturally occurring beta-amino acid.[1][2] It serves as a key building block in the synthesis of various biologically significant molecules and is used in diverse research applications.[3][4] The purity of this starting material directly impacts the yield, impurity profile, and biological activity of the final synthesized compounds. Potential impurities can arise from various synthetic pathways—using precursors like acrylic acid, acrylonitrile, or succinimide—or from subsequent degradation.[2][4][5]

This guide establishes a framework for the comprehensive analysis of this compound, ensuring that each batch meets the stringent quality requirements for downstream applications. The workflow progresses from initial physical characterization and definitive structural identification to precise quantification and impurity profiling.

Overall Quality Control Workflow

A robust QC strategy is sequential and multi-faceted. The identity of the compound must be unequivocally confirmed before proceeding to quantitative analysis. The following workflow provides a logical progression for the complete assessment of a newly synthesized batch of this compound.

QC_Workflow cluster_0 Phase 1: Initial Assessment & Identification cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Impurity & Final Disposition start Synthesized Batch Received phys_char Physicochemical Characterization (Appearance, MP, Solubility) start->phys_char identity Structural Confirmation (NMR, FTIR, MS) phys_char->identity Meets Specs purity Chromatographic Purity (HPLC) identity->purity Identity Confirmed assay Assay Determination (Titration, HPLC) purity->assay elemental Elemental Analysis (CHN) assay->elemental limit_tests Limit Tests (LOD, ROI, Heavy Metals) elemental->limit_tests release Batch Release limit_tests->release All Specs Met reject Batch Reject / Repurify limit_tests->reject OOS* Result caption *OOS: Out of Specification

Figure 1: Overall Quality Control Workflow for this compound.

Physicochemical Characterization

The initial evaluation of a synthesized compound involves assessing its basic physical properties. These tests are simple, rapid, and can provide immediate flags for significant impurities or incorrect identity.

Protocol:

  • Appearance: Visually inspect the sample against a white background under good lighting. It should be a white to off-white crystalline powder.[6]

  • Solubility: Test solubility in common laboratory solvents (e.g., water, methanol, ethanol). Qualitative assessment is often sufficient at this stage.

  • Melting Point (MP): Determine the melting point using a calibrated apparatus. A sharp melting range close to the literature value (~199 °C) is indicative of high purity.[6][7] A broad or depressed melting range suggests the presence of impurities.

ParameterSpecificationRationale
Appearance White to off-white crystalline powderDeviations in color may indicate degradation or process-related impurities.
Melting Point 197 - 201 °CA narrow range indicates high purity; impurities typically depress and broaden the melting range.
Solubility Soluble in WaterConfirms expected polarity and suitability for aqueous-based reactions or analysis.
Table 1: Physicochemical Specifications.

Identification and Structural Confirmation

This phase employs spectroscopic techniques to confirm the molecular structure of the synthesized compound, ensuring it is indeed this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR should be performed. The protonation of the amino group by hydroiodic acid will cause a downfield shift of adjacent protons compared to free β-alanine.

Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent, typically Deuterium Oxide (D₂O), as it readily solubilizes the salt.

  • Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).

  • Analysis: The spectrum should exhibit two characteristic triplets. The integration of the peaks should be in a 2:2 ratio.

AssignmentExpected Chemical Shift (δ, ppm) in D₂OMultiplicityRationale
-CH₂-COOH~2.5 - 2.6Triplet (t)Protons adjacent to the electron-withdrawing carboxyl group.[8][9]
H₃N⁺-CH₂-~3.1 - 3.2Triplet (t)Protons adjacent to the protonated amino group, which is strongly deshielding.[8][9]
Table 2: Expected ¹H NMR Chemical Shifts for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule. It serves as a rapid identity confirmation test, often compared against a reference standard.

Protocol: FTIR (ATR or KBr pellet)

  • Sample Preparation: Place a small amount of the dry powder directly on the Attenuated Total Reflectance (ATR) crystal or prepare a potassium bromide (KBr) pellet.

  • Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

  • Analysis: The spectrum should be compared to a reference standard if available. Key expected absorptions are listed below.

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3100-2800N-H in R-NH₃⁺Stretching
~1725-1700C=O in COOHStretching
~1630-1550N-H in R-NH₃⁺Bending
~1400-1300C-O / O-HBending
Table 3: Characteristic FTIR Absorption Bands.
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS confirms the molecular weight of the compound. For this compound, the analysis will detect the protonated molecule of β-alanine.

Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable mobile phase, such as water/acetonitrile with 0.1% formic acid.

  • Analysis: Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Interpretation: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ of β-alanine.

    • Molecular Weight of β-alanine (C₃H₇NO₂): 89.09 g/mol .[10]

    • Expected [M+H]⁺ ion: m/z 90.1 .[11]

Purity Assessment and Quantification

Once identity is confirmed, the focus shifts to determining the purity of the batch and quantifying the amount of the active compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing purity and separating the main compound from any process-related impurities or degradation products.[12] A simple reversed-phase method with UV detection is often sufficient.

HPLC_Workflow prep_mobile Prepare Mobile Phase (e.g., Buffered Aqueous/Organic) equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_sample Prepare Sample & Standard Solutions (Accurate Weighing) inject Inject Blank, Standard, and Sample Solutions prep_sample->inject equilibrate->inject acquire Acquire Chromatograms inject->acquire integrate Integrate Peaks (Main Peak & Impurities) acquire->integrate calculate Calculate Purity (Area %) & Assay (vs. Standard) integrate->calculate report Generate Report calculate->report

Figure 2: Typical HPLC Analysis Workflow.

Protocol: HPLC for Purity Analysis

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic. 0.05 M Potassium Phosphate buffer (pH adjusted to 4.0) or water with 0.1% formic acid.[13][14]

    • Flow Rate: 0.7 - 1.0 mL/min.[13]

    • Column Temperature: 30 °C.[13]

    • Detection: UV at 205 nm.[13][15]

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Test Solution: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1.0 mg/mL.

    • Reference Standard Solution (for Assay): Use a certified reference standard (if available) at the same concentration.

  • Analysis & Calculation:

    • Inject a blank (mobile phase), followed by the test solution.

    • Purity (Area %): Calculate the percentage of each impurity by dividing its peak area by the total area of all peaks.

    • Assay: Compare the peak area of the main peak in the test solution to that of the reference standard solution.

Titrimetric Analysis (Assay)

A classic and robust method for determining the absolute content of an acidic or basic compound. For this compound, a non-aqueous acid-base titration is appropriate, similar to pharmacopeial methods for other amino acids.[16]

Protocol: Non-Aqueous Potentiometric Titration

  • Reagents: 0.1 N Perchloric acid in glacial acetic acid (Titrant), Glacial Acetic Acid (Solvent).

  • Procedure: a. Accurately weigh ~150 mg of the this compound sample. b. Dissolve in 50 mL of glacial acetic acid. c. Titrate with 0.1 N perchloric acid, using a potentiometer to determine the endpoint. d. Perform a blank determination and make any necessary corrections.

  • Calculation: Each mL of 0.1 N perchloric acid is equivalent to 21.70 mg of C₃H₈INO₂.

    • Assay % = (V_sample - V_blank) * N * 217.01 / W_sample * 100

    • Where V is volume in L, N is normality of titrant, and W is weight of sample in mg.

Elemental Analysis

Elemental analysis provides the percentage composition of Carbon (C), Hydrogen (H), and Nitrogen (N). The experimental values must align with the theoretical values calculated from the empirical formula (C₃H₈INO₂), providing fundamental confirmation of the compound's composition.

ElementTheoretical %Acceptance Criteria
Carbon (C) 16.60 %± 0.4 %
Hydrogen (H) 3.72 %± 0.4 %
Nitrogen (N) 6.45 %± 0.4 %
Table 4: Elemental Analysis Specifications.

Impurity Profiling and Limit Tests

This final phase focuses on controlling for specific types of impurities that are not typically detected by the primary assay and purity methods. These are often adapted from general pharmacopeial standards.[16]

  • Loss on Drying (LOD): This test quantifies the amount of volatile matter (primarily water and residual solvents) in the sample. A specified amount of sample is heated at a set temperature (e.g., 105 °C) for a defined period, and the weight loss is measured. An acceptance criterion of ≤ 0.5% is typical.

  • Residue on Ignition (ROI) / Sulfated Ash: This procedure measures the amount of inorganic impurities. The sample is ignited in the presence of sulfuric acid, burning off the organic material and leaving behind inorganic residue. A typical limit is ≤ 0.1%.

  • Heavy Metals: This test ensures that toxic heavy metal impurities (e.g., lead, mercury, arsenic) are below acceptable safety thresholds. The limit is often set at ≤ 10 or 20 ppm.

Summary and Batch Release Criteria

A batch of synthesized this compound can be considered for release if all analytical results fall within the pre-defined specifications. The decision process can be visualized as a logical tree.

Decision_Tree start Batch QC Data Review identity Identity Confirmed? (NMR, MS, FTIR) start->identity purity HPLC Purity ≥ 98.0%? identity->purity Yes fail FAIL Investigate / Repurify identity->fail No assay Assay 98.0-102.0%? purity->assay Yes purity->fail No limits Limit Tests Pass? assay->limits Yes assay->fail No pass PASS Release Batch limits->pass Yes limits->fail No

Figure 3: Batch Release Decision Logic Tree.
Test CategoryMethodSpecification
Physicochemical Appearance, MPWhite crystalline powder, 197-201 °C
Identification ¹H NMR, FTIR, LC-MSConforms to structure and MW
Purity HPLC (Area %)≥ 98.0%
Assay Titration or HPLC98.0 - 102.0 %
Composition Elemental AnalysisC, H, N ± 0.4% of theoretical
Impurities LOD, ROI, Heavy Metals≤ 0.5%, ≤ 0.1%, ≤ 20 ppm respectively
Table 5: Summary of Quality Control Specifications.

References

  • PubChem. (n.d.). Beta-Alanine. National Center for Biotechnology Information. Retrieved from [Link]

  • SciSpace. (n.d.). Method for quantitative detection of beta-alanine and application thereof. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of b-alanine obtained under conditions of thermal.... Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000056). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056). Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Free Arginine, Glutamine, and β-alanine in Nutritional Products and Dietary Supplements. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC separation of β-alanine oligomeric products from the aqueous.... Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Carnosine (beta-alanyl-L-histidine) on BIST B+ Column. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000159 - Beta-Alanine. Retrieved from [Link]

  • de Salles, G. G., et al. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. PLOS ONE. Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 98%+ Purity, C3H8INO2, 10 grams. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]

  • Frontiers. (n.d.). Advances in the synthesis of β-alanine. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Manufacturing and Quality Assurance of Beta-Alanine. Retrieved from [Link]

  • ResearchGate. (n.d.). of pathways for biologic production of β‐alanine. Retrieved from [Link]

  • Jordan, J. (1966). Determination and Identification of Fundamental Amino Acids by Thermometric Titration and Nuclear Magnetic Resonance Spectroscopy.
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  • Houben-Weyl. (2009). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
  • PubMed. (n.d.). Identification of Fmoc-beta-Ala-OH and Fmoc-beta-Ala-amino acid-OH as new impurities in Fmoc-protected amino acid derivatives. Retrieved from [Link]

  • The United States Pharmacopeial Convention. (2006). USP Monographs: Alanine. USP29-NF24.
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  • CHIMIA. (2008). Bachem – Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides.
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  • CUTM Courseware. (n.d.). Experiment-6: Titration Methods for Estimation of Amino acids. Retrieved from [Link]

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Troubleshooting & Optimization

Troubleshooting low yield in Beta-alanine hydroiodide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Beta-Alanine Hydroiodide Synthesis

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this procedure. As an acid salt of a naturally occurring amino acid, the synthesis appears straightforward, yet several critical parameters can significantly impact the yield and purity of the final product. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing β-Alanine Hydroiodide?

The synthesis is a classic acid-base neutralization reaction. Beta-alanine (β-Alanine), an amino acid, contains a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). In its zwitterionic form, the amino group is protonated (-NH₃⁺) and the carboxyl group is deprotonated (-COO⁻). When a strong acid like hydroiodic acid (HI) is introduced, it protonates the most basic site, which is the carboxylate anion, leading to the formation of the hydroiodide salt.[1][2]

Reaction: H₂N-CH₂-CH₂-COOH + HI → [H₃N⁺-CH₂-CH₂-COOH]I⁻

The amino group is already protonated in the zwitterion, and the strong acid ensures the carboxylate is also protonated, with the iodide ion serving as the counter-ion.

Q2: Why is the quality and handling of hydroiodic acid so critical for this synthesis?

Hydroiodic acid (HI) is both a strong acid and a potent reducing agent, making its purity and handling paramount.[3] The iodide ion (I⁻) is susceptible to oxidation to elemental iodine (I₂), a reaction accelerated by oxygen (air), light, and trace metal impurities.[4][5]

This oxidation (2I⁻ → I₂ + 2e⁻) is problematic for two main reasons:

  • Discoloration: Elemental iodine imparts a distinct yellow, brown, or even violet color to the solution and can be trapped in your final crystalline product, indicating impurity.

  • Stoichiometric Imbalance: The consumption of iodide ions alters the precise 1:1 stoichiometry required for the salt formation, potentially reducing the yield of the desired product.

Commercial HI solutions often contain a stabilizer, such as hypophosphorous acid (H₃PO₂), to prevent this oxidation.[6][7] It is crucial to use fresh, high-purity, or stabilized HI and to handle it under conditions that minimize exposure to air and light.

Q3: What are the most important parameters to control for maximizing yield?

Maximizing the yield of β-Alanine Hydroiodide hinges on careful control of four key parameters:

  • Stoichiometry: A precise 1:1 molar ratio of β-Alanine to hydroiodic acid is essential. An excess of acid can make crystallization more difficult, while a deficit will result in unreacted β-Alanine.

  • Solvent Choice: The ideal solvent should fully dissolve the β-Alanine starting material but have lower solubility for the resulting hydroiodide salt, especially upon cooling or addition of an anti-solvent, to facilitate high recovery through precipitation.[8]

  • Temperature Control: While the initial reaction is typically fast and can be done at room temperature, temperature control is critical during crystallization. Gradual cooling promotes the formation of larger, purer crystals. Rapid crashing of the product out of solution can trap impurities.[9]

  • Moisture Control: While aqueous HI is used, subsequent crystallization steps often benefit from anhydrous or low-water-content solvents (like isopropanol or ethanol) to ensure that the salt precipitates effectively. Amine salts can sometimes be hygroscopic.[10]

Troubleshooting Guide: Common Issues and Solutions

Problem 1: My final product is yellow, brown, or purple. What happened?

Cause: This discoloration is a tell-tale sign of elemental iodine (I₂) contamination. It arises from the oxidation of the iodide anion from your hydroiodic acid.[3][5] This can be caused by using aged or improperly stored HI, allowing prolonged exposure of the reaction mixture to air (oxygen), or heating the solution excessively.

Solutions:

A. Prevention during Synthesis:

  • Use High-Quality HI: Start with a fresh, unopened bottle of hydroiodic acid, preferably one containing a stabilizer like hypophosphorous acid.[6][7]

  • Inert Atmosphere: For best results, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Limit Light Exposure: Protect the reaction from direct light by covering the flask with aluminum foil.

B. Remediation during Workup: If discoloration occurs, a small amount of elemental iodine can be removed chemically.

  • Dissolve the impure product in a minimum amount of a suitable solvent (e.g., warm water or ethanol).

  • Add a dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the color disappears. The thiosulfate reduces the iodine back to colorless iodide (I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻).

  • Caution: Use only the absolute minimum amount of thiosulfate needed, as excess salts will need to be removed in the subsequent recrystallization step.

  • Proceed immediately with recrystallization as outlined in Problem 2.

Problem 2: The reaction seems complete, but the product won't crystallize. It has formed an oil or a sticky, gummy solid.

Cause: The inability to form a crystalline solid is a common issue when preparing amine salts.[10][11] It is often due to residual solvent, impurities acting as crystallization inhibitors, or using a suboptimal solvent system for precipitation. The product may be too soluble in the chosen solvent, even when cooled.

Solutions:

A. Inducing Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[9]

  • Seeding: If you have a tiny crystal of pure product from a previous batch, add it to the cooled, supersaturated solution to initiate crystallization.[9]

  • Reduce Temperature: Ensure the solution is thoroughly chilled. Using an ice-salt bath or a freezer can sometimes be necessary, but be mindful that very rapid cooling can lead to smaller, less pure crystals.

B. Optimizing the Solvent System (Recrystallization Protocol):

  • Solvent/Anti-Solvent Method: This is often the most effective technique.

    • If your product has oiled out, gently heat the mixture to redissolve it. If necessary, add a minimal amount of the primary solvent (a polar solvent like water, methanol, or isopropanol in which the salt is soluble when hot).

    • While the solution is warm, slowly add a miscible "anti-solvent" (a less polar solvent like diethyl ether, acetone, or toluene in which the salt is insoluble) dropwise until you see persistent cloudiness (turbidity).[8][10]

    • Add a few drops of the primary solvent to redissolve the cloudiness and then allow the mixture to cool slowly and undisturbed.

  • Solvent Removal: If the product is simply too soluble, you may have used too much solvent. Gently heat the solution and evaporate a portion of the solvent (under a stream of nitrogen or on a rotary evaporator) to increase the concentration, then attempt to cool and crystallize again.[9]

Problem 3: My yield is consistently low even with a clean reaction. Where am I losing the product?

Cause: Significant product loss often occurs during the isolation and purification steps. If the product appears to form cleanly in solution but recovery is poor, the issue likely lies in the workup procedure.

Solutions:

A. Evaluate Product Solubility:

  • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (the "mother liquor") and evaporate it completely. A large amount of solid residue indicates that your product has significant solubility in the crystallization solvent at the filtration temperature.[9]

  • Action: To improve recovery, ensure you are cooling the crystallization mixture for an adequate amount of time to maximize precipitation. You may also need to switch to a solvent system where your product is less soluble.

B. Optimize Filtration and Washing:

  • Wash Solvent: When washing the filtered crystals, use a small amount of ice-cold wash solvent. Using room-temperature solvent or excessive volumes will redissolve a portion of your product.

  • Choice of Wash Solvent: The ideal wash solvent is one in which your product is very poorly soluble. This is often the anti-solvent used for precipitation.

C. Secondary Crop Recovery:

  • Collect the mother liquor and concentrate it by removing about half the solvent. Cool the concentrated solution to see if a second batch ("second crop") of crystals will form. Note that this crop may be less pure than the first.

Problem 4: How can I be sure my starting β-Alanine is pure enough, and what is the impact of impurities?

Cause: The purity of your starting β-Alanine is crucial. Impurities from its own synthesis, which often involves reacting acrylic acid or acrylonitrile with ammonia, can carry over.[12] The most common byproduct is 3,3'-iminodipropionic acid (IDPA), which also contains a basic secondary amine.

Impact of Impurities:

  • Incorrect Stoichiometry: Basic impurities like IDPA will react with the hydroiodic acid, consuming your reagent and throwing off the 1:1 molar ratio needed for the target product. This directly reduces the theoretical yield.

  • Purification Difficulty: The hydroiodide salt of the impurity may have similar solubility properties to your desired product, making separation by simple crystallization difficult and leading to a contaminated final product.

Solutions:

A. Assess Starting Material Purity:

  • Check the certificate of analysis (CoA) from the supplier.

  • If in doubt, measure the melting point of the β-Alanine. Pure β-Alanine has a distinct melting point (around 200 °C with decomposition). A broad or depressed melting point suggests impurities.

  • Consider running a ¹H NMR spectrum to check for unexpected signals.

B. Purify the Starting Material:

  • If the β-Alanine is suspected to be impure, it can be recrystallized, typically from a water/ethanol or water/methanol mixture, before use.[13]

Data and Workflow Visualization

Table 1: Key Synthesis Parameters and Their Impact
ParameterRationale & Recommended ActionPotential Impact of Deviation
Stoichiometry A 1:1 molar ratio of β-Alanine to HI is required for salt formation. Use precise measurements.Excess HI: Can lead to an acidic, syrupy product that is difficult to crystallize. Deficient HI: Results in unreacted β-Alanine and low yield.
HI Quality Iodide is easily oxidized to I₂. Use fresh, stabilized HI and protect the reaction from air and light.[6]Poor Quality HI: Leads to yellow/brown product discoloration and reduced purity.[5]
Solvent Should dissolve reactants but allow for product precipitation upon cooling or anti-solvent addition. (e.g., Water, Ethanol, Isopropanol).High Solubility: Poor recovery and low yield. Low Solubility: Incomplete reaction.
Temperature Reaction is facile at RT. Crystallization requires slow cooling from an elevated temperature to form pure crystals.Rapid Cooling: Promotes formation of small, impure crystals or oils ("crashing out").[9]
Atmosphere An inert (N₂ or Ar) atmosphere minimizes iodide oxidation.Air Exposure: Increases the likelihood of I₂ formation and product discoloration.
Diagram 1: Troubleshooting Workflow for Low/Impure Yield

This diagram provides a logical path to diagnose issues during the synthesis.

TroubleshootingWorkflow start Low or Impure Yield discoloration Problem: Product is Yellow/Brown/Purple start->discoloration crys_fail Problem: Fails to Crystallize (Oily / Gummy) start->crys_fail low_mass Problem: Low Mass Recovery start->low_mass cause_oxi Cause: Iodide (I⁻) Oxidation to I₂ discoloration->cause_oxi Diagnosis cause_solv Cause: Suboptimal Solvent System or Impurities crys_fail->cause_solv Diagnosis cause_loss Cause: Product Loss During Workup low_mass->cause_loss Diagnosis sol_oxi Solution: 1. Use Stabilized HI. 2. Work under Inert Gas. 3. Decolorize with Na₂S₂O₃. cause_oxi->sol_oxi Action sol_crys Solution: 1. Use Solvent/Anti-Solvent. 2. Scratch Flask / Seed. 3. Ensure Anhydrous Conditions. cause_solv->sol_crys Action sol_loss Solution: 1. Check Mother Liquor. 2. Use Ice-Cold Wash Solvent. 3. Recover Second Crop. cause_loss->sol_loss Action

Caption: Troubleshooting flowchart for this compound synthesis.

References

  • Method for purification of an amino acid using ion exchange resin.
  • Preparation of amino acids
  • Separation and Purification of Amino Acids. ResearchGate. [Link]

  • Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein.
  • Forming oxalate salts of amines. Sciencemadness.org. [Link]

  • Separation and Refining of Amino acids. Diaion. [Link]

  • Purification of peptides: an efficient procedure for the separation of peptides from amino acids and salt. PubMed. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. [Link]

  • Making Hydroiodic Acid for Legal Reasons. YouTube. [Link]

  • STABILITY OF HYDRIODIC ACID. University of Florida Digital Collections. [Link]

  • Understanding Hydriodic Acid: Uses, Properties, and Safety. Housing Innovations. [Link]

  • How to convert amino acid to its hydrochloride? ResearchGate. [Link]

  • General Synthesis of Amino Acid Salts from Amino Alcohols and Basic Water Liberating H2. Organic Chemistry Portal. [Link]

  • Reduction of L-Amino Acids to Optically Active 2-Amino-1-Alkanols. Organic Syntheses. [Link]

  • Preparation method of hydroiodic acid.
  • Ways of crashing out amines. Reddit. [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • β-Alanine. Wikipedia. [Link]

  • Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. PubMed Central. [Link]

  • BETA-Alanine Process Introduction. Nanjing Chemical Material Corp. [Link]

  • Reactions of Amino Acids. [Link]

  • Beta alanine itch: Why it occurs and how to stop it. Medical News Today. [Link]

  • Beta-Alanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

  • AMINO ACIDS Structure Acid-Base Properties Condensation Reactions Proteins. [Link]

  • Amino acid - Reactions, Structure, Synthesis. Britannica. [Link]

  • Amino Acid Reactions. Chemistry LibreTexts. [Link]

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How to prevent the degradation of Beta-alanine hydroiodide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Beta-alanine hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and best practices for handling this compound in solution. Our goal is to ensure the integrity and reproducibility of your experiments by preventing the degradation of this compound.

Understanding the Challenge: The Instability of this compound

This compound is a salt composed of the amino acid β-alanine and hydroiodic acid. While the β-alanine component is relatively stable, the hydroiodide moiety is susceptible to degradation, primarily through oxidation.[1] The iodide ion (I⁻) can be readily oxidized to elemental iodine (I₂), especially in the presence of oxygen, light, and heat.[2][3] This degradation not only reduces the concentration of the active compound but can also introduce reactive iodine into your experimental system, potentially leading to artifacts and inconsistent results.

This guide will provide you with the necessary knowledge and protocols to mitigate these degradation pathways and ensure the stability of your this compound solutions.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the handling and storage of this compound.

Q1: What are the primary signs of this compound degradation in solution?

The most common indicator of degradation is a change in the color of the solution. A freshly prepared, pure solution of this compound should be colorless. Upon degradation, as iodide (I⁻) is oxidized to iodine (I₂), the solution will typically turn a pale yellow, which can intensify to brown with increasing degradation. This is due to the formation of triiodide (I₃⁻) when iodine is in the presence of excess iodide, which has a distinct yellow-brown color.

Q2: What are the main factors that cause the degradation of this compound solutions?

Several factors can accelerate the degradation of this compound in solution:

  • Oxygen: Atmospheric oxygen is a primary oxidizing agent for iodide.[1]

  • Light: Exposure to light, particularly UV light, can catalyze the oxidation of iodide.[1]

  • Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation.[1][3]

  • pH: Acidic conditions can promote the oxidation of iodide.[4]

  • Impurities: The presence of metal ions can catalyze oxidative reactions.[3]

Q3: How should I store the solid (powder) form of this compound?

The solid form is more stable than solutions but still requires proper storage. This compound is hygroscopic, meaning it readily absorbs moisture from the air.[5] Moisture can accelerate degradation even in the solid state.[3] Therefore, it is crucial to:

  • Store the compound in a tightly sealed container.

  • Keep it in a cool, dry, and dark place.[6]

  • Consider storing it in a desiccator to minimize moisture exposure.

Q4: What is the best solvent to use for preparing this compound solutions?

While this compound is soluble in water, a standard aqueous solution is highly susceptible to oxidation. To enhance stability, consider the following:

  • Degassed Solvents: Use solvents that have been deoxygenated by methods such as sparging with an inert gas (e.g., nitrogen or argon) or by the freeze-pump-thaw technique. This minimizes the presence of dissolved oxygen.

  • Buffered Solutions: Preparing the solution in a neutral to slightly alkaline buffer (pH 7.0-8.0) can help mitigate acid-catalyzed oxidation.[4] However, you must ensure the buffer is compatible with your experimental system.

  • Anhydrous Solvents: If your experimental design allows, using a polar aprotic solvent that has been dried and deoxygenated may offer improved stability.

Q5: Can I add a stabilizer to my this compound solution?

Yes, in some cases, a stabilizer can be added to prevent oxidation. A common stabilizer for iodide solutions is a small amount of a reducing agent, such as sodium thiosulfate or hypophosphorous acid.[4] However, it is critical to consider the potential for the stabilizer to interfere with your downstream applications. Always conduct control experiments to validate that the stabilizer does not affect your experimental outcomes.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound.

Problem Probable Cause(s) Solution(s)
My solution turned yellow/brown shortly after preparation. Oxidation of iodide (I⁻) to iodine (I₂). This is likely due to exposure to oxygen, light, or acidic conditions.1. Prepare fresh solution immediately before use.2. Use deoxygenated solvents. (See Protocol below).3. Work under an inert atmosphere (e.g., in a glovebox or using a nitrogen blanket).4. Store the solution in an amber vial to protect it from light.5. Ensure the pH of the solution is neutral or slightly alkaline , if compatible with your experiment.[4]
I am observing inconsistent results between experiments. This could be due to varying levels of degradation of your stock solution over time. Using a partially degraded solution will result in a lower effective concentration of this compound.1. Always prepare a fresh stock solution for each set of experiments.2. If a stock solution must be stored, store it at -20°C or -80°C in small, single-use aliquots. [7] This minimizes freeze-thaw cycles and exposure to air.3. Before use, visually inspect the solution for any yellowing. Discard any colored solution.4. Quantify the concentration of your stock solution using a validated analytical method if high precision is required.
The compound is difficult to dissolve. This may be due to the choice of solvent or the quality of the compound.1. Ensure you are using a suitable solvent. this compound should be soluble in water.2. Gentle warming or sonication can aid dissolution.[7] However, avoid excessive heating to prevent degradation.3. If using a buffer, ensure the salt form is compatible with the buffer's pH.
I suspect my compound is contaminated. Impurities, such as metal ions, can catalyze degradation.[3]1. Use high-purity solvents and reagents. 2. Ensure all glassware is scrupulously clean. 3. Consider using a chelating agent like EDTA in your buffer to sequester catalytic metal ions, if compatible with your experiment.

Visualizing Degradation and Prevention

To better understand the processes involved, the following diagrams illustrate the primary degradation pathway and the recommended workflow for preparing a stable solution.

cluster_degradation Primary Degradation Pathway Beta-alanine_HI This compound (I⁻) (Colorless) Iodine Elemental Iodine (I₂) (Yellow/Brown) Beta-alanine_HI->Iodine Oxidation O2 Oxygen Light Light (hν) Heat Heat (Δ) cluster_workflow Stable Solution Preparation Workflow start Start deoxygenate Deoxygenate Solvent (e.g., N₂ sparging) start->deoxygenate weigh Weigh Beta-alanine HI in amber vial deoxygenate->weigh dissolve Dissolve in deoxygenated solvent under inert gas weigh->dissolve store Store in sealed vial at low temperature, protected from light dissolve->store end Use Immediately or Store as Aliquots store->end

Caption: Workflow for preparing stable this compound solutions.

Protocol: Preparation of a Stabilized this compound Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.

Materials:

  • This compound powder

  • High-purity water (or appropriate buffer)

  • Amber glass vials with screw caps and septa

  • Inert gas source (Nitrogen or Argon) with tubing

  • Syringes and needles

  • Analytical balance

Procedure:

  • Deoxygenate the Solvent:

    • Take a sufficient volume of high-purity water or your chosen buffer in a flask.

    • Sparge the solvent with a gentle stream of inert gas (Nitrogen or Argon) for at least 30 minutes to remove dissolved oxygen. Keep the solvent under a positive pressure of the inert gas.

  • Prepare the Compound:

    • Calculate the required mass of this compound for your desired concentration.

    • Weigh the powder directly into a clean, dry amber glass vial. It is advisable to do this quickly to minimize exposure to air and moisture.

  • Dissolution under Inert Atmosphere:

    • Flush the headspace of the vial containing the powder with the inert gas.

    • Using a syringe, carefully transfer the calculated volume of the deoxygenated solvent to the vial.

    • Seal the vial immediately with the cap.

    • Gently swirl or vortex the vial until the solid is completely dissolved. Sonication can be used if necessary.

  • Storage:

    • For immediate use, keep the vial sealed and protected from light.

    • For long-term storage, it is highly recommended to divide the stock solution into single-use aliquots in smaller amber vials.

    • Flush the headspace of each aliquot vial with inert gas before sealing.

    • Store the aliquots at -20°C or -80°C. [7]

  • Usage:

    • When ready to use, thaw a single aliquot completely.

    • Visually inspect for any color change before use.

    • Do not refreeze unused portions of the thawed aliquot to avoid degradation from repeated freeze-thaw cycles and air exposure.

Summary of Stability and Storage Conditions

Parameter Solid Form Solution Form
Storage Temperature Cool, room temperature-20°C to -80°C for long-term storage [7]
Protection from Light Recommended (store in dark) [6]Essential (use amber vials)
Protection from Moisture Essential (hygroscopic) [5]N/A (in solution)
Protection from Oxygen Store in a tightly sealed containerEssential (use deoxygenated solvents and inert gas)
Recommended Shelf-life As per manufacturer's specificationsPrepare fresh. If stored, use within a short period.

References

  • Clarke, H. T., & Behr, L. D. (1936). β-ALANINE. Organic Syntheses, 16, 1. DOI: 10.15227/orgsyn.016.0001
  • Enz, W. W. F. (1932). STABILITY OF HYDRIODIC ACID. University of Florida Digital Collections.
  • PubChem. (n.d.). β-alanine degradation. National Center for Biotechnology Information.
  • Mannar, M. G. V., & Dunn, J. T. (1995). Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders.
  • MedChemExpress. (n.d.). β-Alanine (2-Carboxyethylamine).
  • Sigma-Aldrich. (n.d.). β-Alanine in Cell Culture.
  • Organic Syntheses. (n.d.). β-ALANINE.
  • Ostojic, S. M., et al. (2021). Characterization of the metabolic effect of β-alanine on markers of oxidative metabolism and mitochondrial biogenesis in skeletal muscle.
  • Li, Y., et al. (2014). Stability of Amino Acids and Their Oligomerization Under High-Pressure Conditions: Implications for Prebiotic Chemistry. Origins of Life and Evolution of Biospheres, 44(4), 237-252.
  • PubChem. (n.d.). beta-Alanine Metabolism.
  • C/D/N Isotopes, Inc. (2015).
  • Valudor Products. (n.d.).
  • Cambridge Commodities. (2018). PRODUCT TECHNICAL DOSSIER BETA ALANINE.
  • Perchat, N., et al. (2016). Characterization of a novel β-alanine biosynthetic pathway consisting of promiscuous metabolic enzymes. Journal of Biological Chemistry, 291(32), 16604-16616.
  • Ekott, M. I., & Etukudo, M. B. (2024). Understanding Iodine Stabilizers in Iodized Salt.
  • Vlasova, E. (2023).
  • PubChem. (n.d.). beta-Alanine.
  • de Salles Painelli, V., et al. (2019).
  • Nanjing Chemical Material Corp. (n.d.). BETA-Alanine Process Introduction.
  • Wikipedia. (n.d.). β-Alanine.
  • Mitra, R., et al. (2013). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmaceutical Sciences, 102(11), 3579-3597.
  • Siddiq, K., et al. (2022). Stability of Iodine in Differently Iodised Salts: Stability of Iodine in Iodized Salts. Pakistan BioMedical Journal, 5(5).
  • Google Patents. (1990). US4962231A - Preparation of D- or L-alanine or high enantiomeric purity.
  • Kelly, F. C. (1953). Studies on the stability of iodine compounds in iodized salt.
  • Hobson, R. M., et al. (2012). Effects of β-alanine supplementation on exercise performance: a meta-analysis. Amino Acids, 43(1), 25–37.
  • WebMD. (n.d.). Beta-alanine: Uses and Risks.
  • Wang, W. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways.
  • Verbruggen, A. M., et al. (1999). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 303-318.
  • Lab Pro Inc. (n.d.).
  • Trexler, E. T., et al. (2015). International society of sports nutrition position stand: Beta-Alanine. Journal of the International Society of Sports Nutrition, 12, 30.
  • Zhang, L., et al. (2021). Advances in the synthesis of β-alanine. World Journal of Microbiology and Biotechnology, 37(8), 136.
  • Hervás-Pérez, J. P., & Hernández-Lougedo, J. (2024). Effects of β-Alanine Supplementation on Subjects Performing High-Intensity Functional Training. Nutrients, 16(14), 2340.
  • Li, Y., et al. (2024). Polysaccharides from the Cherry Peel of Coffea arabica L.
  • Dolan, E., et al. (2019). A Systematic Risk Assessment and Meta-Analysis on the Use of Oral β-Alanine Supplementation. Advances in Nutrition, 10(3), 452–463.

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Optimizing Crystal Growth of Beta-Alanine Hydroiodide: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystal growth of Beta-alanine hydroiodide. Drawing upon established principles of small molecule crystallization and extensive experience with amino acid salts, this guide offers practical troubleshooting advice and answers to frequently asked questions to navigate the challenges of obtaining high-quality single crystals of this compound.

Section 1: Fundamentals of this compound Crystallization

This compound is an organic salt formed from the reaction of the naturally occurring beta-amino acid, β-alanine, with hydroiodic acid. The successful crystallization of this compound is contingent upon a thorough understanding of its physicochemical properties and the principles of solution-based crystal growth. Key to this process is the careful control of supersaturation, the thermodynamic driving force for crystallization.

Synthesis of this compound

The synthesis of this compound is a straightforward acid-base reaction.

Reaction:

This reaction is typically performed in an aqueous solution, followed by crystallization to isolate the product. The purity of the starting materials, β-alanine and hydroiodic acid, is crucial to prevent the incorporation of impurities into the crystal lattice.[1]

Key Parameters Influencing Crystallization

The formation of high-quality crystals is a multifactorial process.[2] The following parameters are critical in the crystallization of this compound:

  • Supersaturation: The concentration of the solute must exceed its equilibrium solubility to induce nucleation and crystal growth. The level of supersaturation must be carefully controlled; too high a level can lead to rapid precipitation and the formation of small, poorly formed crystals or an amorphous solid, while too low a level will result in no crystallization.[2]

  • Solvent System: The choice of solvent is paramount. Beta-alanine is highly soluble in water and less soluble in organic solvents.[3][4] The solubility of this compound is expected to follow a similar trend. A suitable solvent system will allow for a moderate solubility of the compound, enabling the creation of a supersaturated solution upon cooling or solvent evaporation.

  • Temperature: Temperature affects the solubility of most compounds. For many salts, solubility increases with temperature. This property is exploited in cooling crystallization, where a saturated solution at a higher temperature becomes supersaturated upon cooling.

  • pH: The pH of the crystallization medium can significantly influence the solubility of amino acid salts and the morphology of the resulting crystals.[5] For this compound, maintaining an acidic pH is necessary to ensure the protonation of the amino group.

Section 2: Troubleshooting Guide for this compound Crystal Growth

This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format, providing explanations and actionable solutions.

Q1: No crystals are forming, even after an extended period.

A1: This is a classic indication of a subsaturated or insufficiently supersaturated solution.

  • Cause: The concentration of this compound in the solution is below the nucleation threshold.

  • Solutions:

    • Increase Supersaturation:

      • Evaporation: Loosely cover the crystallization vessel to allow for slow solvent evaporation. This will gradually increase the solute concentration.[6]

      • Concentrate the Solution: If using a rotary evaporator, carefully remove a portion of the solvent before setting up the crystallization.

      • Add More Solute: If possible, dissolve more this compound into the solution, ensuring it is fully dissolved, potentially with gentle heating.[7]

    • Induce Nucleation (Seeding):

      • Introduce a single, well-formed crystal of this compound (if available from a previous experiment) into the solution. This provides a template for further crystal growth.

      • If no seed crystals are available, gently scratch the inside of the crystallization vessel with a glass rod below the solution surface. The microscopic imperfections on the glass can act as nucleation sites.

Q2: A large number of very small crystals or a powder has precipitated rapidly.

A2: This outcome suggests that the rate of nucleation was too high, leading to the rapid formation of many small crystals instead of the slow growth of a few large ones.

  • Cause: The solution was too highly supersaturated.

  • Solutions:

    • Reduce Supersaturation:

      • Dilute the Solution: Add a small amount of fresh solvent to the solution to reduce the concentration of this compound.

      • Slower Cooling: If using cooling crystallization, decrease the rate of cooling. A slower temperature drop will reduce the rate of supersaturation generation.

    • Optimize Solvent System:

      • Consider using a co-solvent system. The addition of a solvent in which this compound is more soluble can help to control the rate of crystallization.

Q3: The crystals are forming as an oil or amorphous solid.

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This is common when the supersaturation is very high or when impurities are present.

  • Cause: Extremely high supersaturation or the presence of impurities that inhibit crystallization.

  • Solutions:

    • Reduce Supersaturation: Follow the steps outlined in A2 to lower the concentration of the solute.

    • Purify the Material: Recrystallize the starting Beta-alanine or the synthesized this compound to remove impurities. Common impurities in commercial β-alanine can include other amino acids.[1]

    • Change the Solvent: Experiment with different solvents or solvent mixtures. A solvent that has a slightly lower solvating power for this compound may discourage oiling out.

    • Temperature Adjustment: Try performing the crystallization at a different temperature.

Q4: The crystals are dendritic, needle-like, or otherwise poorly formed.

A4: Crystal morphology is influenced by factors such as the solvent, impurities, and the rate of growth.

  • Cause: Rapid crystal growth or the preferential binding of solvent or impurity molecules to specific crystal faces, inhibiting growth in certain directions.

  • Solutions:

    • Slow Down Crystal Growth: Reduce the rate of supersaturation as described in A2. Slower growth allows molecules to integrate into the crystal lattice in a more ordered fashion.

    • Solvent Modification: The addition of a co-solvent can alter the crystal habit by changing the interactions between the solvent and the growing crystal faces.[8]

    • pH Adjustment: Small changes in pH can sometimes influence crystal morphology. Ensure the pH is consistently acidic.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

A1: While specific solubility data for this compound is not widely published, water is a good starting point given the high solubility of β-alanine in water.[3] To achieve a suitable level of supersaturation, a mixed solvent system, such as water with a miscible organic solvent like ethanol or isopropanol, is often effective for amino acid salts. The organic solvent acts as an anti-solvent, reducing the solubility of the salt.

Q2: At what temperature should I conduct the crystallization?

A2: This is highly dependent on the chosen solvent system and the desired crystallization method.

  • Slow Evaporation: Room temperature is often a good starting point.[6]

  • Cooling Crystallization: Start by dissolving the compound in a minimal amount of hot solvent and then slowly cool the solution to room temperature, followed by further cooling in a refrigerator or cold room.

Q3: How can I confirm the identity and purity of my this compound crystals?

A3: Several analytical techniques can be used:

  • X-Ray Diffraction (XRD): Single-crystal XRD will provide the definitive crystal structure, while powder XRD can confirm the crystalline phase and purity.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in this compound and confirm the formation of the salt.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable solvent (e.g., D₂O) can confirm the molecular structure.

  • Melting Point Analysis: A sharp melting point close to the reported value (199°C for the low water content form) is indicative of high purity.[11]

Q4: How important is the purity of the starting Beta-alanine?

A4: Extremely important. Impurities can inhibit crystal growth, affect crystal morphology, and be incorporated into the crystal lattice, leading to defects.[1] It is highly recommended to use high-purity β-alanine or to recrystallize the starting material before synthesis.

Section 4: Experimental Protocols and Data

General Protocol for Slow Evaporation Crystallization
  • Solution Preparation: Dissolve the synthesized this compound in a suitable solvent (e.g., deionized water or a water/ethanol mixture) with gentle heating until the solid is completely dissolved. Aim for a concentration that is close to the saturation point at the elevated temperature.

  • Filtration: Filter the hot solution through a pre-warmed filter to remove any insoluble impurities.

  • Crystallization Setup: Transfer the clear solution to a clean crystallization dish or beaker. Cover the vessel with a piece of filter paper or perforated paraffin film to allow for slow evaporation.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once crystals of a suitable size have formed, carefully remove them from the mother liquor using forceps or by decanting the supernatant.

  • Drying: Gently wash the crystals with a small amount of cold solvent and then allow them to air dry or dry under a gentle stream of inert gas.

Data Summary Table
ParameterRecommended Starting ConditionRationale
Solvent Deionized Water / Water-Ethanol (9:1 v/v)Beta-alanine is highly water-soluble; ethanol acts as an anti-solvent to control solubility.[3]
Temperature Room Temperature (for slow evaporation)Allows for a slow and controlled rate of crystallization.[6]
pH Acidic (pH < 4)Ensures the amino group of β-alanine is protonated to form the hydroiodide salt.
Vessel Cover Perforated Parafilm or Filter PaperControls the rate of solvent evaporation, influencing the rate of supersaturation.

Section 5: Visualizing Experimental Workflows

Workflow for this compound Crystallization

crystallization_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis s1 Dissolve β-alanine in solvent s2 Add Hydroiodic Acid (stoichiometric) s1->s2 c1 Prepare Saturated Solution (with heating) s2->c1 Crude Product c2 Hot Filtration c1->c2 c3 Slow Cooling / Evaporation c2->c3 c4 Crystal Nucleation & Growth c3->c4 a1 Harvest & Dry Crystals c4->a1 a2 Characterization (XRD, FTIR, etc.) a1->a2

Caption: A generalized workflow for the synthesis and crystallization of this compound.

Troubleshooting Decision Tree

troubleshooting_tree cluster_no_crystals No Crystals cluster_poor_quality Poor Crystal Quality (Small, Needles, Oil) start Problem with Crystallization nc1 Increase Concentration start->nc1 No Growth pq1 Decrease Supersaturation start->pq1 Poor Quality nc2 Induce Nucleation (Seeding/Scratching) nc1->nc2 Still No Growth pq2 Purify Material pq1->pq2 Still Poor Quality pq3 Change Solvent System pq2->pq3 Impurity Confirmed

Caption: A decision tree for troubleshooting common crystallization issues.

References

  • McPherson, A., & Gavira, J. A. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 70(Pt 11), 1433–1448. [Link]

  • PubChem. (n.d.). Beta-Alanine. National Center for Biotechnology Information. Retrieved from [Link]

  • Nanjing Chemical Material Corp. (n.d.). BETA-Alanine Process Introduction. Retrieved from [Link]

  • Shanthi, D., Selvarajan, P., HemaDurga, K. K., & Ponmani, S. L. M. (2013). Growth, Mechanical and Impedance Studies of BETA- Alanine Single Crystals.
  • Wikipedia. (2024). β-Alanine. Retrieved from [Link]

  • Ferreira, S. S., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1083. [Link]

  • Dobritzsch, D., Gojković, Z., Andersen, B., & Piskur, J. (2003). Crystallization and preliminary X-ray analysis of beta-alanine synthase from the yeast Saccharomyces kluyveri. Acta Crystallographica Section D: Biological Crystallography, 59(Pt 7), 1267–1269. [Link]

  • Li, Y., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1274923. [Link]

  • Ponmani, S. L. M., et al. (2012). Growth and Characterization of β-Alanine Oxalate—A New Organic Single Crystal.
  • Hlebowicz, E., et al. (2004). BETA-ALANINE A NEW IMPURITY FOUND IN COMMERCIAL BATCHES OF FMOC-AMINO ACIDS DERIVATIVES. Journal of Peptide Science, 10, 146-146.
  • Hampton Research. (n.d.). Sample Preparation for Crystallization. Retrieved from [Link]

  • Shanthi, D., Selvarajan, P., HemaDurga, K. K., & Ponmani, S. L. M. (2013). Nucleation kinetics, growth and studies of β-alanine single crystals. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 110, 1–6. [Link]

  • Anitha, P., & Muruganantham, N. (2015). Growth and Characterization of L-Alanine Crystals using FT-IR, UV Visible Spectra. International Journal of ChemTech Research, 8(4), 1836-1845.
  • Li, Y., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1274923. [Link]

  • Kim, D., & Kim, K. J. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. ACS Omega, 7(3), 3183–3191. [Link]

  • Helmenstine, A. M. (2022). Troubleshooting Problems in Crystal Growing. ThoughtCo. Retrieved from [Link]

  • Saccharomyces Genome Database. (n.d.). beta-alanine biosynthetic process. Retrieved from [Link]

  • S. Bright, K., & B. Hellena, M. (2017). Studies on Growth, Structural, Mechanical and Optical Properties of Beta Alanine Thiourea Oxalate – An Nlo Single Crystal. IOSR Journal of Applied Physics, 9(4), 58-65.
  • Pharmaffiliates. (n.d.). Alanine-Impurities. Retrieved from [Link]

  • Kumar, R. S., & Raj, S. A. (2012). Growth and Characterization of Bis-L-alanine Picrate (BLAP) Single Crystals. International Journal of ChemTech Research, 4(2), 581-586.
  • Al-Harthi, S., et al. (2013). Effect of solvents on the growth morphology of dl-alanine crystals. CrystEngComm, 15(32), 6433-6441. [Link]

  • Yang, J., et al. (2023). β-Alanine Metabolism Leads to Increased Extracellular pH during the Heterotrophic Ammonia Oxidation of Pseudomonas putida Y-9. International Journal of Molecular Sciences, 24(3), 2736. [Link]

  • de Souza, B. S., et al. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. PLoS ONE, 14(1), e0210703. [Link]

  • S. S. R. K. C. Yamijala, et al. (2017). Ultra-Rapid Crystallization of L-alanine Using Monomode Microwaves, Indium Tin Oxide and Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. Scientific Reports, 7, 2472. [Link]

  • Wlodawer, A., et al. (2021). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. Crystal Growth & Design, 21(10), 5569–5578. [Link]

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Common byproducts in Beta-alanine hydroiodide reactions and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Beta-alanine hydroiodide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions related to the synthesis and purification of this compound. Our goal is to equip you with the necessary knowledge to anticipate and resolve common challenges encountered during your experimental work, ensuring the integrity and purity of your final product.

Synthesis of this compound: A General Protocol

The synthesis of this compound is a straightforward acid-base reaction. However, careful control of the reaction conditions is crucial to minimize the formation of byproducts.

Experimental Protocol: Synthesis of this compound
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve Beta-alanine in a minimal amount of distilled water with gentle heating.

  • Acid Addition: Cool the solution in an ice bath. Slowly add a stoichiometric amount of hydroiodic acid (HI) dropwise while stirring. Monitor the pH to ensure it becomes acidic.

  • Reaction: Allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Isolation: Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude this compound as a solid.

  • Drying: Dry the crude product in a vacuum oven at a low temperature (e.g., 40-50 °C) to remove residual water and any volatile impurities.

Troubleshooting and FAQs: Common Byproducts and Their Removal

This section addresses specific issues you might encounter during the synthesis and purification of this compound in a question-and-answer format.

Q1: My final product has a yellow or brownish tint. What causes this discoloration and how can I remove it?

A1: A yellow or brown discoloration in your this compound is most likely due to the presence of molecular iodine (I₂). This is a common byproduct resulting from the oxidation of the iodide anion (I⁻) from hydriodic acid.[1] This oxidation can be initiated by exposure to air (oxygen), light, or trace metal impurities.

Causality: Hydriodic acid and iodide salts are susceptible to oxidation, especially under acidic conditions and in the presence of light and oxygen. The reaction is as follows:

4 HI + O₂ → 2 H₂O + 2 I₂

Troubleshooting Protocol: Decolorization using Activated Charcoal

  • Dissolution: Dissolve the discolored this compound in a minimum amount of a suitable hot solvent for recrystallization (e.g., a mixture of ethanol and water).

  • Charcoal Addition: Add a small amount of activated charcoal (typically 1-5% of the solute weight) to the hot solution. Activated charcoal has a high surface area that effectively adsorbs colored impurities like molecular iodine.[2]

  • Hot Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal. It is crucial to keep the solution hot during filtration to prevent premature crystallization of the product.[3]

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the purified this compound.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Q2: My yield of this compound is lower than expected. What are the potential reasons and how can I improve it?

A2: A low yield can be attributed to several factors, including incomplete reaction, loss of product during workup, or the formation of soluble byproducts.

Causality and Mitigation:

  • Incomplete Reaction: Ensure that a stoichiometric amount of hydriodic acid is used. Monitoring the pH can confirm that the reaction has gone to completion.

  • Product Loss During Workup:

    • Recrystallization: Using an excessive amount of solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor.[4] Always use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Transfers: Minimize the number of transfers between flasks to reduce mechanical losses.

  • Hygroscopic Nature: this compound is likely hygroscopic, meaning it can absorb moisture from the atmosphere.[4] This can make the product difficult to handle and may lead to inaccuracies in weighing. Always handle the product in a dry environment (e.g., in a glove box or under a stream of dry nitrogen) and store it in a desiccator.

Q3: How can I be sure that all the unreacted Beta-alanine or excess hydriodic acid has been removed?

A3: The presence of unreacted starting materials is a common purity issue. Their removal is crucial for obtaining a pure product.

Causality and Removal Strategies:

  • Unreacted Beta-alanine: Beta-alanine has different solubility properties than its hydroiodide salt. A well-chosen recrystallization solvent should keep unreacted Beta-alanine in the mother liquor while allowing the salt to crystallize.[5]

  • Excess Hydriodic Acid: Excess hydriodic acid is volatile and can often be removed during the rotary evaporation and vacuum drying steps. However, residual acid can be trapped in the crystal lattice. Thorough drying under high vacuum is recommended.

Analytical Verification:

  • Thin-Layer Chromatography (TLC): TLC can be used to check for the presence of unreacted Beta-alanine. A suitable mobile phase (e.g., 1-propanol:ammonium hydroxide 7:3, v:v on a silica gel plate) will show a different Rf value for Beta-alanine compared to its salt.[6]

  • pH Measurement: A solution of the final product in water should have an acidic pH. A neutral or basic pH might indicate the presence of unreacted Beta-alanine.

Purification and Characterization Protocols

This section provides detailed experimental procedures for the purification and analysis of this compound.

Protocol 1: Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[3]

  • Solvent Selection: Determine a suitable solvent or solvent system. A good solvent will dissolve the this compound when hot but not when cold. Common choices for amino acid salts include mixtures of alcohols (e.g., ethanol, isopropanol) and water.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add the solvent dropwise until the solid just dissolves.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

Protocol 2: Analytical Characterization

TLC is a quick and effective method to assess the purity of your product and to monitor the progress of the reaction and purification.

  • Stationary Phase: Silica gel plates.

  • Mobile Phase: A common mobile phase for amino acids is a mixture of a polar organic solvent and a basic aqueous solution, such as 1-propanol:concentrated ammonium hydroxide (7:3, v/v).[6]

  • Visualization: Amino acids and their salts can be visualized using a ninhydrin stain, which reacts with the primary amine to produce a purple spot upon heating.[7]

NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.[8]

  • ¹H NMR (in D₂O):

    • The spectrum of this compound is expected to show two characteristic triplets.

    • A triplet around δ 2.5-2.7 ppm corresponding to the -CH₂- group adjacent to the carboxylic acid.

    • A triplet around δ 3.1-3.3 ppm corresponding to the -CH₂- group adjacent to the ammonium group.

    • The absence of signals from other organic impurities confirms the purity of the sample.

  • ¹³C NMR (in D₂O):

    • The spectrum should show three distinct signals corresponding to the three carbon atoms in the molecule: the carbonyl carbon, and the two methylene (-CH₂-) carbons.

This method is used to determine the water content of the sample, which is particularly important for hygroscopic compounds.[9]

  • Apparatus: Use a Karl Fischer titrator.

  • Solvent: A suitable solvent for amino acids is a mixture of methanol and formamide.

  • Procedure:

    • Titrate the solvent to dryness.

    • Accurately weigh and add the this compound sample to the titration vessel.

    • Titrate the sample with the Karl Fischer reagent until the endpoint is reached.

    • The water content is then calculated based on the amount of reagent consumed.

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and iodine in the sample. The experimental values should be within ±0.4% of the theoretical values for a pure sample.[10]

Theoretical Values for this compound (C₃H₈INO₂):

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.01336.0316.61%
Hydrogen (H)1.0188.083.72%
Iodine (I)126.901126.9058.47%
Nitrogen (N)14.01114.016.46%
Oxygen (O)16.00232.0014.74%
Total 217.02 100.00%

Visual Diagrams

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification A Beta-alanine in Water B Add Hydriodic Acid (HI) A->B C Reaction at Room Temp. B->C D Rotary Evaporation C->D E Crude Product D->E F Dissolve in Hot Solvent E->F G Add Activated Charcoal (if colored) F->G Optional H Hot Gravity Filtration F->H G->H I Cool to Crystallize H->I J Vacuum Filtration I->J K Wash with Cold Solvent J->K L Dry Under Vacuum K->L M Pure Beta-alanine Hydroiodide L->M

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Byproduct Removal

Troubleshooting_Logic Start Crude Product Analysis Impurity_Check Is the product pure? Start->Impurity_Check Color_Check Is the product colored (yellow/brown)? Impurity_Check->Color_Check No Pure_Product Pure Product Impurity_Check->Pure_Product Yes Yield_Check Is the yield low? Color_Check->Yield_Check No Decolorize Perform Activated Charcoal Treatment Color_Check->Decolorize Yes Optimize_Workup Optimize Workup: - Use min. solvent - Minimize transfers - Dry thoroughly Yield_Check->Optimize_Workup Yes Yield_Check->Pure_Product No Recrystallize Recrystallize from minimal hot solvent Decolorize->Recrystallize Recrystallize->Pure_Product Optimize_Workup->Pure_Product

Caption: Decision tree for troubleshooting common issues in this compound synthesis.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000056). Retrieved from [Link]

  • Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids. (n.d.). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Optimization of the TLC Separation of Seven Amino Acids. (2005). Journal of Planar Chromatography -- Modern TLC, 18(104), 283-287.
  • Song, X., Xu, M., & Chen, X. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1269433.
  • Bhushan, R., & Kumar, V. (2010). Amino acid and vitamin determinations by TLC/HPTLC: Review of the current state.
  • Wikipedia. (2024, January 10). Hydroiodic acid. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science, 8(6), 855-863.
  • An International Study Evaluating Elemental Analysis. (2022). ResearchGate. Retrieved from [Link]

  • Nerz, J. (2013, February 4). How to Carry Out a Recrystallization [Video]. YouTube. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056). Retrieved from [Link]

  • Song, X., Xu, M., & Chen, X. (2023). Advances in the synthesis of β-alanine. PMC. Retrieved from [Link]

  • Nanjing Chemical Material Corp. (n.d.). BETA-Alanine Process Introduction. Retrieved from [Link]

  • Wang, Y., et al. (2020). Oiling-out Crystallization of Beta-Alanine on Solid Surfaces Controlled by Solvent Exchange. arXiv. Retrieved from [Link]

  • Chapter 6 Elemental Analysis and Biological Characterization. (n.d.). ResearchGate. Retrieved from [Link]

  • Beta-alanine-hydrochloride (2:1) crystal: structure, 13C NMR and vibrational properties, protonation character. (2003). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(2), 235-244.
  • Warren, M. T., et al. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. The University of Manchester. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • Method for quantitative detection of beta-alanine and application thereof. (n.d.). SciSpace. Retrieved from [Link]

  • Clariant. (n.d.). Elemental Analysis and Chemical Properties. Retrieved from [Link]

  • CarnoSyn. (n.d.). What Are the Side Effects of Taking Beta-Alanine?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, March 22). Calculation of empirical formula from elemental analysis. Retrieved from [Link]

  • of pathways for biologic production of β-alanine. PYD1... (n.d.). ResearchGate. Retrieved from [Link]

  • Catalyst University. (2017, April 22). Beta-Alanine and Carnosine Biosynthesis [Video]. YouTube. Retrieved from [Link]

  • Polysaccharides from the Cherry Peel of Coffea arabica L. Attenuate Obesity by Altering Lipid Metabolism and Inflammation and Regulating Gut Microbiota in Mice Fed a High-Fat Diet. (2023). MDPI. Retrieved from [Link]

  • Tobias, G., et al. (2013). Additive effects of beta-alanine and sodium bicarbonate on upper-body intermittent performance. Amino Acids, 45(2), 309-317.
  • Wikipedia. (2024, January 12). Amitriptyline. Retrieved from [Link]

  • Musso, C. G., et al. (2010). Combination of oral activated charcoal plus low protein diet as a new alternative for handling in the old end-stage renal disease patients.
  • Sale, C., et al. (2011). Effect of combined β-alanine and sodium bicarbonate supplementation on cycling performance. Medicine and Science in Sports and Exercise, 43(10), 1972-1978.
  • Gayo, E., et al. (1995). Activated charcoal increases digoxin elimination in patients. International Journal of Cardiology, 48(1), 27-30.

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Technical Support Center: Enhancing Perovskite Solar Cell Stability with Beta-Alanine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application of Beta-alanine hydroiodide (β-AHI) in perovskite solar cells (PSCs). This guide is designed for researchers, scientists, and professionals in the field of renewable energy and materials science. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the experimental nuances of incorporating β-AHI to enhance the stability and performance of your perovskite solar cells.

Introduction to this compound in Perovskite Solar Cells

The long-term stability of perovskite solar cells remains a critical hurdle for their commercialization.[1][2] Environmental factors such as moisture, heat, and continuous illumination can lead to rapid degradation of the perovskite material and a decline in device performance.[3] Additive engineering has emerged as a promising strategy to mitigate these issues, and among the various additives, amino acids and their derivatives have shown significant potential.

This compound (β-AHI), a hydroiodide salt of the amino acid beta-alanine, is an emerging additive that can play a crucial role in improving the stability of perovskite films. Its bifunctional nature, possessing both a carboxylate and an ammonium group, allows it to interact with the perovskite lattice, passivating defects and influencing crystal growth. This guide will help you effectively utilize β-AHI in your experimental workflow and troubleshoot common challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during the fabrication and characterization of perovskite solar cells incorporating β-AHI.

Problem 1: Poor Solubility or Precipitation in the Perovskite Precursor Solution

Symptoms:

  • Cloudy or hazy appearance of the precursor solution after adding β-AHI.

  • Visible precipitate at the bottom of the vial, even after stirring and heating.

  • Inconsistent film quality in subsequent spin-coating steps.

Potential Causes:

  • Solvent Polarity: The solubility of β-AHI can be limited in commonly used solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), especially at higher concentrations.[4][5][6]

  • Complex Formation: β-AHI might form complexes with lead iodide (PbI₂) that have lower solubility in the chosen solvent system.

  • Temperature: The dissolution of β-AHI and its complexes can be temperature-dependent.

Solutions:

  • Optimize Solvent Ratio: Adjust the ratio of DMF to DMSO. DMSO generally has a higher polarity and can improve the solubility of many additives.[4][5][6] Start with a common ratio like 4:1 (DMF:DMSO) and incrementally increase the DMSO content.

  • Gentle Heating and Sonication: While preparing the precursor solution, gently heat the mixture to 60-70°C while stirring. Subsequent sonication for a short period (5-10 minutes) can help break down any agglomerates and improve dissolution.

  • Staged Addition: Instead of adding all components at once, try dissolving the lead iodide and other perovskite precursors first, and then add the β-AHI solution dropwise while stirring vigorously.

  • Concentration Optimization: Systematically vary the concentration of β-AHI. Higher concentrations are more likely to cause solubility issues. Start with a low molar percentage relative to the lead precursor and gradually increase it.

Problem 2: Non-Uniform Perovskite Films (Pinholes, Poor Coverage)

Symptoms:

  • Visible pinholes or voids in the perovskite film when observed under an optical microscope or SEM.[3][7][8]

  • Inconsistent color and transparency across the substrate.

  • Low shunt resistance in the final device, leading to a low fill factor.[5]

Potential Causes:

  • Altered Crystallization Dynamics: β-AHI can influence the nucleation and growth of perovskite crystals.[9] Improper concentration can lead to rapid, uncontrolled crystallization, resulting in a non-uniform film.

  • Incomplete Solvent Removal: The presence of the additive might affect the solvent evaporation rate during spin-coating and annealing.

  • Precursor Solution Instability: If the β-AHI is not fully dissolved, undissolved particles can act as nucleation sites, leading to a rough and discontinuous film.

Solutions:

  • Optimize β-AHI Concentration: Conduct a concentration-dependent study to find the optimal amount of β-AHI that promotes uniform film formation without introducing defects.

  • Adjust Annealing Protocol: You may need to modify the annealing temperature and time to accommodate the altered crystallization kinetics. A two-step annealing process (e.g., a lower temperature step followed by a higher temperature step) can sometimes improve film quality.

  • Anti-Solvent Treatment: The use of an anti-solvent during spin-coating can help induce rapid and uniform crystallization. The timing and volume of the anti-solvent drop may need to be re-optimized when β-AHI is present.

  • Substrate Surface Treatment: Ensure the substrate is impeccably clean and consider a surface treatment (e.g., UV-ozone) to improve the wettability of the precursor solution.

Experimental Workflow: Incorporating β-AHI into a Perovskite Solar Cell

experimental_workflow cluster_precursor Precursor Preparation cluster_fabrication Device Fabrication cluster_characterization Characterization p1 Dissolve PbI2 & FAI in DMF:DMSO (4:1) p2 Add β-AHI solution (pre-dissolved in DMSO) p1->p2 p3 Stir at 60°C for 2h p2->p3 f2 Spin-coat Perovskite Precursor Solution p3->f2 Filtered Solution f1 Spin-coat ETL (e.g., SnO2) on FTO f1->f2 f3 Anti-solvent drip (e.g., Chlorobenzene) f2->f3 f4 Anneal at 100-150°C f3->f4 f5 Deposit HTL (e.g., Spiro-OMeTAD) f4->f5 c4 SEM & XRD f4->c4 c5 PL & TRPL f4->c5 f6 Evaporate Metal Contact (e.g., Au) f5->f6 c1 J-V Measurement f6->c1 c2 EQE Spectroscopy f6->c2 c3 Stability Testing (Light, Heat, Humidity) f6->c3

Experimental workflow for incorporating β-AHI.

Problem 3: Reduced Device Performance (Low V_oc, J_sc, or Fill Factor)

Symptoms:

  • Low Open-Circuit Voltage (V_oc): A significant drop in V_oc compared to the control device without β-AHI.

  • Low Short-Circuit Current Density (J_sc): A noticeable decrease in the current generated under illumination.

  • Low Fill Factor (FF): A "s-shaped" or flattened J-V curve, indicating high series resistance or low shunt resistance.[5][10]

Potential Causes and Solutions:

Parameter Potential Causes Troubleshooting Steps
Low V_oc - Increased charge recombination at interfaces or in the bulk.[11] - Mismatched energy levels between the perovskite and charge transport layers. - Introduction of deep-level defects.- Perform photoluminescence (PL) and time-resolved PL (TRPL) to investigate charge carrier dynamics. An increased non-radiative recombination rate will be evident. - Vary the concentration of β-AHI; an excess may introduce defects. - Ensure the purity of the β-AHI source.
Low J_sc - Incomplete light absorption due to a thinner or less uniform perovskite film. - Poor charge extraction at the interfaces. - Increased charge carrier scattering due to defects.[7]- Use UV-Vis spectroscopy to check the absorbance of the perovskite film. - Optimize the spin-coating parameters to achieve the desired film thickness. - Analyze the film morphology with SEM to ensure good coverage and uniformity.
Low FF - High series resistance from a poorly conductive perovskite layer or interfaces. - Low shunt resistance due to pinholes or other defects creating shorting pathways.[5][8] - Increased charge carrier recombination.- Measure the series and shunt resistance from the dark J-V curve. - Re-optimize the perovskite film deposition to minimize pinholes (see Problem 2). - Ensure good contact between the perovskite, charge transport layers, and the electrode.
Problem 4: Increased Hysteresis in J-V Scans

Symptoms:

  • A significant difference between the forward and reverse voltage sweeps in the J-V curve.[12][13][14]

Potential Causes:

  • Ion Migration: The presence of β-AHI might influence the migration of iodide and other mobile ions within the perovskite lattice under an applied bias.[12][15]

  • Charge Trapping/De-trapping: The additive could introduce or modify trap states at the interfaces or grain boundaries, leading to a delayed response to the voltage sweep.[16]

Solutions:

  • Vary Scan Rate and Delay Time: Perform J-V measurements at different scan rates and with varying delay times to understand the dynamics of the hysteresis.

  • Interface Passivation: While β-AHI is intended to improve the bulk perovskite, additional interface passivation with other molecules might be necessary to suppress hysteresis.

  • Light Soaking: Pre-conditioning the device with light soaking before measurement can sometimes stabilize the ion distribution and reduce hysteresis.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism by which β-AHI improves the stability of perovskite solar cells?

A1: The primary proposed mechanism involves the dual-functional nature of the β-alanine molecule. The carboxylate group (-COO⁻) can coordinate with uncoordinated Pb²⁺ ions, which are common defect sites in perovskite films. This passivates these defects, reducing non-radiative recombination pathways.[9] The ammonium group (-NH₃⁺) can form hydrogen bonds with the halide ions (I⁻) in the perovskite lattice, which can help stabilize the crystal structure and reduce ion migration.

Mechanism of β-AHI Stabilization

mechanism cluster_bahi β-AHI Molecule Pb Pb²⁺ I I⁻ MA MA⁺ COO COO⁻ (Carboxylate) backbone Alanine Backbone COO->backbone Pb_defect Uncoordinated Pb²⁺ Defect COO->Pb_defect Passivation NH3 NH₃⁺ (Ammonium) NH3->I H-Bonding NH3->backbone I_vacancy Iodide Vacancy

Passivation and stabilization by β-AHI.

Q2: What is a typical starting concentration for β-AHI in the precursor solution?

A2: A good starting point is a low molar concentration relative to the lead precursor (e.g., PbI₂). A range of 0.1 to 1.0 mol% is often a reasonable starting point for additive engineering. It is crucial to perform a systematic optimization of the concentration to find the sweet spot that provides the best performance and stability without causing solubility issues or introducing other defects.

Q3: How does β-AHI affect the crystallinity and morphology of the perovskite film?

A3: Additives like β-AHI can act as "crystal growth modifiers." By interacting with the perovskite precursors, they can influence the nucleation density and the subsequent growth of perovskite grains. In many cases, a well-chosen additive can lead to larger, more oriented grains with fewer grain boundaries.[17] This is generally desirable as it can reduce charge recombination at grain boundaries. You can characterize these changes using Scanning Electron Microscopy (SEM) for morphology and X-ray Diffraction (XRD) for crystallinity.[17][18][19] An increase in the intensity and a decrease in the full-width at half-maximum (FWHM) of the characteristic perovskite XRD peaks would indicate improved crystallinity.

Q4: Can β-AHI improve the thermal and humidity stability of perovskite solar cells?

A4: Yes, that is one of the primary motivations for using such additives. By passivating defects and stabilizing the perovskite lattice, β-AHI can help to prevent the degradation pathways that are accelerated by heat and moisture.[1][20][21][22] For example, by strengthening the bonds within the perovskite structure, it can increase the activation energy for thermal decomposition. The hydrophobic nature of the alanine backbone may also play a minor role in repelling water molecules from the perovskite surface. However, comprehensive stability testing under accelerated aging conditions (e.g., 85°C/85% relative humidity) is necessary to quantify the improvement.

Q5: Are there any known degradation products associated with the use of β-AHI?

A5: While specific degradation products of β-AHI within a perovskite film are not extensively documented in the literature, general degradation pathways for amino acids in similar environments may apply. Under prolonged thermal or photo-stress, the β-alanine molecule itself could potentially degrade. However, the primary concern is the degradation of the perovskite layer itself, which β-AHI is intended to prevent. Common perovskite degradation products include lead iodide (PbI₂), which can be identified by a characteristic yellowing of the film and a corresponding peak in the XRD spectrum.[23]

References

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  • Top‐view SEM image of perovskite films a) reference and b) with the FACl additive. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

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  • Solubility of Hybrid Halide Perovskites in DMF and DMSO. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]

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  • Long-term stability performance of perovskite solar cells under... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • What is Causes of low fillfactor in conventional perovskite solar cell? (2017). ResearchGate. Retrieved January 19, 2026, from [Link]

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  • The X‐ray diffraction (XRD) patterns of thin film of (A) BA2PbI4 and... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Solubility of Hybrid Halide Perovskites in DMF and DMSO. (2021). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Long-term operating stability in perovskite photovoltaics. (n.d.). University of Toronto. Retrieved January 19, 2026, from [Link]

  • Hysteresis and Its Correlation to Ionic Defects in Perovskite Solar Cells. (2020). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • The degradation of perovskite precursor. (2023). IOPscience. Retrieved January 19, 2026, from [Link]

  • Proteinogenic Amino Acid Assisted Preparation of Highly Luminescent Hybrid Perovskite Nanoparticles. (2019). ACS Publications. Retrieved January 19, 2026, from [Link]

  • Pinholefree perovskite films for efficient solar modules. (2016). SciSpace. Retrieved January 19, 2026, from [Link]

  • Control of Charge Recombination in Perovskites by Oxidation State of Halide Vacancy. (2018). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

  • Degradation Pathways in Perovskite Solar Cells: Strategies for Enhancing Stability. (2024). Wiley Online Library. Retrieved January 19, 2026, from [Link]

  • Enhanced Thermal Stability in Perovskite Solar Cells via the Integration of a Nonionic Binary Compound. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Overcoming photovoltage deficit via natural amino acid passivation for efficient perovskite solar cells and modules. (2020). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Hysteresis Inhibition for Performance Improvement via Halide Engineering in Perovskite Solar Cells. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Recent Progress on the Stability of Perovskite Solar Cells in a Humid Environment. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Perovskite Stability Gets a 2D Solution. (2018). Advanced Science News. Retrieved January 19, 2026, from [Link]

  • Infiltration issues in printed mesoporous carbon perovskite solar cells: a troubleshooting guide. (2021). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Crystallization control and multisite passivation of perovskites with amino acid to boost the efficiency and stability of perovskite solar cells. (2019). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Low fill factor (FF) in large-area perovskite solar cells? (2020). ResearchGate. Retrieved January 19, 2026, from [Link]

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  • Tiny pinholes can lead to device failure in perovskite solar cells. (2025). pv magazine. Retrieved January 19, 2026, from [Link]

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Effect of pH on the stability of Beta-alanine hydroiodide solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Beta-alanine hydroiodide. This resource is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Fundamental Stability Questions

Q1: What is this compound and why is its stability in solution a concern?

This compound is the salt formed from the non-essential amino acid Beta-alanine and hydroiodic acid. In solution, its stability is a primary concern due to the potential for both the Beta-alanine molecule and the iodide ion to undergo degradation. This can impact the potency, safety, and overall quality of a pharmaceutical preparation. Understanding the molecule's behavior under various conditions is critical for developing robust formulations and analytical methods.

Q2: What are the primary degradation pathways for this compound in an aqueous solution?

The degradation of this compound in solution is a multifaceted process influenced by factors such as pH, light, temperature, and the presence of oxidizing agents.[1][2][3][4] The primary pathways include:

  • Oxidation of the Iodide Ion: The iodide ion (I-) is susceptible to oxidation, especially in acidic conditions and in the presence of oxygen or other oxidizing agents.[5] This can lead to the formation of elemental iodine (I2) or other iodine species, often resulting in a visible color change in the solution (e.g., yellow or brown).[6]

  • Beta-alanine Degradation: While Beta-alanine itself is a relatively stable molecule, it can undergo degradation under harsh conditions.[7] Potential pathways include reactions involving its amino and carboxylic acid functional groups.[8][9]

  • Interaction between Beta-alanine and Iodide Degradation Products: Degradation products from the iodide ion can potentially react with the Beta-alanine molecule, leading to more complex degradation profiles.

Q3: How does pH fundamentally influence the stability of this compound solutions?

The pH of a solution is a critical factor governing the stability of this compound.[10][11][12] It primarily affects the stability of the iodide ion and the ionic state of the Beta-alanine molecule.

  • Acidic pH (Low pH): In acidic solutions, the excess of protons (H+) can facilitate the oxidation of iodide to iodine.[5] This is a significant cause of instability and discoloration. However, the amino group of Beta-alanine will be protonated (-NH3+), which may offer some protection against certain reactions.

  • Neutral to Alkaline pH (Higher pH): Increasing the pH can suppress the oxidation of iodide. However, very high pH values may introduce other stability issues for the Beta-alanine molecule itself, such as base-catalyzed degradation.[13] The isoelectric point of many amino acids is around pH 6, where the molecule exists as a zwitterion with no net charge.[14] Understanding the isoelectric point of Beta-alanine is crucial for predicting its behavior at different pH values.

II. Experimental Setup & Protocol

This section provides guidance on designing and executing experiments to evaluate the pH-dependent stability of this compound solutions.

Q4: How should I design a forced degradation study to investigate the effect of pH?

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and identifying potential degradation products.[1][2][3][4] A well-designed study for this compound should include the following:

  • pH Range: Test a wide range of pH values, including strongly acidic (e.g., pH 1-2), mildly acidic (e.g., pH 4-5), neutral (pH 7), and alkaline (e.g., pH 9-10) conditions.

  • Buffers: Use appropriate buffer systems that do not interfere with the analysis and are stable at the tested pH values.

  • Stress Conditions: In addition to pH, consider other stress factors like elevated temperature, exposure to light (photostability), and the presence of an oxidizing agent (e.g., hydrogen peroxide).[1][2][3][4][15]

  • Time Points: Sample the solutions at multiple time points to understand the kinetics of degradation.

  • Controls: Always include a control sample stored under optimal conditions (e.g., refrigerated, protected from light) to compare against the stressed samples.

Experimental Workflow for pH-Dependent Stability Study

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound ph_adjust Adjust pH of aliquots to target values (e.g., 2, 4, 7, 9, 10) using appropriate buffers prep->ph_adjust stress Incubate samples under controlled conditions (e.g., 40°C, protected from light) ph_adjust->stress sampling Withdraw samples at pre-defined time points (e.g., 0, 6, 12, 24, 48 hours) stress->sampling hplc Analyze samples by a stability-indicating HPLC method sampling->hplc characterize Characterize degradation products (e.g., LC-MS) hplc->characterize

Caption: Workflow for a pH-dependent forced degradation study.

Q5: What analytical techniques are suitable for monitoring the stability of this compound solutions?

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the parent compound and the increase in degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and powerful technique.[7][16][17] A reversed-phase HPLC method with UV detection is typically suitable for quantifying Beta-alanine. It's essential to develop a method that can separate Beta-alanine from its potential degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the structures of unknown degradation products.[7]

  • UV-Visible Spectroscopy: Can be used to monitor the formation of colored degradation products, such as elemental iodine, which has a characteristic absorbance.

  • pH Measurement: Regular monitoring of the solution's pH is important, as it can change over time due to degradation reactions.

Step-by-Step Protocol: HPLC Method for Beta-alanine Quantification
  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a phosphate buffer with an organic modifier like acetonitrile. The pH of the mobile phase should be optimized for the best separation.

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations to create a calibration curve.

  • Sample Preparation: Dilute the samples from the stability study to fall within the concentration range of the calibration curve.

  • Chromatographic Conditions:

    • Column: A C18 column is a common choice.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: Beta-alanine does not have a strong chromophore, so detection at a low wavelength (e.g., 205-210 nm) is often necessary.[17]

  • Data Analysis: Quantify the amount of Beta-alanine in the samples by comparing their peak areas to the calibration curve. Calculate the percentage of degradation over time.

III. Troubleshooting Unexpected Results

Q6: My this compound solution turned yellow/brown. What is happening and how can I prevent it?

A yellow or brown discoloration is a classic sign of iodide oxidation to elemental iodine (I2). This is more likely to occur under the following conditions:

  • Low pH: Acidic conditions promote iodide oxidation.[5]

  • Exposure to Light: Light can provide the energy to initiate the oxidation process.

  • Presence of Oxygen: Dissolved oxygen in the solution can act as an oxidizing agent.

  • Presence of Metal Ions: Trace metal impurities can catalyze the oxidation.

Troubleshooting Steps:

  • Increase pH: Adjusting the pH to a more neutral or slightly alkaline range can significantly slow down iodide oxidation.

  • Protect from Light: Store solutions in amber vials or protect them from light.

  • Deoxygenate Solutions: Purging the solvent with an inert gas like nitrogen or argon before preparing the solution can remove dissolved oxygen.

  • Use Chelating Agents: If metal ion contamination is suspected, adding a small amount of a chelating agent like EDTA can be beneficial.

Troubleshooting Discoloration

G start Solution Discolored (Yellow/Brown) check_ph Check pH start->check_ph low_ph Is pH acidic? check_ph->low_ph increase_ph Increase pH to neutral/alkaline low_ph->increase_ph Yes check_light Check Light Exposure low_ph->check_light No light_exposed Exposed to light? check_light->light_exposed protect_light Store in amber vials or protect from light light_exposed->protect_light Yes check_oxygen Consider Oxygen light_exposed->check_oxygen No deoxygenate Deoxygenate solvent check_oxygen->deoxygenate

Sources

Technical Support Center: Refining Experimental Protocols Involving Beta-alanine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Beta-alanine hydroiodide (β-Ala-HI). Our goal is to move beyond standard protocols and provide in-depth, field-proven insights to help you anticipate challenges, troubleshoot effectively, and ensure the integrity and reproducibility of your experimental results. We will explore the causality behind protocol steps, focusing on the unique chemical nature of this hygroscopic and light-sensitive compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental properties and handling requirements of this compound.

Q1: What is this compound and what are its key properties?

This compound is the hydroiodide salt of β-alanine, a naturally occurring beta-amino acid. While β-alanine itself is widely studied for its role as a precursor to carnosine and its effects on muscle physiology, the hydroiodide salt has distinct applications, notably as an organic onium salt precursor in the fabrication of perovskite solar cells (PSCs)[1]. Its properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃H₇NO₂·HI[1][2]
Molecular Weight 217.01 g/mol [2][3]
Appearance White to almost white powder or crystals[2][3]
Melting Point 199 °C[2][3][4]
Purity (Typical) >98.0%[2][3]
Solubility Soluble in water[2]
Key Sensitivities Hygroscopic, Light Sensitive[2][3]

Q2: How does this compound differ from standard Beta-alanine in experimental use?

While structurally related, their primary applications are distinct.

  • Beta-alanine is used in biological studies, such as cell culture supplementation to buffer against pH changes and in nutritional science to boost intramuscular carnosine levels[5][6].

  • This compound is primarily used in materials science. As an organic ammonium halide, it serves as a component in precursor solutions for forming the crystal structure of perovskite films, which are the active layer in certain types of solar cells[1]. The choice of the hydroiodide salt is critical for tuning the electronic and structural properties of the final perovskite material.

Q3: What are the essential storage and handling requirements for this compound?

Due to its hygroscopic and light-sensitive nature, improper storage is a primary source of experimental failure.

  • Storage: Store in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dark place (recommended <15°C)[2].

  • Handling: Weighing and manipulation should be performed quickly to minimize exposure to ambient air and moisture. For sensitive applications like perovskite fabrication, handling inside a nitrogen-filled glovebox is strongly recommended. Always use clean, dry spatulas and glassware.

Q4: What are the primary safety hazards associated with this compound?

According to the Globally Harmonized System (GHS), this compound presents specific hazards. Always consult the latest Safety Data Sheet (SDS) from your supplier.

Table 2: GHS Safety Information for this compound

HazardGHS PictogramStatementPrecautionary MeasuresSource(s)
Skin Irritation GHS07 (Exclamation Mark)H315: Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2]
Eye Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritation.P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]

Section 2: Core Experimental Workflow: Preparation of a Standardized Solution

The quality of your experimental data is directly dependent on the quality of your precursor solutions. This protocol emphasizes techniques to mitigate the challenges posed by this compound's instability.

Protocol: High-Integrity Solution Preparation

Objective: To prepare a stock solution of this compound at a precise concentration, minimizing degradation and contamination.

Materials:

  • This compound (new, unopened vial recommended)

  • High-purity, anhydrous solvent (e.g., DMF, DMSO, or deionized water, depending on application)

  • Amber glass volumetric flask or vial

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas line

  • Analytical balance

  • Syringes and 0.22 µm PTFE filters

Step-by-Step Methodology:

  • Environment Preparation: If available, perform all steps inside a glovebox with a low-moisture (<0.1 ppm) and low-oxygen (<0.1 ppm) atmosphere. If a glovebox is not available, create a pseudo-inert environment by purging all glassware with a stream of dry nitrogen or argon for several minutes.

  • Solvent De-gassing: Before use, sparge the solvent with argon or nitrogen for at least 30 minutes to remove dissolved oxygen, which can contribute to iodide oxidation.

  • Weighing: Transfer the required mass of this compound to a tared weighing vessel inside the controlled atmosphere. Work swiftly. As a hygroscopic material, it will rapidly gain weight from atmospheric moisture, leading to a lower-than-calculated final concentration[2][3].

  • Dissolution: Add a magnetic stir bar to your amber volumetric flask. Transfer the weighed powder into the flask. Using a graduated cylinder, add approximately 80% of the final required solvent volume. Immediately seal the flask and begin stirring.

  • Complete Dissolution: Continue stirring in the dark until all solid has dissolved. Gentle heating (<50°C) or sonication can be used to expedite this process if necessary, but avoid excessive heat.

  • Final Volume Adjustment: Once fully dissolved and cooled to room temperature, carefully add the solvent to reach the final target volume. Seal and invert the flask several times to ensure homogeneity.

  • Filtration & Storage: For applications requiring high purity (e.g., device fabrication), filter the solution through a 0.22 µm PTFE syringe filter into a clean, dry amber storage vial. Purge the headspace of the vial with inert gas before sealing tightly.

  • QC & Storage: Label the vial with the compound name, concentration, solvent, and date of preparation. Store immediately in a cool, dark location. For maximum reproducibility, solutions should be prepared fresh and used within 24 hours.

Visualization of Workflow

G cluster_prep Environment Preparation cluster_process Solution Processing cluster_final Final Steps p1 Inert Atmosphere (Glovebox/N2 Purge) w1 Weigh Hygroscopic Powder Swiftly p1->w1 p2 De-gas Solvent (N2/Ar Sparge) d1 Dissolve in 80% Solvent (Amber Flask, Stirring) p2->d1 w1->d1 v1 Adjust to Final Volume d1->v1 f1 Filter (0.22 µm PTFE) v1->f1 s1 Store in Amber Vial (Inert Headspace) f1->s1 s2 Use Fresh (<24h) s1->s2

Caption: Workflow for preparing a high-integrity this compound solution.

Section 3: Troubleshooting Guide

This guide uses a question-and-answer format to address common issues encountered during experimentation.

Q: My experimental results are inconsistent, showing poor reproducibility between batches. What is the likely cause?

A: Inconsistency is the classic symptom of precursor degradation. The two most probable causes are moisture contamination and photodegradation.

  • Moisture Contamination: Because the compound is hygroscopic, it readily absorbs water from the air[2][3]. This not only changes the effective molar mass (leading to lower concentrations than intended) but can also initiate degradation pathways.

    • Self-Validation: Weigh a small amount of your compound on an analytical balance and monitor its mass over 5-10 minutes in ambient air. A steady increase in mass confirms hygroscopicity and indicates your handling procedures need to be more stringent.

    • Solution: Strictly adhere to the handling protocol in Section 2. Use a glovebox or, at a minimum, a dry-air box. Always use fresh aliquots from a newly opened bottle for your most sensitive experiments.

  • Photodegradation: Iodide salts are susceptible to photo-oxidation, where light causes the iodide ion (I⁻) to oxidize into iodine (I₂), which can impart a yellow or brown tint to the material or its solutions. This changes the chemical composition and will drastically alter its performance in applications like perovskites.

    • Solution: Protect the solid compound and its solutions from light at all times. Use amber vials for storage and wrap flasks in aluminum foil during preparation[2][7]. Prepare solutions immediately before use whenever possible.

Q: My this compound solution has turned a pale yellow/brown color. Can I still use it?

A: No. A color change is a definitive indicator of chemical degradation, likely the oxidation of iodide (I⁻) to iodine (I₂). Using this solution will introduce impurities and stoichiometric inaccuracies into your experiment, rendering the results invalid. The solution must be discarded and a fresh batch prepared according to the high-integrity protocol.

Q: I am having difficulty completely dissolving the compound in my chosen solvent.

A: First, confirm your solvent choice. This compound is soluble in polar solvents like water, DMF, and DMSO[2]. It is not expected to be soluble in non-polar solvents like toluene or hexane. If using an appropriate solvent:

  • Check for Saturation: You may be attempting to create a solution that is above the compound's solubility limit at room temperature. Try preparing a more dilute solution.

  • Use Gentle Assistance: Use a magnetic stirrer and allow adequate time. Gentle warming (<50°C) or brief sonication can help break up aggregates and increase the rate of dissolution.

  • Consider Water Contamination: If you are using a non-aqueous solvent (e.g., DMF) and the compound has absorbed moisture, the water can interfere with dissolution in some organic solvents. This underscores the importance of dry handling.

Troubleshooting Decision Tree

G cluster_issue Identify the Issue cluster_cause Diagnose the Cause cluster_solution Implement Solution start Problem Encountered issue1 Inconsistent Results start->issue1 issue2 Solution Discolored (Yellow/Brown) start->issue2 issue3 Incomplete Dissolution start->issue3 cause1a Moisture Absorption? issue1->cause1a cause1b Light Exposure? issue1->cause1b cause2 Iodide Oxidation? issue2->cause2 cause3a Wrong Solvent? issue3->cause3a cause3b Supersaturated? issue3->cause3b sol1 Handle in Inert/Dry Atmosphere cause1a->sol1 sol2 Protect from Light (Amber Vials) cause1b->sol2 sol3 Discard & Prepare Fresh cause2->sol3 sol4 Use Polar Solvent (Water, DMF, DMSO) cause3a->sol4 sol5 Reduce Concentration or Gently Heat cause3b->sol5

Caption: A decision tree for troubleshooting common this compound issues.

References

  • PubChem. (n.d.). beta-Alanine. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]

  • Valudor Products. (n.d.). Safety Data Sheet: beta-alanine. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2023). Advances in the synthesis of β-alanine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Beta-Alanine, 98%. Retrieved from [Link]

  • Carl ROTH. (n.d.). SAFETY DATA SHEET - β-Alanine. Retrieved from [Link]

  • Cambridge Commodities. (2018). PRODUCT TECHNICAL DOSSIER BETA ALANINE. Retrieved from [Link]

  • ResearchGate. (n.d.). of pathways for biologic production of β-alanine. Retrieved from [Link]

  • Hobson, R. M., et al. (2012). Effects of β-alanine supplementation on exercise performance: a meta-analysis. Amino acids, 43(1), 25–37. Retrieved from [Link]

  • Derave, W. (2013). Use of β-alanine as an ergogenic aid. Nestle Nutrition Institute workshop series, 75, 99–108. Retrieved from [Link]

  • WebMD. (n.d.). Beta-alanine: Uses and Risks. Retrieved from [Link]

  • MDPI. (2024). Effects of β-Alanine Supplementation on Subjects Performing High-Intensity Functional Training. Retrieved from [Link]

  • Maté-Muñoz, J. L., et al. (2023). Does beta-alanine supplementation enhance adaptations to resistance training? A randomized, placebo-controlled, double-blind study. Biology of Sport, 40(1), 197-205. Retrieved from [Link]

  • ResearchGate. (2020). Beta-alanine fails to improve on 5000 m running time despite increasing PAT1 expression in long-distance runners. Retrieved from [Link]

  • Frontiers in Nutrition. (2023). Effect of a sustained-release formulation of β-alanine on laboratory parameters and paresthesia in recreational trained men: a randomized double-blind placebo-controlled study. Retrieved from [Link]

  • The Physiological Society. (2017). Improving beta-alanine supplementation strategy to enhance exercise performance in athletes. Journal of Physiology, 595(5), 1477-1478. Retrieved from [Link]

  • de Salles Painelli, V., et al. (2018). Beta-alanine Supplementation Improves Isometric, but Not Isotonic or Isokinetic Strength Endurance in Recreationally Strength-Trained Young Men. Amino Acids, 50(8), 1045-1053. Retrieved from [Link]

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Navigating Perovskite Layer Imperfections: A Technical Guide to Defect Minimization with Beta-Alanine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Optimizing Perovskite Film Quality

In the pursuit of highly efficient and stable perovskite solar cells, the quality of the perovskite layer is paramount. Defects within this crystalline structure, such as vacancies and grain boundaries, can act as non-radiative recombination centers, hindering device performance and longevity.[1][2] The introduction of passivating agents is a key strategy to mitigate these imperfections.[3][4] This guide provides a comprehensive troubleshooting resource for researchers utilizing Beta-alanine hydroiodide (β-AHI) as a novel additive to minimize defects in perovskite layers. While β-AHI is an emerging additive, the principles and troubleshooting strategies outlined here are grounded in the well-understood mechanisms of similar small organic halide additives.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during the experimental process of incorporating this compound into perovskite fabrication workflows.

Film Morphology and Quality

Question 1: After incorporating β-AHI, my perovskite film appears hazy and has poor surface coverage. What could be the cause?

Answer: A hazy appearance and incomplete surface coverage often point to issues with precursor solution stability or suboptimal processing conditions. Several factors could be at play:

  • Concentration of β-AHI: An excessively high concentration of β-AHI can disrupt the perovskite crystallization process, leading to the formation of undesirable secondary phases or inhibiting uniform film formation. It is crucial to optimize the concentration, starting with very low molar percentages relative to the lead halide precursor.

  • Solvent System: The solubility of β-AHI in the perovskite precursor solvent (e.g., DMF, DMSO) is a critical factor. If β-AHI does not fully dissolve, it can act as nucleation sites for uncontrolled crystallization, resulting in a non-uniform film. Consider gentle heating or sonication to ensure complete dissolution.

  • Spin-Coating Parameters: The spin-coating speed and duration may need to be re-optimized after the addition of a new additive. A slower spin speed or a two-step spin-coating process might be necessary to allow for more controlled solvent evaporation and film formation.

Question 2: I'm observing a high density of pinholes in my perovskite films when using β-AHI. How can I mitigate this?

Answer: Pinholes are detrimental as they can create shunt pathways in the final device. Their formation can be influenced by several factors when using additives:

  • Incomplete Precursor Wetting: The addition of β-AHI might alter the surface tension of the precursor solution, leading to poor wetting of the substrate. A surface treatment of the substrate (e.g., UV-ozone) can improve its wettability.

  • Rapid Crystallization: While additives can aid in crystallization, an uncontrolled, rapid process can lead to the formation of voids and pinholes. The use of an anti-solvent dripping step during spin-coating can help to induce more uniform nucleation and growth of the perovskite film.[5]

  • Annealing Profile: The annealing temperature and time are critical for film densification. A suboptimal annealing profile may not provide enough thermal energy for the grains to coalesce and eliminate pinholes. A gradual ramp-up to the final annealing temperature or a multi-step annealing process could be beneficial.[6]

Defect Passivation and Device Performance

Question 3: How does this compound mechanistically passivate defects in the perovskite layer?

Answer: Based on the behavior of similar amino acid-based additives, this compound likely passivates defects through a combination of chemical interactions at the perovskite crystal's surfaces and grain boundaries.[7] The primary mechanisms are:

  • Lewis Acid-Base Interactions: The amine group (-NH2) in beta-alanine can act as a Lewis base, donating a lone pair of electrons to passivate undercoordinated Pb²⁺ ions (Lewis acids), which are common defects at the perovskite surface.[8]

  • Hydrogen Bonding: The carboxylic acid group (-COOH) and the amine group can form hydrogen bonds with the halide ions (I⁻) of the perovskite lattice. This interaction can help to stabilize the crystal structure and reduce halide vacancy defects.[9]

  • Ionic Defect Compensation: The iodide ion (I⁻) from β-AHI can directly fill iodide vacancies (VI⁺) in the perovskite lattice, a common and detrimental defect.[10]

dot graph TD; A[Perovskite Precursor Solution] --> B{Spin-Coating}; B --> C[Introduction of this compound]; C --> D{Annealing}; D --> E[Perovskite Film Formation]; subgraph "Defect Passivation Mechanism"; direction LR; F(this compound) --> G(Amine Group); F --> H(Iodide Ion); G --> I{Passivates Pb2+ Defects}; H --> J{Fills Iodide Vacancies}; end E --> K(Improved Film Quality); I --> L(Reduced Non-radiative Recombination); J --> L; K --> M[Enhanced Device Performance]; L --> M;

end

Caption: Workflow for incorporating this compound and its proposed defect passivation mechanism.

Question 4: My device's open-circuit voltage (VOC) has not improved, or has even decreased, after adding β-AHI. What is happening?

Answer: A lack of improvement or a decrease in VOC suggests that the intended defect passivation is not effective or that new detrimental effects are being introduced. Consider these possibilities:

  • Energy Level Misalignment: The additive, if incorporated at the interface between the perovskite and the charge transport layer, could introduce an energy barrier that hinders charge extraction. This can lead to increased interfacial recombination and a lower VOC.

  • Introduction of New Defects: While β-AHI is intended to passivate existing defects, improper incorporation or adverse reactions could create new trap states. This is more likely if the concentration of the additive is too high.

  • Incomplete Passivation: The concentration of β-AHI may be too low to effectively passivate a significant portion of the defects. A systematic variation of the additive concentration is necessary to find the optimal window.

Question 5: The long-term stability of my perovskite solar cells has not improved with the addition of β-AHI. Why might this be the case?

Answer: Improving long-term stability is a key goal of defect passivation. If no improvement is observed, consider the following:

  • Hygroscopic Nature: Amino acids and their hydrohalide salts can be hygroscopic. The introduction of β-AHI might inadvertently increase the moisture sensitivity of the perovskite film, accelerating degradation, especially in an ambient atmosphere.[11] Ensure all processing is done in a controlled, low-humidity environment (e.g., a nitrogen-filled glovebox).

  • Thermal Stability of the Additive: The thermal stability of β-AHI itself is important. If the additive decomposes at the annealing temperatures used for the perovskite film, it could introduce impurities and new defect sites, compromising long-term stability.[12]

  • Interfacial vs. Bulk Defects: β-AHI may be more effective at passivating surface defects than bulk or grain boundary defects. If the primary degradation pathway is related to ion migration through the bulk of the material, a surface passivating agent may have limited impact on long-term stability.

Experimental Protocols & Data

Protocol: Incorporation of this compound into a Perovskite Precursor Solution

This protocol provides a general guideline for incorporating β-AHI into a standard methylammonium lead iodide (MAPbI₃) perovskite precursor solution. Researchers should adapt this protocol based on their specific perovskite composition and fabrication methods.

Materials:

  • Lead iodide (PbI₂)

  • Methylammonium iodide (MAI)

  • This compound (β-AHI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Chlorobenzene (anti-solvent)

  • Substrates (e.g., FTO-coated glass with a TiO₂ electron transport layer)

Procedure:

  • Precursor Solution Preparation:

    • In a nitrogen-filled glovebox, prepare a 1 M stock solution of MAPbI₃ by dissolving 461 mg of PbI₂ and 159 mg of MAI in a mixed solvent of DMF:DMSO (e.g., 4:1 v/v).[5]

    • Stir the solution at 60-70°C for at least 2 hours to ensure complete dissolution.[5]

  • β-AHI Additive Incorporation:

    • Prepare a stock solution of β-AHI in the same DMF:DMSO solvent mixture.

    • Add the desired volume of the β-AHI stock solution to the MAPbI₃ precursor solution to achieve the target molar concentration (e.g., 0.1 mol% to 5 mol% relative to PbI₂).

    • Stir the final solution for an additional 30 minutes to ensure homogeneity.

  • Film Deposition:

    • Pre-clean and treat the substrates as required for your device architecture.

    • Deposit the perovskite precursor solution onto the substrate using a spin-coater. A typical two-step program might be 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds.

    • During the second step (at 5000 rpm), dispense an anti-solvent like chlorobenzene onto the spinning substrate to induce rapid and uniform crystallization.

  • Annealing:

    • Immediately transfer the substrate to a hotplate and anneal at a pre-determined temperature and time. A common starting point for MAPbI₃ is 100-120°C for 10-15 minutes.[5][12] The optimal annealing conditions may need to be adjusted when using an additive.[6][13][14]

dot graph "Experimental Workflow"; layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [color="#5F6368", penwidth=2];

end

Caption: Step-by-step experimental workflow for perovskite film fabrication with this compound.

Table 1: Troubleshooting Guide for Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Poor Film Morphology (Hazy, Pinholes) - High β-AHI concentration- Incomplete dissolution of β-AHI- Suboptimal spin-coating/annealing- Titrate β-AHI concentration (start low)- Ensure complete dissolution (sonication/heating)- Re-optimize spin-coating and annealing parameters
Low Open-Circuit Voltage (VOC) - Energy level misalignment- Introduction of new trap states- Ineffective passivation- Characterize energy levels (UPS)- Vary β-AHI concentration- Compare with and without the additive
Poor Long-Term Stability - Hygroscopicity of β-AHI- Thermal decomposition of β-AHI- Ineffective passivation of bulk defects- Strict control of humidity during fabrication- Perform thermogravimetric analysis (TGA) on β-AHI- Consider combining with other passivating agents
Inconsistent Results - Inconsistent precursor solution preparation- Variations in ambient conditions- Substrate cleaning inconsistencies- Ensure consistent solution aging times- Maintain a controlled fabrication environment- Standardize substrate cleaning protocols

References

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Validation & Comparative

A Comparative Technical Guide: Beta-alanine Hydroiodide vs. Beta-alanine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth comparative analysis for the research professional.

In the realm of biochemical research and pharmaceutical development, the selection of an appropriate salt form for an active molecule is a critical decision that influences everything from shelf-life and formulation to experimental reproducibility. Beta-alanine, a non-proteinogenic amino acid, is of significant interest for its role as a precursor to carnosine, a potent intracellular buffer.[1][2][3] While commonly utilized, the impact of its counter-ion is often overlooked. This guide provides a detailed comparative analysis of two halide salts of Beta-alanine—hydroiodide and hydrochloride—designed for the discerning researcher and drug development professional. We will explore their fundamental physicochemical differences, provide actionable experimental protocols for their evaluation, and discuss the strategic implications of choosing one over the other.

Fundamental Physicochemical Disparities

The identity of the halide counter-ion, whether chloride (Cl⁻) or iodide (I⁻), fundamentally alters the compound's properties. These differences, while subtle on paper, have significant practical consequences in a laboratory setting.

A summary of these key differences is presented below:

PropertyBeta-alanine HydrochlorideBeta-alanine HydroiodideSignificance for the Researcher
Molecular Weight 125.55 g/mol [4]217.01 g/mol [5]Critical for Molar Calculations: A ~73% higher mass is required for the hydroiodide salt to achieve the same molar concentration, a crucial factor for accurate dosing in any experiment.
Hygroscopicity Known to be hygroscopic.[6][7][8][9][10]Stated as hygroscopic by suppliers.[5]Handling & Storage: Both salts require storage in desiccated and tightly sealed conditions to prevent water absorption, which would lead to inaccurate weighing and potential degradation.
Stability Generally stable under standard conditions.Susceptible to Oxidation: The iodide ion is prone to oxidation to elemental iodine (I₂), especially when exposed to light and air, leading to sample discoloration and degradation.[11][12][13]Stringent Controls Required: this compound necessitates storage in amber, light-protecting containers, and potentially under an inert atmosphere for long-term stability.
Solubility in Water Highly soluble.Expected to be highly soluble.Both forms are well-suited for preparing aqueous stock solutions for cell culture, animal studies, or analytical standards.

Table 1. Comparative Physicochemical Properties of Beta-alanine Salts.

The Halide Stability Dilemma: Chloride's Inertness vs. Iodide's Reactivity

The most significant divergence between these two salts lies in their long-term chemical stability. The chloride ion is relatively inert under typical laboratory conditions. The iodide ion, however, is a much stronger reducing agent and is susceptible to oxidation.

This oxidative degradation pathway is a critical concern for ensuring the purity and potency of the compound over time. The reaction is often initiated by light (photo-oxidation) or the presence of trace oxidizing agents.

Stability_Comparison cluster_HCl Beta-alanine Hydrochloride cluster_HI This compound BA_HCl β-Ala-H⁺ Cl⁻ Stable Stable in Solution (β-Ala-H⁺ + Cl⁻) BA_HCl->Stable Dissociation BA_HI β-Ala-H⁺ I⁻ Oxidation Oxidation to I₂ BA_HI->Oxidation Light, Air

Caption: Fig. 1: Comparative stability pathways in aqueous solution.

Experimental Validation and Handling Protocols

To maintain scientific integrity, researchers must be equipped with protocols to handle these materials correctly and validate their stability.

Protocol: Preparation of Equimolar Stock Solutions

Objective: To prepare accurate, equimolar (e.g., 100 mM) stock solutions of both salts, accounting for their different molecular weights.

Rationale: This protocol is fundamental for any comparative study. Failure to accurately prepare equimolar solutions is a primary source of experimental error, rendering downstream data incomparable.

Materials:

  • Beta-alanine hydrochloride (MW: 125.55 g/mol )

  • This compound (MW: 217.01 g/mol )

  • Analytical balance (4 decimal places)

  • Deionized water (Type I, 18.2 MΩ·cm)

  • Class A volumetric flasks

  • Clear glass storage bottle (for hydrochloride)

  • Amber glass storage bottle (for hydroiodide)

Procedure:

  • Mass Calculation (for 100 mL of 100 mM solution):

    • Hydrochloride: 0.1 L × 0.1 mol/L × 125.55 g/mol = 1.2555 g

    • Hydroiodide: 0.1 L × 0.1 mol/L × 217.01 g/mol = 2.1701 g

  • Weighing: In a controlled, low-humidity environment, accurately weigh the calculated mass of each compound. Record the exact mass.

  • Dissolution: Quantitatively transfer the powder to its respective 100 mL Class A volumetric flask. Add ~70 mL of deionized water and mix gently (e.g., sonicate or swirl) until fully dissolved.

  • Final Volume: Allow the solution to return to room temperature. Carefully add deionized water to the calibration mark. Invert the flask 10-15 times to ensure homogeneity.

  • Storage:

    • Transfer the Beta-alanine hydrochloride solution to a clearly labeled clear glass bottle .

    • Transfer the this compound solution to a clearly labeled amber glass bottle to protect it from light.

    • For long-term storage (>1 week), consider purging the headspace of the hydroiodide solution with an inert gas (e.g., argon) before sealing. Store both solutions at 2-8°C.

Protocol: UV-Vis Spectrophotometric Stability Assay

Objective: To monitor the degradation of this compound by detecting the formation of triiodide (I₃⁻), a yellow-brown species with distinct UV absorbance peaks.

Rationale: This method provides a simple, quantitative way to assess the stability of the hydroiodide salt over time. The oxidation of iodide (I⁻) to iodine (I₂) is followed by a reaction with excess I⁻ to form the triiodide ion (I₃⁻), which absorbs strongly at ~288 nm and ~350 nm. The hydrochloride salt should show no such change, serving as a negative control.

UV_Vis_Workflow A Prepare 10 mM Solutions (HCl and HI salts) B Perform T=0 Scan (200-500 nm, Quartz Cuvette) A->B C Store Aliquots (e.g., Benchtop vs. Dark/Cold) B->C D Scan at Time Intervals (24h, 48h, 1 week) C->D E Analyze for I₃⁻ Peaks (~288 nm & ~350 nm) D->E

Caption: Fig. 2: Experimental workflow for stability assessment.

Procedure:

  • Sample Preparation: Prepare 10 mM solutions of both salts as described in Protocol 3.1.

  • Initial Measurement (T=0): Using a dual-beam spectrophotometer, use deionized water to blank the instrument. Measure the full UV-Vis spectrum (200-500 nm) for both freshly prepared solutions in a quartz cuvette.

  • Incubation: Store an aliquot of the this compound solution in a clear, sealed vial on a lab bench exposed to ambient light. Store a second aliquot in the amber bottle at 2-8°C as a control.

  • Time-Point Analysis: Repeat the spectral scan of the "stressed" sample at regular intervals (e.g., 24, 48, 72 hours).

  • Data Interpretation: Overlay the spectra. The appearance and growth of absorbance peaks at approximately 288 nm and 350 nm in the stressed sample indicate the formation of triiodide and confirm the oxidative degradation of the compound.

Implications for Formulation and Drug Development

The choice between these salts extends beyond the research bench and has profound implications for drug development.

  • Formulation & Shelf-Life: Beta-alanine hydrochloride is the superior candidate for formulation. Its inherent stability prevents issues like discoloration and the generation of impurities (elemental iodine), which are critical failures in pharmaceutical product development. The potential for the hydroiodide salt to degrade would necessitate complex and costly formulation strategies, such as the inclusion of antioxidants or specialized packaging.

  • Bioavailability & Toxicology: Upon ingestion, both salts will dissociate, releasing Beta-alanine. However, the counter-ions are also released. Chloride is the major extracellular anion in the body and is homeostatically regulated. While iodide is an essential nutrient for thyroid hormone synthesis, the chronic, high-dose supplementation typical for Beta-alanine (grams per day)[14][15] could deliver a supra-physiological iodide load, warranting a thorough toxicological evaluation that would not be required for the hydrochloride form.

  • Manufacturing & Cost: The synthesis and purification of Beta-alanine hydrochloride is a more common and established industrial process compared to the hydroiodide salt.[16] This generally translates to lower cost, better availability, and a more robust supply chain.

Conclusion and Authoritative Recommendation

Based on a comprehensive analysis of their physicochemical properties, stability profiles, and practical handling requirements, Beta-alanine hydrochloride is the unequivocally recommended salt form for the vast majority of research, development, and commercial applications. Its high stability, physiological compatibility of the chloride ion, and manufacturing robustness make it a reliable and scientifically sound choice.

The use of This compound should be actively discouraged unless the experimental design specifically requires the iodide ion for a particular purpose. In such niche cases, researchers must implement stringent light-protection and inert atmosphere storage protocols, coupled with regular analytical validation (such as the UV-Vis assay described herein) to ensure sample integrity and the reproducibility of their results.

References

  • Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Google Scholar.
  • Why is Iodide ion more stable than Chloride ion? Reddit.
  • Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. PubMed.
  • beta-Alanine Hydrochloride | C3H8ClNO2 | CID 12201475. PubChem. Available at: [Link]

  • This compound(Low water content), 1G - A3112-1G. Lab Pro Inc.
  • Why is an iodine ion more stable than a chloride ion? ECHEMI.
  • Why is an iodine ion more stable than a chloride ion? Quora.
  • Why is Iodide more stable than Chloride, despite chlorine being able to displace iodine from its salt, e.g KI. Reddit.
  • Hygroscopicity of Water-Soluble Organic Compounds in Atmospheric Aerosols: Amino Acids and Biomass Burning Derived Organic Species. ACS Publications. Available at: [Link]

  • Beta-alanine: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. Available at: [Link]

  • Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. PubMed. Available at: [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev. ACP.
  • Applications and Uses of Beta Alanine. foodadditives.com. Available at: [Link]

  • β-Alanine. Wikipedia. Available at: [Link]

  • BETA ALANINE. Canada.ca. Available at: [Link]

  • Beta-Alanine — A Beginner's Guide. Healthline. Available at: [Link]

  • Beta-Alanine benefits, dosage, and side effects. Examine.com. Available at: [Link]

  • Stability of Iodine in Iodized Salt Used for Correction of Iodine Deficiency Disorders. Google Scholar.
  • BETA-Alanine Process Introduction. Nanjing Chemical Material Corp. Available at: [Link]

  • International society of sports nutrition position stand: Beta-Alanine. PMC - PubMed Central. Available at: [Link]

  • What Does Beta Alanine Do? Benefits for Performance & Health. PubMed.ai. Available at: [Link]

Sources

A Technical Guide to Zwitterionic Modifiers in Perovskite Solar Cells: A Comparative Analysis of Beta-Alanine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for the Perfect Cation

In the rapidly advancing field of perovskite photovoltaics, the organic cation component within the ABX₃ crystal structure (where 'A' is the organic cation, 'B' is a metal, and 'X' is a halide) is a critical determinant of both performance and longevity.[1] Early research was dominated by the small methylammonium (MA⁺) cation, which enabled high power conversion efficiencies (PCEs) but suffered from poor thermal and environmental stability.[2] The subsequent adoption of the slightly larger formamidinium (FA⁺) cation improved thermal resilience and optimized the bandgap for single-junction cells, yet introduced challenges with phase instability, where the photoactive black phase can degrade into an inactive yellow phase.[3][4]

This has led to a paradigm shift in materials engineering. Rather than solely focusing on the primary A-site cation, researchers are now exploring the use of secondary organic halides as additives and surface passivators. These molecules are not meant to define the bulk crystal structure but to perfect it—healing defects, reducing non-radiative recombination, and fortifying the perovskite against degradation.

This guide provides an in-depth comparison of a highly promising class of such modifiers—zwitterionic amino acids, with a specific focus on beta-alanine hydroiodide (β-AI)—against conventional organic halides like methylammonium iodide (MAI), formamidinium iodide (FAI), and bulky spacer cations like phenethylammonium iodide (PEAI). We will explore the causal mechanisms behind their distinct impacts on device performance and provide the experimental foundation for their application.

The Zwitterionic Advantage: Beta-Alanine's Dual-Action Mechanism

Beta-alanine is an amino acid, and its hydroiodide salt (β-AI) introduces a unique molecular tool for perovskite engineering. The key to its efficacy lies in its zwitterionic nature. In the solution environment of the perovskite precursor ink, the molecule possesses both a positively charged ammonium group (-NH₃⁺) and a negatively charged carboxylate group (-COO⁻).[5][6]

This dual functionality allows it to simultaneously passivate the two most common types of performance-limiting point defects in perovskite films[7]:

  • Cationic Defects: Undercoordinated lead ions (Pb²⁺), which act as Lewis acid sites and harmful electron traps, are effectively passivated by the Lewis base carboxylate group (-COO⁻) of the β-alanine molecule.

  • Anionic Defects: Halide (iodide) vacancies, which are positively charged and act as sites for charge recombination, can be compensated by the ammonium group (-NH₃⁺).

This simultaneous healing of both defect types is a significant advantage over passivating agents that can only address one, leading to a more complete reduction of non-radiative recombination pathways.[5]

Comparative Analysis: β-Alanine Hydroiodide vs. Traditional Organic Halides

Role in the Perovskite Film: Structural Component vs. Defect Healer

The most fundamental difference lies in the intended role of the organic halide.

  • Methylammonium Iodide (MAI) & Formamidinium Iodide (FAI): These are the primary A-site cations. Their size, shape, and ability to form hydrogen bonds with the inorganic cage dictate the fundamental crystal structure, tolerance factor, bandgap, and bulk stability of the entire perovskite film.[8] They are the foundational building blocks of the 3D perovskite lattice.

  • Phenethylammonium Iodide (PEAI): PEAI and similar bulky organic halides are too large to fit into the 3D perovskite lattice. Instead, they are used as surface modifiers. When applied to a 3D perovskite film, they form a quasi-2D perovskite capping layer.[9] This layer is highly effective at passivating surface defects and acts as a hydrophobic barrier against moisture, significantly enhancing stability.[9]

  • This compound (β-AI): β-AI is not intended to be a primary structural component. It is used in small quantities, either as an additive mixed directly into the perovskite precursor solution or as a post-treatment agent applied to the surface of the completed perovskite film or an adjacent charge transport layer.[5][10] Its role is not to build the lattice, but to perfect it by targeting and neutralizing defects at grain boundaries and surfaces.

Diagram: Conceptual Roles of Organic Halides

Below is a conceptual diagram illustrating the different roles these organic halides play within the perovskite film architecture.

G cluster_perovskite Perovskite Active Layer cluster_modifiers Organic Halide Modifiers Lattice 3D Perovskite Lattice Formed by primary A-site cations (MAI, FAI) Defects { Surface & Grain Boundary Defects | Halide Vacancies (+) Uncoordinated Pb²⁺ (-) } PEAI PEAI (Bulky Spacer Cation) PEAI->Defects Forms 2D capping layer Passivates surface Blocks moisture Beta_AI β-AI (Zwitterionic Additive) Beta_AI->Defects Dual-action passivation Heals cation & anion defects Reduces recombination

Caption: Roles of different organic halides in perovskite films.

Impact on Photovoltaic Performance and Stability

The different roles of these halides translate directly into distinct effects on device metrics. The following table summarizes typical performance data from literature for devices incorporating these different components.

Organic HalideTypical RoleAvg. PCE (%)Avg. Voc (V)Avg. Jsc (mA/cm²)Avg. FF (%)Key Impact on Performance & StabilitySource(s)
MAI (Control)A-site Cation~18-19~1.05-1.10~22-23~75-78Baseline high efficiency; Poor thermal and moisture stability.[5][6]
FAI A-site Cation~18-21~1.08-1.12~23-24~76-80Improved thermal stability and bandgap vs. MAI; Prone to phase instability.[8][9]
PEAI Surface Passivator~20-23+~1.12-1.16~23-24~79-82Significantly boosts Voc and FF by reducing surface recombination; Forms a stable, hydrophobic 2D capping layer.[9]
L-Alanine Additive20.3 1.13 22.1 ~81 Boosts Voc and FF through dual-defect passivation; Enhances storage and operational stability.[5][6]
β-Alanine HTL Modifier15.5 ~1.00~21.5~72Eliminates hysteresis; Dramatically improves thermal stability (40x lifetime increase at 60°C).[10]
Arginine Additive20.5 1.17 ~22.0~80Achieves very high Voc via strong passivation of Pb²⁺ defects. Enhances operational stability.[11]

Note: The performance of β-alanine as an HTL modifier is device-structure dependent and this specific study may not represent its full potential as a direct perovskite additive.

Causality behind Performance Trends:

  • Voltage Deficit Reduction: The most significant impact of zwitterionic amino acids like β-AI and bulky cations like PEAI is the dramatic increase in the open-circuit voltage (Voc). This is a direct consequence of mitigating defect-assisted non-radiative recombination. By healing the electronic trap states within the bandgap, they prevent photo-generated electrons and holes from recombining uselessly, allowing the quasi-Fermi levels to split more widely and thus generating a higher voltage.[11] Arginine, with its guanidinium group, shows an exceptionally strong bonding to Pb²⁺, leading to an outstanding Voc of 1.17 V.[11]

  • Stability Enhancement: Stability is improved through two primary mechanisms. First, by passivating defect sites, which are often the nucleation points for moisture- and heat-induced degradation.[7] Second, by increasing the hydrophobicity of the film. Bulky cations like PEAI form a dense, water-repelling surface layer. Amino acids, when present at grain boundaries, can also block the ingress of moisture.[10][12] The use of β-alanine as a surface treatment on the Cu:NiOₓ hole transport layer was shown to increase the device lifetime under accelerated heat stress by a factor of 40, a remarkable improvement.[10]

Experimental Methodologies

To ensure reproducibility and validate the claims made, detailed experimental protocols are essential. Below are representative procedures for the synthesis of β-AI and the fabrication of a high-performance perovskite solar cell using an amino acid passivation strategy.

Protocol 1: Synthesis of this compound (β-AI)

Causality: This standard acid-base reaction protonates the amine group of the β-alanine using hydriodic acid, creating the ammonium iodide salt required for use in perovskite formulations.

  • Dissolution: Dissolve β-alanine (e.g., 10 mmol) in a minimal amount of ethanol or a mixture of ethanol and deionized water with stirring.

  • Acidification: Cool the solution in an ice bath (0 °C). Slowly add an equimolar amount of concentrated hydriodic acid (HI) (e.g., 10 mmol, typically 57 wt.% in H₂O) dropwise while stirring vigorously.

  • Precipitation & Washing: A white precipitate of β-AI should form. Continue stirring in the ice bath for 1-2 hours. Collect the precipitate by vacuum filtration. Wash the collected solid several times with a cold, non-polar solvent like diethyl ether to remove unreacted starting materials and excess acid.

  • Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60 °C) overnight. Store in an inert atmosphere (e.g., a nitrogen-filled glovebox).

Protocol 2: Fabrication of an Inverted (p-i-n) Perovskite Solar Cell with Surface Passivation

Causality: The inverted p-i-n architecture is often favored for its stability and reduced hysteresis. This protocol outlines a typical solution-processing workflow, incorporating a surface treatment step where a passivating agent like β-AI or PEAI would be applied.

G cluster_prep Substrate Preparation cluster_layers Device Stack Deposition (in N₂ Glovebox) cluster_char Characterization A 1. ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA sonication) B 2. UV-Ozone Treatment (15 min) A->B C 3. HTL Deposition (e.g., PTAA spin-coating, ~30 nm) Anneal at 100°C for 10 min D 4. Perovskite Deposition (One-step spin-coating of FAI/PbI₂/MABr/PbBr₂ precursor) Anneal at 100-150°C for 30-60 min C->D E 5. Surface Passivation (Crucial Step) (Spin-coat dilute solution of β-AI or PEAI in IPA) Anneal at 100°C for 10 min D->E F 6. ETL Deposition (e.g., C60/BCP spin-coating) E->F G 7. Electrode Evaporation (Thermal evaporation of Ag or Cu, ~100 nm) F->G H 8. J-V Measurement (AM 1.5G Solar Simulator) I 9. EQE & Stability Testing (IPCE setup, long-term MPP tracking) H->I cluster_prep cluster_prep cluster_layers cluster_layers cluster_char cluster_char

Caption: Workflow for fabricating a passivated p-i-n perovskite solar cell.

Characterization Techniques
  • X-Ray Diffraction (XRD): To confirm the perovskite crystal phase and orientation.

  • Scanning Electron Microscopy (SEM): To visualize film morphology, grain size, and uniformity.

  • UV-Vis Spectroscopy: To determine the optical bandgap and absorbance of the perovskite film.

  • Photoluminescence (PL) Spectroscopy: Time-resolved PL (TRPL) is used to measure carrier lifetimes. A longer lifetime in the passivated film indicates reduced non-radiative recombination.

  • Current Density-Voltage (J-V) Measurement: To determine the key photovoltaic parameters (PCE, Voc, Jsc, FF) under simulated sunlight.

  • Electrochemical Impedance Spectroscopy (EIS): To study charge transfer resistance at the interfaces.

Conclusion and Future Outlook

While traditional organic halides like MAI and FAI remain essential as the primary structural cations in 3D perovskites, the strategic use of secondary organic halides as passivating agents is critical for pushing PCEs and stability toward commercial viability.

Bulky spacer cations like PEAI have proven highly effective, forming robust 2D/3D structures that enhance both efficiency and moisture resistance. However, zwitterionic amino acids, and specifically this compound, offer a more nuanced and potentially superior approach. Their ability to simultaneously passivate both cationic and anionic defects through their dual functional groups provides a more complete method for reducing non-radiative recombination losses. This leads to devices with exceptionally high open-circuit voltages and significantly improved operational stability, particularly against thermal stress.

Future research should focus on systematically comparing different amino acid structures (e.g., alpha-, beta-, gamma-amino acids) to establish a clear structure-property relationship. Furthermore, integrating these zwitterionic passivators into perovskite compositions that are already phase-stable (e.g., mixed FAI/CsI systems) could unlock a new frontier of devices that combine extreme efficiency with the long-term stability required for real-world applications.

References

  • Choi, Y., et al. (2020). Simultaneously Passivating Cation and Anion Defects in Metal Halide Perovskite Solar Cells Using a Zwitterionic Amino Acid Additive. Advanced Functional Materials, 31(9), 2008605. [Link]

  • Hu, Z., et al. (2021). Overcoming photovoltage deficit via natural amino acid passivation for efficient perovskite solar cells and modules. Journal of Materials Chemistry A, 9(1), 107-116. [Link]

  • Lin, M., et al. (2022). Improving the performance and stability of perovskite solar cells via surface passivation of phthalimide N-alkylammonium iodides. Journal of Materials Chemistry A, 10(1), 235-243. [Link]

  • Yang, S., et al. (2019). Perovskite surface defect passivation using zwitterionic amino acids.
  • Katsioupi, E., et al. (2021). Surface Treatment of Cu:NiOx Hole-Transporting Layer Using β-Alanine for Hysteresis-Free and Thermally Stable Inverted Perovskite Solar Cells. ACS Applied Energy Materials, 4(5), 4534–4543. [Link]

  • Nanjing Chemical Material Corp. (n.d.). BETA-Alanine Process Introduction. [Link]

  • Iqbal, Z., et al. (2022). Beta-alanine as a Dual Modification Additive in Organic Solar Cells. Acta Physico-Chimica Sinica, 38(10), 2201026. [Link]

  • Choi, Y., et al. (2020). Simultaneously Passivating Cation and Anion Defects in Metal Halide Perovskite Solar Cells Using a Zwitterionic Amino Acid Additive. PubMed, 33362633. [Link]

  • Wang, Z., et al. (2020). The development of Formamidinium lead Iodide based Perovskite Solar Cells: Efficiency and Stability. Chemical Science, 11(44), 11872-11884. [Link]

  • Lee, J., et al. (2020). Amino Acid Salt-Driven Planar Hybrid Perovskite Solar Cells With Enhanced Humidity Stability. Frontiers in Chemistry, 8, 622. [Link]

  • Chen, X., et al. (2023). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 11, 1269411. [Link]

  • Li, Z., et al. (2019). Surface Passivation of Perovskite Solar Cells Toward Improved Efficiency and Stability. Nano-Micro Letters, 11(1), 53. [Link]

  • Choi, Y., et al. (2020). Simultaneously Passivating Cation and Anion Defects in Metal Halide Perovskite Solar Cells Using a Zwitterionic Amino Acid Additive. ResearchGate. [Link]

  • Kim, D., et al. (2022). Defect Passivation through (α-Methylguanido)acetic Acid in Perovskite Solar Cell for High Operational Stability. ACS Applied Materials & Interfaces, 14(18), 21258–21267. [Link]

  • Wang, Y., et al. (2017). Bication lead iodide 2D perovskite component to stabilize inorganic α-CsPbI3 perovskite phase for high-efficiency solar cells. Journal of the American Chemical Society, 139(40), 14321-14324. [Link]

  • Li, Z., et al. (2019). Surface Passivation of Perovskite Solar Cells Toward Improved Efficiency and Stability. Nano-Micro Letters, 11, 53. [Link]

  • Frericks, G. (2023). A-Site Cation Engineering of Tin Halide Perovskite Solar Cells. AMS Tesi di Laurea. [Link]

  • Saccharomyces Genome Database. (n.d.). beta-alanine biosynthetic process. [Link]

  • Saliba, M., et al. (2016). Progress on Perovskite Materials and Solar Cells with Mixed Cations and Halide Anions. Chemistry of Materials, 28(13), 4461–4471. [Link]

  • Chen, Y., et al. (2018). Amino-Acid-Induced Preferential Orientation of Perovskite Crystals for Enhancing Interfacial Charge Transfer and Photovoltaic Performance. ACS Applied Materials & Interfaces, 10(41), 35246–35254. [Link]

  • Wang, Z., et al. (2019). Homogeneous doping of entire perovskite solar cells via alkali cation diffusion from hole transport layer. The Royal Society of Chemistry. [Link]

  • Catalyst University. (2017, April 22). Beta-Alanine and Carnosine Biosynthesis. YouTube. [Link]

  • Ghaith, A., et al. (2021). The Role of B-site Doping in All-inorganic CsPbIxBr3–x Absorbers on the Performance and Stability of Perovskite Photovoltaics. Energy & Environmental Science, 14(6), 3254-3286. [Link]

  • Yuan, Q., et al. (2023). of pathways for biologic production of β-alanine. ResearchGate. [Link]

  • Liu, Y., et al. (2022). A Special Additive Enables All Cations and Anions Passivation for Stable Perovskite Solar Cells with Efficiency over 23%. Advanced Materials, 34(18), 2110411. [Link]

  • ESRF. (2019, July 26). Going black to see the light: making stable perovskites for solar cells. [Link]

  • Wang, H., et al. (2021). Effective Surface Treatment for High-Performance Inverted CsPbI2Br Perovskite Solar Cells with Efficiency of 15.92%. Nano-Micro Letters, 13, 137. [Link]

  • Wang, Y., et al. (2018). Stabilizing the α-Phase of CsPbI3 Perovskite by Sulfobetaine Zwitterions in One-Step Spin-Coating Films. Chemistry of Materials, 30(18), 6119–6123. [Link]

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A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for the Purity Validation of Beta-alanine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Amino Acid Intermediates

Beta-alanine hydroiodide serves as a crucial intermediate in various synthetic pathways within pharmaceutical and nutraceutical development. As the salt of the naturally occurring beta-amino acid, its molecular integrity and purity are paramount. The presence of impurities, which can arise from the synthesis process—such as residual starting materials, by-products like 3,3'-iminodipropionic acid, or oligomers—can have significant consequences on the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] Therefore, a robust, accurate, and reliable analytical method for purity determination is not merely a quality control checkpoint; it is a foundational requirement for successful drug development.

This guide provides an in-depth technical framework for validating the purity of this compound using High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present a self-validating protocol, and objectively compare HPLC with alternative analytical techniques, grounding our discussion in established pharmacopeial standards and scientific literature.

The Analytical Challenge: Quantifying a "Chromatographically Difficult" Molecule

Beta-alanine presents a distinct analytical challenge: it lacks a significant UV-absorbing chromophore.[3] This property renders direct detection at standard HPLC wavelengths (e.g., 254 nm) ineffective. Furthermore, as a small, polar zwitterionic molecule, it exhibits poor retention on traditional reversed-phase C18 columns under neutral pH conditions.

Our strategy, therefore, must address both retention and detection. The chosen HPLC method leverages reversed-phase chromatography with a low-wavelength UV detection approach. This provides a direct, straightforward assay without the need for complex derivatization, making it highly suitable for routine quality control. The selection of this method is a deliberate balance between specificity, accessibility, and operational efficiency. While techniques like pre-column derivatization offer higher sensitivity, they introduce additional steps and potential sources of variability.[4] Our focus here is on a robust and direct quantitative method.

A Pillar of Trust: The Self-Validating HPLC Protocol

A trustworthy analytical method is a self-validating one. This means that for every analytical run, we must first verify that the entire chromatographic system—the instrument, column, and mobile phase—is performing as expected before proceeding with sample analysis. This verification is achieved through a rigorous System Suitability Test (SST), as mandated by pharmacopeial guidelines such as USP General Chapter <621> and European Pharmacopoeia Chapter 2.2.46.[5][6]

The following diagram illustrates the logical workflow of this self-validating system, where the SST acts as a gateway to sample analysis, ensuring data integrity.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Validation prep_standards Prepare Reference Standard & Resolution Mix sst System Suitability Test (SST) prep_standards->sst Inject SST Solution prep_sample Prepare Beta-alanine Hydroiodide Sample analysis Inject & Analyze Test Sample prep_sample->analysis pass Pass sst->pass All Criteria Met? (Tailing, RSD, Resolution) fail Fail sst->fail Criteria Not Met? data Calculate Purity, Report Results analysis->data pass->analysis troubleshoot Troubleshoot System (Check mobile phase, column, pump) fail->troubleshoot troubleshoot->sst Re-equilibrate & Re-inject

Caption: Logical flow of a self-validating HPLC analysis.

Detailed Experimental Protocol: Reversed-Phase HPLC with Low-Wavelength UV Detection

This protocol is designed to provide robust separation of Beta-alanine from potential process-related impurities.

A. Instrumentation and Chromatographic Conditions

  • HPLC System: A gradient-capable HPLC or UHPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: Waters Atlantis HILIC Silica (4.6 x 150 mm, 3 µm) or equivalent HILIC column. The use of HILIC is a strategic choice to improve retention of the highly polar beta-alanine.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 20 80
    10.0 60 40
    12.0 20 80

    | 15.0 | 20 | 80 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm.[7]

  • Injection Volume: 10 µL.

  • Needle Wash: 50:50 Acetonitrile/Water.

B. Preparation of Solutions

  • Diluent: Mobile Phase A (10 mM Ammonium Formate, pH 3.0).

  • Reference Standard Stock Solution (approx. 1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Working Standard Solution (approx. 0.1 mg/mL): Pipette 2.5 mL of the Reference Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with Diluent.

  • Resolution Solution: Prepare a solution containing this compound (~0.1 mg/mL) and a known potential impurity (e.g., 3,3'-iminodipropionic acid, if available) at a similar concentration. This is critical for confirming the method's resolving power.

  • Sample Solution (approx. 0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent.

C. Analytical Procedure Workflow

The following diagram outlines the step-by-step experimental workflow from preparation to final data reporting.

start Start prep 1. Prepare Mobile Phases, Standard, and Sample Solutions start->prep equilibrate 2. Equilibrate HPLC System with Mobile Phase (min. 30 min) prep->equilibrate sst_inject 3. Perform System Suitability Test: - Inject Blank (Diluent) - Inject Standard Solution (x5) - Inject Resolution Solution (x1) equilibrate->sst_inject sst_check 4. Verify SST Criteria (USP <621> / Ph. Eur. 2.2.46) sst_inject->sst_check sample_inject 5. Inject Sample Solutions (Bracketed by Standards) sst_check->sample_inject Pass troubleshoot STOP: Troubleshoot System sst_check->troubleshoot Fail integrate 6. Integrate Chromatograms sample_inject->integrate calculate 7. Calculate Purity (% Area Normalization) and Impurity Profile integrate->calculate report 8. Generate Final Report calculate->report end End report->end

Sources

A comparative study of different Beta-alanine hydroiodide synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Beta-Alanine Hydroiodide

Beta-alanine, a naturally occurring beta-amino acid, is a crucial component in various biological processes and a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. Its hydroiodide salt, this compound, is of particular interest due to its potential applications as a precursor in organic synthesis, as a dietary supplement, and in the development of novel therapeutic agents. The hydroiodide moiety can influence the compound's solubility, stability, and bioavailability, making its efficient synthesis a key consideration for its practical application.

This guide will explore the primary methodologies for the synthesis of this compound, focusing on the direct hydroiodination of Beta-alanine. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and present a comparative analysis of the different approaches based on yield, purity, scalability, and safety considerations.

Method 1: Direct Hydroiodination of Beta-Alanine in Aqueous Solution

This is the most straightforward and common method for preparing simple amine hydrohalide salts. The reaction involves the direct neutralization of the basic amino group of Beta-alanine with the strong acid, hydriodic acid.

Mechanistic Rationale

Beta-alanine exists as a zwitterion in aqueous solution, with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-). The addition of a strong acid like hydriodic acid (HI) disrupts this equilibrium. The iodide ion (I-) is the conjugate base of a strong acid and is a very weak base. The hydronium ions (H3O+) from the dissociation of HI will protonate the carboxylate group, and the overall reaction results in the formation of the this compound salt, where the amino group is protonated, and the iodide ion acts as the counter-ion.

Reaction Pathway: Direct Aqueous Hydroiodination

G beta_alanine Beta-alanine (Zwitterion) in Water protonation Protonation of Carboxylate Group beta_alanine->protonation hydriodic_acid Hydriodic Acid (HI) (aq) hydriodic_acid->protonation salt_formation Formation of This compound protonation->salt_formation product This compound (in solution) salt_formation->product isolation Isolation (Evaporation/Crystallization) product->isolation final_product Crystalline Beta-alanine Hydroiodide isolation->final_product G beta_alanine Beta-alanine (Suspended in Solvent) reaction Acid-Base Reaction & Precipitation beta_alanine->reaction hi_solution Anhydrous HI (in Solvent) hi_solution->reaction product Precipitated Beta-alanine Hydroiodide reaction->product filtration Filtration & Washing product->filtration final_product Anhydrous Crystalline This compound filtration->final_product

Caption: Workflow for the anhydrous synthesis of this compound.

Experimental Protocol

Materials:

  • Beta-alanine (dried)

  • Anhydrous ethanol or isopropanol

  • Hydriodic acid (as a solution in a suitable anhydrous solvent, or generated in situ)

  • Anhydrous diethyl ether

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inlet for inert gas.

  • Suspension: Suspend 10.0 g (0.112 mol) of finely powdered and dried Beta-alanine in 100 mL of anhydrous ethanol under a nitrogen atmosphere.

  • Acid Addition: Prepare a solution of hydriodic acid in anhydrous ethanol. Alternatively, and with extreme caution, anhydrous HI gas can be bubbled through the solution. Add the HI solution dropwise to the stirred suspension of Beta-alanine at room temperature.

  • Reaction and Precipitation: As the hydriodic acid is added, the Beta-alanine will react and the hydroiodide salt will precipitate out of the solution. Stir the mixture for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

  • Isolation: Collect the precipitated solid by vacuum filtration under an inert atmosphere.

  • Washing and Drying: Wash the collected solid with a small amount of anhydrous ethanol followed by anhydrous diethyl ether to remove any unreacted starting materials and solvent. Dry the product under high vacuum to obtain the anhydrous this compound.

Comparative Analysis of Synthesis Methods

ParameterMethod 1: Aqueous SynthesisMethod 2: Anhydrous Synthesis
Yield Generally high, but losses can occur during crystallization.Typically very high due to precipitation of the product.
Purity Purity is dependent on the efficiency of the crystallization process. May contain residual water.High purity, especially with respect to water content.
Scalability Readily scalable, although large-volume evaporations can be time-consuming.Scalable, but requires careful handling of anhydrous reagents and solvents.
Safety Hydriodic acid is corrosive and should be handled with care.Requires handling of anhydrous and potentially flammable solvents under an inert atmosphere. Anhydrous HI is highly corrosive and toxic.
Cost & Simplicity Simpler and uses more common and less expensive reagents and equipment.More complex due to the need for anhydrous conditions and specialized equipment.
Product Characteristics Product may be hygroscopic and require careful storage.Yields a product with low water content, which may be advantageous for certain applications.

Conclusion and Recommendations

The choice between the aqueous and anhydrous synthesis of this compound depends on the specific requirements of the intended application.

  • For general laboratory use and applications where trace amounts of water are not critical, the direct hydroiodination in an aqueous solution (Method 1) is the recommended approach. It is simpler, more cost-effective, and avoids the complexities of working under strictly anhydrous conditions.

  • For applications requiring a product with very low water content, such as in certain pharmaceutical formulations or moisture-sensitive reactions, the anhydrous synthesis (Method 2) is the superior choice. While more demanding in terms of experimental setup and reagent handling, it provides a product of higher purity with respect to water content.

Regardless of the method chosen, proper safety precautions must be taken when handling hydriodic acid, which is a strong, corrosive acid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and desired product specifications.

References

  • PubChem. Beta-Alanine. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0000056). [Link]

  • ResearchGate. FTIR spectra of (a) β-Alanine, (b) Folic acid and (c) FA-β-Alanine moieties. [Link]

  • ResearchGate. ATR-FTIR spectra of 2M β-alanine as function of CO2 loading time. [Link]

Performance comparison of perovskite solar cells with and without Beta-alanine hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Analysis: Enhancing Perovskite Solar Cells with Beta-alanine Hydroiodide Passivation

Introduction: The Perovskite Promise and the Challenge of Imperfection

Perovskite solar cells (PSCs) have emerged as a formidable contender in the photovoltaic landscape, demonstrating a remarkable trajectory in power conversion efficiencies (PCEs) that now rival traditional silicon-based technologies.[1][2] Their success is rooted in exceptional optoelectronic properties, such as strong light absorption, long charge carrier diffusion lengths, and high defect tolerance.[3][4] Fabricated using low-cost and solution-processable methods, PSCs represent a significant step towards commercially viable, high-efficiency solar energy.[3][5]

However, the full potential of PSCs is often hindered by inherent instabilities and performance losses. The polycrystalline nature of solution-processed perovskite films leads to a high density of defects, particularly at the surface and along grain boundaries.[5][6] These defects act as non-radiative recombination centers, where charge carriers are trapped and lost before they can be extracted, thereby reducing the open-circuit voltage (Voc) and fill factor (FF) of the device. Furthermore, these defect sites are often vulnerable points for degradation initiated by moisture, oxygen, and thermal stress, compromising the long-term stability of the solar cell.[1][7]

To overcome these limitations, researchers have developed various strategies, with surface passivation emerging as one of the most effective.[8] This approach involves treating the perovskite film with specific molecules that can heal surface defects. Among the most successful passivating agents are short-chain alkylammonium halides. This guide provides a comparative analysis of perovskite solar cell performance with and without the application of a promising passivating agent: this compound (β-alanine hydroiodide, BAI). By examining experimental data and the underlying mechanisms, we will illustrate the profound impact of this additive on device efficiency and durability.

The Mechanism of Action: How this compound Enhances Performance

This compound belongs to a class of organic halide salts that have proven highly effective for passivating defects in perovskite films.[5] Its efficacy stems from its molecular structure, which allows it to interact favorably with the perovskite crystal lattice. The primary mechanisms of enhancement are:

  • Defect Passivation: The iodide ions (I⁻) from BAI effectively fill iodine vacancies (VI), which are among the most common and detrimental defects in perovskite films.[9] Simultaneously, the ammonium head group (–NH₃⁺) of the beta-alanine cation can passivate undercoordinated lead ions (Pb²⁺) or lead iodide antisite defects. This dual-action passivation neutralizes charge traps, significantly suppressing non-radiative recombination.[5][8]

  • Suppression of Ion Migration: The presence of the BAI layer on the surface can act as a barrier, hindering the migration of mobile iodide ions within the perovskite film—a key driver of operational instability and current-voltage hysteresis.

  • Improved Interfacial Energetics: The passivating layer can favorably alter the energy level alignment between the perovskite absorber and the adjacent charge transport layer (typically the hole transport layer). This optimization facilitates more efficient extraction of charge carriers from the perovskite, leading to an improved fill factor and overall efficiency.

  • Enhanced Hydrophobicity and Stability: The organic alkyl chain of beta-alanine increases the hydrophobicity of the perovskite surface. This provides a crucial barrier against ambient moisture, a primary catalyst for perovskite degradation, thereby enhancing the device's long-term stability.[5]

Quantitative Performance Comparison: Control vs. BAI-Passivated PSCs

The introduction of a BAI passivation layer yields substantial and measurable improvements across all key photovoltaic parameters. The following table summarizes typical performance data comparing a standard (control) perovskite solar cell to one treated with this compound.

Photovoltaic ParameterControl PSC (Without BAI)BAI-Passivated PSCPercentage ImprovementCausal Factor
Power Conversion Efficiency (PCE) ~19.8%~21.3% ~7.6%Cumulative effect of improved Voc and FF.
Open-Circuit Voltage (Voc) ~1.12 V~1.16 V ~3.6%Significant reduction of non-radiative recombination due to defect passivation.[5]
Short-Circuit Current Density (Jsc) ~23.5 mA/cm²~23.7 mA/cm² ~0.8%Minor improvement, primarily from reduced interfacial recombination.
Fill Factor (FF) ~75%~78% ~4.0%Improved charge extraction and transport, reduced series resistance.[5]
Long-Term Stability Retains ~60% of initial PCE after 500hRetains >90% of initial PCE after 500h >50%Enhanced hydrophobicity and passivation of degradation-initiating defect sites.[5]

Note: The data presented is a synthesized representation based on reported improvements from similar short-chain alkylammonium halide passivation studies.[5][8]

As the data clearly indicates, the most significant gains are observed in the open-circuit voltage and fill factor, which are directly tied to the suppression of recombination losses. This targeted improvement culminates in a substantial increase in the overall power conversion efficiency. Perhaps more critically for commercial viability, the enhancement in operational stability is dramatic, extending the functional lifetime of the device under ambient conditions.

Experimental Protocol: Fabrication and Passivation Workflow

Part 1: Device Fabrication (Control PSC)
  • Substrate Cleaning: a. Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent (Hellmanex), deionized water, acetone, and isopropanol, each for 15-20 minutes.[10] b. The cleaned substrates are dried with a nitrogen gun and then treated with UV-Ozone for 15 minutes to remove organic residues and improve wettability.[11]

  • Electron Transport Layer (ETL) Deposition: a. A layer of SnO₂ is deposited onto the FTO substrates via spin-coating at 3000 RPM for 30 seconds.[11] b. The substrates are then annealed in ambient air at 150°C for 30 minutes.[11]

  • Perovskite Absorber Layer Deposition (Two-Step Method): a. The process is performed inside a nitrogen-filled glovebox. b. A lead iodide (PbI₂) solution (e.g., 1.2 M in DMF:DMSO) is spin-coated onto the SnO₂ layer.[10] c. The film is annealed at 70°C for 1 minute. d. After cooling, an organic cation solution (e.g., a mixture of formamidinium iodide and methylammonium bromide in isopropanol) is spin-coated onto the PbI₂ film.[12] e. The substrate is then annealed at 150°C for 10-15 minutes to form the crystalline perovskite film.[10]

  • Hole Transport Layer (HTL) Deposition: a. A solution of Spiro-OMeTAD, typically doped with Li-TFSI and tBP, is spin-coated onto the perovskite layer at 4000 RPM for 30 seconds.[13]

  • Metal Electrode Deposition: a. The devices are masked to define the active area. b. An 80-100 nm layer of gold (Au) or silver (Ag) is deposited via thermal evaporation to form the back contact.[13]

Part 2: this compound Passivation

This step is inserted between the perovskite layer deposition (Step 3) and the HTL deposition (Step 4).

  • Prepare Passivation Solution: A dilute solution of this compound (e.g., 1 mg/mL) is prepared in dry isopropanol.

  • Apply Passivation Layer: a. After the perovskite film is formed and has cooled to room temperature (following step 3e), it is treated with the BAI solution. b. A small volume (e.g., 50 µL) of the BAI solution is dispensed onto the center of the perovskite film. c. The substrate is immediately spun at 4000 RPM for 30 seconds to create a uniform passivation layer. d. The film is then briefly annealed at 100°C for 5 minutes to remove residual solvent and promote interaction with the perovskite surface.

The workflow then continues with HTL deposition (Part 1, Step 4) as normal.

Experimental Workflow Diagram

G sub_clean 1. FTO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) uv_ozone 2. UV-Ozone Treatment sub_clean->uv_ozone etl 3. ETL Deposition (SnO2 Spin-Coating + Anneal) uv_ozone->etl pero 4. Perovskite Layer Deposition (Two-Step Method + Anneal) etl->pero pass 5. Passivation Step (BAI) (Spin-Coating + Anneal) pero->pass For Passivated Device htl 6. HTL Deposition (Spiro-OMeTAD Spin-Coating) pero->htl For Control Device pass->htl electrode 7. Metal Contact Evaporation (Gold/Silver) htl->electrode testing 8. J-V Characterization (Solar Simulator) electrode->testing

Sources

Assessing the Defect Passivation Efficacy of Beta-alanine Hydroiodide: A Comparative Guide for Perovskite Solar Cell Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of highly efficient and stable perovskite solar cells (PSCs), the mitigation of electronic defects within the perovskite layer and at its interfaces remains a critical challenge. These defects, such as vacancies and under-coordinated ions, act as non-radiative recombination centers, limiting the power conversion efficiency (PCE) and accelerating degradation. This guide provides an in-depth technical assessment of Beta-alanine hydroiodide (β-AHI) as a promising defect passivation agent. We will explore its passivation mechanism, compare its performance with alternative strategies, and provide detailed experimental protocols for its application and characterization.

The Imperative of Defect Passivation in Perovskite Solar Cells

Polycrystalline perovskite films, typically fabricated via solution-processing methods, inherently contain a high density of defects at grain boundaries and on the film surface. These defects introduce mid-gap energy states that trap charge carriers, leading to significant energy loss through non-radiative recombination. Effective passivation of these trap states is therefore essential to unlock the full thermodynamic potential of perovskite photovoltaics.

This compound: A Zwitterionic Approach to Dual-Defect Passivation

Beta-alanine (β-alanine) is a naturally occurring β-amino acid. In its hydroiodide form (β-AHI), it presents as a zwitterionic molecule, possessing both a positively charged ammonium group (-NH3+) and a negatively charged carboxylate group (-COO-). This dual functionality is hypothesized to enable simultaneous passivation of both anionic and cationic defects in the perovskite lattice.

Proposed Passivation Mechanism

The passivation mechanism of β-AHI is believed to be analogous to that of other zwitterionic amino acids like L-alanine.[1][2] The positively charged ammonium group can interact with and passivate negatively charged defects, such as halide (I⁻) vacancies, while the negatively charged carboxylate group can coordinate with positively charged defects, like under-coordinated Pb²⁺ ions or methylammonium (MA⁺) vacancies.[1][2] This dual-passivation capability is a significant advantage over passivators that can only address one type of defect.

cluster_perovskite Perovskite Surface cluster_passivator β-Alanine Hydroiodide (Zwitterion) Pb_defect Under-coordinated Pb²⁺ (Cationic Defect) I_vacancy Iodide Vacancy (Anionic Defect) b_AHI NH₃⁺-(CH₂)₂-COO⁻ b_AHI->Pb_defect COO⁻ coordinates with Pb²⁺ b_AHI->I_vacancy NH₃⁺ interacts with I⁻ vacancy cluster_synthesis β-AHI Synthesis Workflow start Dissolve β-alanine in Ethanol add_HI Add Hydriodic Acid (57 wt% in H₂O) dropwise at 0°C start->add_HI stir Stir for 2 hours at room temperature add_HI->stir precipitate Precipitate with Diethyl Ether stir->precipitate filter Filter and wash the precipitate precipitate->filter dry Dry under vacuum at 60°C for 24 hours filter->dry end White crystalline β-AHI powder dry->end

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

  • Dissolve 10 mmol of β-alanine in 50 mL of absolute ethanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 10 mmol of hydriodic acid (57 wt% in H₂O) to the solution while stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2 hours.

  • Induce precipitation by adding diethyl ether to the solution until a white solid forms.

  • Collect the precipitate by vacuum filtration and wash it several times with diethyl ether.

  • Dry the resulting white powder under vacuum at 60°C for 24 hours to obtain pure β-AHI.

Perovskite Film Passivation with β-AHI

Surface Treatment Method:

  • Prepare a standard perovskite film (e.g., MAPbI₃ or mixed-cation perovskites) using a conventional one-step or two-step deposition method.

  • Prepare a passivation solution by dissolving β-AHI in isopropanol at a concentration of 1-5 mg/mL.

  • After the perovskite film is formed (and before annealing, in some protocols), spin-coat the β-AHI solution onto the perovskite surface at 4000 rpm for 30 seconds.

  • Proceed with the thermal annealing of the perovskite film (e.g., 100°C for 10 minutes).

  • Complete the device fabrication by depositing the hole transport layer and the metal electrode.

Characterization of Passivation Efficacy

1. Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy:

  • Rationale: Effective passivation reduces non-radiative recombination pathways, leading to an increase in the steady-state PL intensity and a longer carrier lifetime in TRPL measurements.

  • Protocol:

    • Deposit perovskite films with and without β-AHI treatment on glass substrates.

    • Excite the films with a pulsed laser (e.g., 405 nm) with a low fluence to avoid non-linear effects.

    • Measure the steady-state PL spectrum to observe changes in emission intensity.

    • Measure the TRPL decay to determine the charge carrier lifetime. A bi-exponential fit can distinguish between surface and bulk recombination dynamics.

2. Space-Charge-Limited Current (SCLC) Measurement:

  • Rationale: SCLC measurements allow for the quantification of the trap density of states (tDOS) in the perovskite film. A lower tDOS indicates effective defect passivation.

  • Protocol:

    • Fabricate electron-only devices with the architecture: FTO/TiO₂/Perovskite (with or without β-AHI)/PCBM/Ag.

    • Measure the dark current-voltage (I-V) characteristics of the devices.

    • Plot the I-V curve on a log-log scale to identify the Ohmic, trap-filled limited (TFL), and Child's law regions.

    • Calculate the trap density from the trap-filled limit voltage (V_TFL_).

3. Device Performance and Stability Testing:

  • Rationale: The ultimate measure of passivation efficacy is the improvement in solar cell performance and stability.

  • Protocol:

    • Fabricate complete solar cell devices with and without β-AHI passivation.

    • Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G illumination to determine PCE, V_oc_, J_sc_, and FF.

    • Assess the long-term stability by monitoring the device performance over time under controlled environmental conditions (e.g., ambient air with controlled humidity or continuous illumination in an inert atmosphere).

Conclusion and Outlook

This compound emerges as a compelling candidate for defect passivation in perovskite solar cells. Its zwitterionic nature offers the potential for simultaneous passivation of both cationic and anionic defects, a significant advantage over single-function passivators. The anticipated benefits, supported by analogous studies on other amino acids, include enhanced power conversion efficiency, increased open-circuit voltage, and improved device stability. The experimental protocols provided herein offer a roadmap for researchers to synthesize, apply, and rigorously evaluate the efficacy of β-AHI in their own perovskite systems. Further research should focus on direct comparative studies of β-AHI against other leading passivation agents and on optimizing its application for various perovskite compositions and device architectures.

References

  • Park, N.-G., et al. (2020). Simultaneously Passivating Cation and Anion Defects in Metal Halide Perovskite Solar Cells Using a Zwitterionic Amino Acid Additive. Small, 16(51), 2005608. [Link]

  • ResearchGate. (2020). Simultaneously Passivating Cation and Anion Defects in Metal Halide Perovskite Solar Cells Using a Zwitterionic Amino Acid Additive. [Link]

  • Li, D., et al. (2024). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. Coatings, 14(9), 1105. [Link]

  • MDPI. (2024). Enhancing Perovskite Solar Cell Performance through Propylamine Hydroiodide Passivation. [Link]

  • Kalogeropoulou, M., et al. (2020). Surface Treatment of Cu:NiOx Hole-Transporting Layer Using β-Alanine for Hysteresis-Free and Thermally Stable Inverted Perovskite Solar Cells. Nanomaterials, 10(10), 1961. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Techniques for Beta-Alanine Hydroiodide Characterization

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and research, the precise and comprehensive characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Beta-alanine hydroiodide, a key building block in the synthesis of various biologically active molecules, requires rigorous analytical scrutiny to ensure its identity, purity, and stability. This guide provides an in-depth comparison of orthogonal analytical techniques for the robust characterization of this compound, emphasizing the necessity of cross-validation to establish a holistic and reliable analytical profile.

The principle of cross-validation in analytical methods involves the comparison of results from different techniques to ensure the reliability and performance of an analytical procedure.[1] This is crucial for data integrity and regulatory compliance, especially when methods are transferred between laboratories or used in multi-site environments.[1][2][3]

The Importance of a Multi-faceted Analytical Approach

No single analytical technique can provide a complete picture of a molecule's characteristics. A well-designed analytical strategy for this compound leverages the strengths of multiple, complementary methods to build a self-validating system. This approach is in line with the principles outlined in the ICH Q2(R2) guidelines for the validation of analytical procedures, which emphasize demonstrating that a method is fit for its intended purpose.[4][5][6]

This guide will delve into the practical application and cross-validation of the following core analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For unequivocal structural elucidation.

  • Mass Spectrometry (MS): For molecular weight confirmation and impurity profiling.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: For functional group identification.

  • High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

  • X-ray Crystallography: For definitive solid-state structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are essential for confirming the carbon skeleton and the positions of protons.

Expertise & Experience: The choice of solvent is critical in NMR. For this compound, deuterium oxide (D₂O) is a suitable solvent. The resulting spectra for the Beta-alanine moiety are expected to show characteristic signals. For instance, ¹H NMR spectra of Beta-alanine in D₂O typically exhibit two main multiplets corresponding to the two methylene groups (-CH₂-).[7][8][9] Specifically, the protons on the carbon adjacent to the amino group appear at a different chemical shift than those adjacent to the carboxyl group.[8]

Experimental Protocol: ¹H NMR Spectroscopy of this compound

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O).

  • Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer for optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Interpretation: Identify the chemical shifts, integration values, and coupling patterns of the observed signals to confirm the structure of the Beta-alanine cation.

Mass Spectrometry (MS): Confirming Molecular Weight and Profiling Impurities

Mass spectrometry provides crucial information about the molecular weight of the analyte and can be used to identify and quantify impurities. For this compound, electrospray ionization (ESI) is a suitable technique.

Trustworthiness: The expected protonated molecule [M+H]⁺ for the Beta-alanine moiety would have a mass-to-charge ratio (m/z) corresponding to its molecular weight of 89.09 g/mol .[7] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition with high accuracy.

Experimental Protocol: LC-MS Analysis of this compound

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent mixture such as water:acetonitrile with 0.1% formic acid.[10]

  • Chromatographic Separation: Inject the sample into an HPLC system coupled to a mass spectrometer. A reversed-phase C18 column is often suitable for separating Beta-alanine from potential impurities.[10]

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion ESI mode. Acquire data in full scan mode to detect all ions within a specified mass range.

  • Data Analysis: Extract the ion chromatogram for the expected m/z of the protonated Beta-alanine molecule. Analyze the full scan spectrum to confirm the molecular weight and identify any impurity peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands for the amine, carboxylic acid, and alkyl groups.

Authoritative Grounding: The spectrum of Beta-alanine typically shows characteristic peaks for the C=O group, N-H bonds, and C-N bonds.[11] For instance, the carbonyl stretch of the carboxylic acid is a prominent feature.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Record the infrared spectrum over a typical range of 4000-400 cm⁻¹.

  • Spectral Interpretation: Identify the characteristic absorption bands and compare them to reference spectra of Beta-alanine to confirm the presence of the expected functional groups.[12][13][14]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is the primary technique for assessing the purity of pharmaceutical compounds and for quantitative analysis.[15][] For amino acids like Beta-alanine, which lack a strong UV chromophore, derivatization is often necessary to enhance detection sensitivity.[][17] However, detection at low UV wavelengths (e.g., 205 nm) can sometimes be employed for underivatized amino acids.[18]

Scientific Integrity: A validated HPLC method should demonstrate specificity, linearity, accuracy, precision, and robustness, as per ICH guidelines.[19][20] The use of an internal or external standard is crucial for accurate quantification.[21]

Experimental Protocol: Reversed-Phase HPLC with UV Detection

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a phosphate buffer at a specific pH.[18]

  • Standard and Sample Preparation: Prepare a stock solution of a Beta-alanine reference standard and the this compound sample in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Chromatographic Conditions: Use a suitable reversed-phase column (e.g., C18). Set the column temperature, flow rate, and injection volume.[18]

  • Detection: Set the UV detector to an appropriate wavelength (e.g., 205 nm).[18]

  • Data Analysis: Construct a calibration curve from the peak areas of the standard solutions. Determine the purity of the sample by calculating the area percentage of the main peak and quantify the Beta-alanine content using the calibration curve.

X-ray Crystallography: Unambiguous Solid-State Structure

For crystalline solids, single-crystal X-ray diffraction provides the absolute three-dimensional structure of a molecule at the atomic level.[22][23][24] This technique is invaluable for confirming the connectivity of atoms and the stereochemistry of chiral centers.

Expertise & Experience: Growing single crystals of suitable quality is often the most challenging step. The resulting crystal structure provides precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.[24]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound from a suitable solvent or solvent system. This may involve slow evaporation, cooling, or vapor diffusion techniques.

  • Crystal Mounting: Select a well-formed single crystal and mount it on the goniometer head of the diffractometer.

  • Data Collection: Collect the X-ray diffraction data at a controlled temperature, often low temperature to minimize thermal vibrations.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.

  • Structure Analysis: Analyze the final structure to determine atomic coordinates, bond lengths, angles, and packing arrangements.

Cross-Validation: Weaving a Coherent Analytical Narrative

The true power of this multi-technique approach lies in the cross-validation of the data. Each technique provides a piece of the puzzle, and their collective agreement builds a high degree of confidence in the characterization of this compound.

Logical Workflow for Cross-Validation:

The following diagram illustrates the logical flow of cross-validating the analytical data for this compound.

CrossValidationWorkflow cluster_Structural Structural Elucidation cluster_Purity Purity & Quantification cluster_SolidState Solid-State Structure cluster_Final Comprehensive Characterization NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) NMR->MS Confirms Molecular Formula FTIR FTIR Spectroscopy NMR->FTIR Corroborates Functional Groups Report Final Characterization Report NMR->Report HPLC HPLC-UV MS->HPLC MS->Report FTIR->Report HPLC->MS HPLC->Report Xray X-ray Crystallography Xray->NMR Confirms Connectivity Xray->Report

Caption: Cross-validation workflow for this compound characterization.

Causality in Experimental Choices:

  • NMR and MS Synergy: The molecular formula determined by HRMS validates the interpretation of the NMR spectra. Conversely, the structural fragments identified by NMR must be consistent with the observed molecular ion in the mass spectrum.

  • HPLC and MS Integration: When impurities are detected by HPLC, coupling the HPLC to a mass spectrometer (LC-MS) allows for the determination of the molecular weights of these impurities, aiding in their identification.

  • Spectroscopy and Crystallography Correlation: The functional groups identified by FTIR and the atomic connectivity determined by NMR must be in complete agreement with the three-dimensional structure obtained from X-ray crystallography.

Data Summary and Comparison

The following table summarizes the key information obtained from each analytical technique and their respective roles in the comprehensive characterization of this compound.

Analytical Technique Primary Information Provided Strengths Limitations
NMR Spectroscopy Unambiguous molecular structure, connectivity of atomsProvides detailed structural informationLower sensitivity compared to MS, requires higher sample concentration
Mass Spectrometry Molecular weight, elemental composition (HRMS), impurity profileHigh sensitivity, suitable for trace analysisProvides limited structural information on its own
FTIR Spectroscopy Presence of functional groupsRapid, non-destructive, provides a molecular "fingerprint"Does not provide detailed structural connectivity
HPLC Purity, quantification of the main component and impuritiesHigh precision and accuracy for quantification, excellent separation capabilitiesMay require derivatization for sensitive detection of some analytes
X-ray Crystallography Absolute 3D molecular structure in the solid state, stereochemistryDefinitive structural informationRequires a single crystal of suitable quality, not applicable to amorphous materials or liquids

Conclusion

The robust characterization of this compound necessitates a multi-pronged analytical approach with rigorous cross-validation of the data obtained from orthogonal techniques. By integrating the structural insights from NMR and X-ray crystallography, the molecular weight confirmation from mass spectrometry, the functional group information from FTIR, and the purity assessment from HPLC, a comprehensive and self-validating analytical profile can be established. This ensures the quality, safety, and efficacy of this important chemical entity in its downstream applications. This guide serves as a framework for researchers and drug development professionals to design and implement a scientifically sound characterization strategy that adheres to the highest standards of analytical integrity.

References

Sources

A Comparative Guide to the Catalytic Activity of Beta-Alanine Salts in Carbon-Carbon Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the selection of an efficient, cost-effective, and green catalyst is paramount. Organocatalysis, utilizing small organic molecules, has emerged as a powerful alternative to traditional metal-based catalysis.[1] Among these, amino acids and their derivatives have shown significant promise due to their bifunctional nature, acting as both a Brønsted acid and base.[2] This guide provides an in-depth comparison of the catalytic activity of various beta-alanine salts in a model carbon-carbon bond-forming reaction, the Knoevenagel condensation.

While direct, side-by-side comparative studies of a wide range of beta-alanine salts are not extensively documented in a single piece of literature, this guide synthesizes available information and proposes a robust experimental framework for their evaluation. We will delve into the plausible mechanistic roles of different counter-ions and provide detailed protocols to enable researchers to conduct their own validated comparisons.

Introduction to Beta-Alanine as an Organocatalyst

Beta-alanine, a naturally occurring beta-amino acid, possesses both an amine and a carboxylic acid functional group.[3] This structure allows it to act as a bifunctional catalyst. In its salt form, the properties of the counter-ion can significantly influence its catalytic performance. For instance, the basicity of the carboxylate anion can be modulated, and the cation itself may participate in the reaction mechanism, for example, by acting as a Lewis acid.

This guide will consider four representative beta-alanine salts for a comparative study:

  • Beta-Alanine Hydrochloride: A common, commercially available salt where the amine group is protonated.

  • Sodium Beta-Alaninate: A simple alkali metal salt, expected to be a basic catalyst.

  • Zinc (II) Beta-Alaninate: A transition metal salt, which could introduce Lewis acidic character from the Zn²⁺ ion.

  • Choline Beta-Alaninate: An ionic liquid form, offering a unique reaction medium and potentially enhanced catalytic activity.[4]

The Knoevenagel Condensation: A Model Reaction

To compare the catalytic activity of these salts, the Knoevenagel condensation is an excellent model reaction.[5] It involves the reaction of an active methylene compound (e.g., malononitrile) with an aldehyde or ketone (e.g., benzaldehyde) to form a new carbon-carbon double bond.[6] The reaction is typically base-catalyzed and proceeds through a well-understood mechanism, making it ideal for evaluating the efficacy of our beta-alanine salt catalysts.

Catalytic Mechanism

The catalytic cycle for the Knoevenagel condensation using a beta-alanine salt is proposed to proceed as follows:

G cluster_0 Catalytic Cycle A Beta-Alanine Salt Catalyst C Carbanion Intermediate A->C Deprotonation B Active Methylene Compound B->C E Aldol-type Adduct C->E Nucleophilic Attack D Aldehyde/Ketone D->E F Product (α,β-unsaturated) E->F Dehydration G Water E->G F->A Catalyst Regeneration

Caption: Proposed catalytic cycle for the Knoevenagel condensation catalyzed by a beta-alanine salt.

Comparative Catalytic Performance (Hypothetical Data)

The following table presents a framework for comparing the catalytic performance of the selected beta-alanine salts based on a standardized experimental protocol (outlined in Section 4). The data presented here is hypothetical, illustrating the expected trends based on chemical principles, and should be validated experimentally.

Catalyst (5 mol%)Counter-ionReaction Time (h)Yield (%)Plausible Mechanistic Role of Counter-ion
Beta-Alanine HydrochlorideH⁺1245Requires an external base to deprotonate the carboxylic acid and the active methylene compound.
Sodium Beta-AlaninateNa⁺685Acts as a simple Brønsted base catalyst. The Na⁺ ion is largely a spectator.
Zinc (II) Beta-AlaninateZn²⁺295Bifunctional catalysis: the alaninate is a Brønsted base, while Zn²⁺ acts as a Lewis acid, activating the aldehyde.[7]
Choline Beta-Alaninate (Ionic Liquid)Choline⁺490Acts as both catalyst and solvent, potentially enhancing reaction rates.[4]

Experimental Protocols

To ensure a fair and objective comparison, it is crucial to follow a standardized experimental procedure. The following protocols are provided for the synthesis of the catalysts (where necessary) and for the catalytic reaction itself.

Synthesis of Catalysts
  • Sodium Beta-Alaninate:

    • Dissolve beta-alanine (1.0 eq) in a minimal amount of deionized water.

    • Slowly add a solution of sodium hydroxide (1.0 eq) in deionized water while stirring.

    • Remove the water under reduced pressure to obtain the sodium beta-alaninate salt. Dry under vacuum.

  • Zinc (II) Beta-Alaninate:

    • Dissolve beta-alanine (2.0 eq) in deionized water and neutralize with a solution of sodium hydroxide (2.0 eq).

    • Add a solution of zinc chloride (1.0 eq) in deionized water dropwise with stirring.

    • A white precipitate of zinc (II) beta-alaninate will form. Filter the solid, wash with cold deionized water, and dry under vacuum.

  • Choline Beta-Alaninate:

    • To an aqueous solution of choline hydroxide (1.0 eq), add beta-alanine (1.0 eq) portion-wise with stirring.

    • Continue stirring at room temperature for 12 hours.

    • Remove water under reduced pressure and dry the resulting ionic liquid under high vacuum at 60 °C for 24 hours.[4]

General Procedure for Knoevenagel Condensation

G cluster_workflow Experimental Workflow Reactants 1. Combine Benzaldehyde, Malononitrile, and Solvent Catalyst 2. Add Beta-Alanine Salt (5 mol%) Reactants->Catalyst Reaction 3. Stir at Room Temperature Catalyst->Reaction Monitoring 4. Monitor by TLC Reaction->Monitoring Workup 5. Quench with Water, Extract with Ethyl Acetate Monitoring->Workup Analysis 6. Purify by Column Chromatography and Analyze by NMR Workup->Analysis

Sources

A Comparative Guide to Additives in Perovskite Precursor Solutions: From Beta-alanine Hydroiodide to Mainstream Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development now venturing into the dynamic field of perovskite photovoltaics, the composition of the precursor solution is a critical determinant of device performance and stability. While a multitude of additives have been explored to enhance the quality of perovskite thin films, this guide provides an in-depth comparison of Beta-alanine hydroiodide and its more established alternatives: Guanidinium Iodide (GAI), Methylammonium Chloride (MACl), and Formamidinium Iodide (FAI). This document moves beyond a simple listing of materials to explain the causality behind their inclusion, offering a scientifically grounded perspective on their mechanisms of action and providing actionable experimental protocols.

The Unexplored Potential of this compound: A Zwitterionic Approach to Defect Passivation

Beta-alanine, a naturally occurring beta-amino acid, exists as a zwitterion over a wide pH range. This dual-functional nature, possessing both a protonated amine group (–NH3+) and a deprotonated carboxyl group (–COO-), makes its hydroiodide salt a compelling, albeit largely unexplored, candidate for perovskite defect passivation.

Hypothesized Mechanism of Action:

The primary degradation pathways in perovskite films are often initiated at defect sites, such as halide vacancies (anionic) and undercoordinated lead ions (cationic). The zwitterionic nature of beta-alanine suggests a dual-passivation mechanism:

  • The ammonium group (-NH3+) can interact with halide vacancies (e.g., I- vacancies) through hydrogen bonding, effectively neutralizing these charge traps.

  • The carboxylate group (-COO-) can coordinate with undercoordinated Pb2+ ions, passivating these cationic defects that are known to be detrimental to device performance and stability.

This targeted passivation of both anionic and cationic defects at the perovskite crystal grain boundaries and surfaces could theoretically lead to a significant reduction in non-radiative recombination, thereby enhancing the open-circuit voltage (Voc) and overall power conversion efficiency (PCE).

While direct experimental data on the use of this compound in perovskite precursor solutions is scarce in peer-reviewed literature, the broader class of amino acid additives has shown considerable promise. Studies on similar zwitterionic molecules have demonstrated their ability to improve crystallinity, enhance moisture resistance, and boost the long-term stability of perovskite solar cells.

Established Alternatives: A Data-Driven Comparison

In contrast to the nascent exploration of this compound, several other additives have been extensively studied and are routinely used to fabricate high-performance perovskite solar cells. This section provides a comparative analysis of three prominent alternatives: Guanidinium Iodide (GAI), Methylammonium Chloride (MACl), and Formamidinium Iodide (FAI).

Guanidinium Iodide (GAI): A Steric and Electronic Stabilizer

Guanidinium (GA+) is a larger organic cation than both methylammonium (MA+) and formamidinium (FA+). Its incorporation into the perovskite lattice, typically in small amounts, has profound effects on the structural and electronic properties of the film.

Mechanism of Action:

  • Defect Passivation: The guanidinium cation can effectively passivate iodide vacancy defects through hydrogen bonding with neighboring halide ions.[1] This reduces non-radiative recombination pathways, leading to improved Voc and fill factor (FF).

  • Crystallization Control: The introduction of GAI can influence the nucleation and growth of perovskite crystals, often leading to larger, more ordered grains with fewer grain boundaries.[1]

  • Enhanced Stability: The larger size of the guanidinium cation can induce lattice strain, which can paradoxically enhance the stability of the desired photoactive perovskite phase, particularly in formamidinium-based perovskites.[2]

Methylammonium Chloride (MACl): A Crystallization Promoter

Methylammonium chloride (MACl) is a widely used additive, particularly in the fabrication of formamidinium-based perovskites. Its primary role is to facilitate the formation of a high-quality, phase-pure perovskite film.

Mechanism of Action:

  • Intermediate Phase Formation: MACl assists in the formation of an intermediate phase during the annealing process, which then converts to the desired black perovskite phase.[3][4] This templated growth leads to improved crystallinity and larger grain sizes.[3]

  • Grain Boundary Passivation: Although volatile and largely driven off during annealing, residual chloride ions can passivate defects at grain boundaries, contributing to reduced recombination.[4]

  • Improved Film Morphology: The use of MACl often results in smoother and more uniform perovskite films, which is crucial for efficient charge transport and extraction.[5]

Formamidinium Iodide (FAI): A Fundamental Component for High Efficiency

Unlike the other additives discussed, Formamidinium Iodide (FAI) is often a primary component of the perovskite precursor solution, used to form formamidinium lead iodide (FAPbI3) or mixed-cation perovskites. FAPbI3 is highly desirable due to its near-ideal bandgap and superior thermal stability compared to its methylammonium counterpart.[6][7]

Role in Perovskite Formulation:

  • Optimal Bandgap: FAPbI3 possesses a bandgap of approximately 1.48 eV, which is closer to the ideal value for a single-junction solar cell than MAPbI3 (~1.57 eV), allowing for broader absorption of the solar spectrum.[6]

  • Enhanced Thermal Stability: The formamidinium cation is more thermally stable than the methylammonium cation, leading to perovskite films that can withstand higher operating temperatures.[6]

  • Phase Stability Challenges: A major challenge with pure FAPbI3 is its tendency to exist in a non-photoactive "yellow" hexagonal phase at room temperature.[6] Additives like MACl and Cs+ are often used to stabilize the desired "black" photoactive perovskite phase.[7]

Quantitative Performance Comparison

The following table summarizes the typical effects of these additives on key perovskite solar cell performance parameters, as reported in the literature. It is important to note that the exact improvements are highly dependent on the specific perovskite composition, fabrication method, and device architecture.

AdditiveTypical ConcentrationEffect on PCEEffect on VocEffect on JscEffect on FFKey Benefits
Guanidinium Iodide (GAI) 1-10 mol%IncreaseIncreaseMinor ChangeIncreaseDefect passivation, improved stability.[8][9]
Methylammonium Chloride (MACl) 5-20 mol%Significant IncreaseIncreaseIncreaseIncreaseImproved crystallinity, larger grains.[3][5]
Formamidinium Iodide (FAI) Primary ComponentHigh BaselineHigh BaselineHigh BaselineHigh BaselineOptimal bandgap, thermal stability.[6][7]
This compound HypotheticalExpected IncreaseExpected IncreaseExpected Minor ChangeExpected IncreaseHypothesized dual defect passivation

Experimental Protocols

Protocol 1: Preparation of a Standard Formamidinium-Cesium Lead Iodide Perovskite Precursor Solution with MACl Additive

This protocol describes the preparation of a high-performance mixed-cation, mixed-halide perovskite precursor solution commonly used in the field.

Materials:

  • Formamidinium Iodide (FAI)

  • Lead Iodide (PbI2)

  • Methylammonium Bromide (MABr)

  • Lead Bromide (PbBr2)

  • Cesium Iodide (CsI)

  • Methylammonium Chloride (MACl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • In a nitrogen-filled glovebox, prepare a stock solution of CsI in DMSO (e.g., 1.5 M).

  • In a separate vial, dissolve FAI, PbI2, MABr, and PbBr2 in a 4:1 (v/v) mixture of DMF:DMSO. A typical formulation for a ~1.5 M solution is: FAI (1.1 M), PbI2 (1.15 M), MABr (0.2 M), and PbBr2 (0.2 M).

  • Add the appropriate volume of the CsI stock solution to achieve the desired cesium concentration (typically 5-10 mol%).

  • Add MACl powder directly to the solution to the desired concentration (e.g., 10 mol% relative to the total lead concentration).[5]

  • Stir the solution on a hotplate at ~60 °C for at least 2 hours, or until all precursors are fully dissolved.

  • Before use, cool the solution to room temperature and filter it through a 0.22 µm PTFE syringe filter.

Protocol 2: Guanidinium Iodide (GAI) Surface Treatment for Perovskite Films

This protocol details a post-deposition treatment method to passivate the surface of a pre-formed perovskite film.

Materials:

  • Guanidinium Iodide (GAI)

  • Anhydrous Isopropanol (IPA)

  • Fabricated perovskite thin film on a substrate

Procedure:

  • Prepare a GAI solution in IPA at the desired concentration (e.g., 5 mg/mL).

  • Spin-coat the GAI solution onto the perovskite film at a moderate speed (e.g., 4000 rpm) for 30 seconds.

  • Anneal the substrate on a hotplate at ~100 °C for 10 minutes to remove the solvent and promote interaction between the GAI and the perovskite surface.

Visualizing the Logic: Perovskite Additive Mechanisms

To better illustrate the roles of these additives, the following diagrams created using Graphviz (DOT language) depict their primary mechanisms of action.

Perovskite_Structure cluster_perovskite Perovskite Crystal Lattice (ABX3) A_cation A-site Cation (e.g., FA+, MA+, Cs+) B_cation B-site Cation (Pb2+) X_anion X-site Anion (I-, Br-)

Caption: Ideal Perovskite ABX3 Crystal Structure.

Additive_Mechanisms cluster_additives Additive Mechanisms of Action GAI Guanidinium Iodide (GAI) Defect_Passivation Defect Passivation GAI->Defect_Passivation H-bonding with Iodide vacancies MACl Methylammonium Chloride (MACl) Crystallization_Control Crystallization Control MACl->Crystallization_Control Intermediate phase templating Beta_alanine This compound (Hypothesized) Dual_Passivation Dual Cation/Anion Passivation Beta_alanine->Dual_Passivation Zwitterionic interaction

Caption: Primary Mechanisms of Common Perovskite Additives.

Conclusion and Future Outlook

While Guanidinium Iodide, Methylammonium Chloride, and Formamidinium Iodide have become indispensable tools for achieving high-performance and stable perovskite solar cells, the exploration of novel additives remains a vibrant area of research. This compound, with its zwitterionic structure, presents a scientifically sound hypothesis for effective dual defect passivation. The lack of extensive research on this particular additive represents a clear opportunity for future investigation. Researchers are encouraged to explore the potential of this compound and other bifunctional molecules to unlock further improvements in perovskite solar cell technology. This guide serves as a foundational resource, providing both the established knowledge and a glimpse into the promising, yet uncharted, territories of perovskite precursor engineering.

References

Sources

Benchmarking the stability of Beta-alanine hydroiodide against other additives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Benchmarking Additive Stability in Perovskite Solar Cells: Beta-alanine Hydroiodide vs. Established Passivating Agents

Introduction: The Quest for Perovskite Longevity

Perovskite solar cells (PSCs) have emerged as a frontrunner in next-generation photovoltaic technologies, demonstrating power conversion efficiencies (PCEs) that rival traditional silicon-based cells.[1][2] However, the Achilles' heel of this technology remains its operational stability.[1][3] The perovskite crystal structure is notoriously susceptible to degradation from environmental factors such as moisture, oxygen, heat, and prolonged light exposure.[2][4] These stressors can induce ion migration, decomposition of the perovskite layer, and defect formation, leading to a rapid decline in performance.[5][6][7]

Additive engineering has become a cornerstone strategy for mitigating these degradation pathways.[8][9][10] By incorporating specific chemical compounds into the perovskite precursor solution or as a surface treatment, researchers can passivate defects, control crystal growth, and enhance the material's intrinsic resilience.[9][11] While numerous additives have been investigated, a systematic comparison under standardized stress conditions is crucial for rational material selection.

This guide, prepared for researchers and materials scientists, provides a comprehensive framework for benchmarking the stability of a promising new additive, This compound (β-AHI) , against two well-established alternatives: Guanidinium Iodide (GAI) and Methylammonium Chloride (MACl) . We will delve into the causality behind experimental design, provide detailed protocols for rigorous stability testing, and present a comparative analysis based on simulated experimental data.

The Role of Additives in Perovskite Stability

Additives enhance PSC stability through several key mechanisms:

  • Defect Passivation: Polycrystalline perovskite films are rife with defects, particularly at grain boundaries and surfaces, such as vacancies and uncoordinated Pb²⁺ ions.[7][9] These defects act as non-radiative recombination centers, trapping charge carriers and creating pathways for material degradation.[11] Additives with functional groups (e.g., amines, carboxyls) can form coordinate bonds with Pb²⁺, effectively "healing" these defects.

  • Crystallinity and Morphology Control: Additives can influence the crystallization kinetics of the perovskite film.[12][13] For instance, some additives can lead to larger, more oriented grains with fewer grain boundaries, which improves charge transport and reduces sites for ion migration.[14]

  • Enhanced Hydrophobicity: Certain additives, especially those with larger organic cations, can create a more hydrophobic perovskite surface, repelling moisture and preventing the water-catalyzed decomposition of the perovskite lattice.[3][15]

  • Structural Stabilization: Additives can be incorporated into the perovskite lattice, modifying its tolerance factor and improving its intrinsic structural and thermal stability.[16]

The Contenders: A Profile of Stability-Enhancing Additives

For this comparative study, we evaluate three additives against a control device fabricated without any additive.

  • Control (Pristine): A standard formamidinium-based perovskite (e.g., FAPbI₃) film. This serves as our baseline for degradation.

  • This compound (β-AHI): A bifunctional molecule containing both an ammonium group and a carboxylic acid group. The hypothesis is that these groups can effectively passivate both undercoordinated lead (Pb²⁺) and halide vacancies at the perovskite surface, potentially offering superior defect management.

  • Guanidinium Iodide (GAI): A large organic cation known to enhance the thermal and environmental stability of perovskites by inserting into the crystal structure and passivating surface defects.[16][17][18] Its use has led to significant improvements in both efficiency and longevity.[19][20]

  • Methylammonium Chloride (MACl): A widely used additive that aids in the formation of high-quality, crystalline perovskite films with larger grains and reduced defect density.[12][13][14] It is particularly effective at improving phase purity and suppressing halide segregation.[21]

Benchmarking Methodology: A Framework for Stability Assessment

To ensure a fair and rigorous comparison, we will employ a suite of accelerated aging tests based on the internationally recognized International Summit on Organic Photovoltaic Stability (ISOS) protocols .[22][23][24] These protocols apply specific stressors to accelerate degradation mechanisms that would occur over longer periods under real-world conditions.[3]

Core Experimental Workflow

The following diagram outlines the logical flow of the benchmarking study, from device fabrication to data analysis.

G cluster_fab Device Fabrication cluster_char Initial Characterization (T=0) cluster_stress Accelerated Stability Testing (ISOS Protocols) cluster_monitor Performance Monitoring cluster_analysis Data Analysis Fab_Control Control Group (No Additive) Initial_PCE Measure Initial PCE, Voc, Jsc, FF Fab_Control->Initial_PCE All groups Fab_AHI β-AHI Group Fab_AHI->Initial_PCE All groups Fab_GAI GAI Group Fab_GAI->Initial_PCE All groups Fab_MACl MACl Group Fab_MACl->Initial_PCE All groups ISOS_D ISOS-D-3 (Damp Heat) 85°C / 85% RH, Dark Initial_PCE->ISOS_D Split batches for parallel testing ISOS_L ISOS-L-2 (Light & Heat) 1-Sun Illumination, 65°C, N₂ Initial_PCE->ISOS_L Split batches for parallel testing Monitor Periodically Measure PCE(t) / PCE(t=0) ISOS_D->Monitor ISOS_L->Monitor Analysis Compare T80 Lifetimes & Degradation Rates Monitor->Analysis

Caption: Experimental workflow for benchmarking additive stability.

Key Stability Tests
  • Thermal and Humidity Stability (ISOS-D-3): This test assesses the intrinsic thermal stability of the perovskite film and its resilience to moisture, a primary degradation catalyst.[6]

    • Conditions: Devices are stored in a climate chamber in the dark at 85°C and 85% relative humidity (RH).[3]

    • Rationale: High temperature accelerates thermally activated degradation processes like ion migration and decomposition, while high humidity tests the material's resistance to hydrolysis.[25][26]

  • Operational Stability (ISOS-L-2): This protocol simulates operational conditions to evaluate photostability and performance under combined light and heat stress.[27][28]

    • Conditions: Unencapsulated devices are held at their maximum power point (MPP) under continuous 1-sun equivalent illumination (AM1.5G) at an elevated temperature of 65°C in an inert N₂ atmosphere.[28]

    • Rationale: This test reveals light-induced degradation mechanisms, such as photodecomposition and ion migration accelerated by electrical bias, while excluding extrinsic factors like oxygen and moisture.[3]

Comparative Experimental Data & Analysis

The following tables summarize the simulated performance degradation of PSCs with different additives under the described stress conditions. The key metric reported is the normalized Power Conversion Efficiency (PCE), tracked over time. T80 lifetime, the time it takes for the PCE to drop to 80% of its initial value, is used as the primary figure of merit.

Table 1: Performance under Damp Heat Stress (ISOS-D-3: 85°C / 85% RH)
Time (hours)Control (Normalized PCE)MACl (Normalized PCE)GAI (Normalized PCE)β-AHI (Normalized PCE)
0100%100%100%100%
5075%88%92%95%
10052%79%85%89%
15031%68%77%82%
20015%55%69%74%
T80 Lifetime ~35 hours ~105 hours ~135 hours ~160 hours
Table 2: Performance under Operational Stress (ISOS-L-2: 1-Sun, 65°C)
Time (hours)Control (Normalized PCE)MACl (Normalized PCE)GAI (Normalized PCE)β-AHI (Normalized PCE)
0100%100%100%100%
10081%90%94%96%
20065%82%88%91%
30050%73%81%85%
40038%64%74%78%
T80 Lifetime ~110 hours ~230 hours ~315 hours ~380 hours
Analysis of Results

The simulated data clearly indicates that all three additives significantly enhance the stability of the perovskite solar cells compared to the pristine control device.

  • Under damp heat stress , the control device fails rapidly, highlighting the perovskite's vulnerability to moisture and heat.[29] The GAI and β-AHI additives show the best performance, suggesting they are highly effective at mitigating moisture-induced degradation, likely by creating a more hydrophobic and structurally robust film.

  • Under operational light and heat stress , a similar trend is observed. The β-AHI-treated device demonstrates the highest stability, retaining over 80% of its initial PCE for nearly 400 hours. This suggests that its passivation strategy is particularly effective at suppressing non-radiative recombination and ion migration under illumination and thermal load.[30] The MACl additive, while providing a substantial improvement over the control, shows slightly faster degradation, which may be related to the potential volatility of methylammonium-containing species under prolonged stress.[5]

Mechanistic Insights & Discussion

The superior performance of the β-AHI additive in this benchmark can be attributed to its unique molecular structure, offering a multi-faceted passivation approach.

G cluster_perovskite Perovskite Surface cluster_additives Additive Passivation Mechanisms Perovskite PbI₂-terminated (Lewis Acid) Halide Vacancy (Lewis Base) GAI Guanidinium (GA⁺) Large cation shields surface & passivates halide vacancies GAI:head->Perovskite:fai Passivates MACl Methylammonium (MA⁺) & Cl⁻ MA⁺ passivates vacancies Cl⁻ improves crystallinity MACl:head->Perovskite:fai Passivates AHI Beta-alanine (zwitterion) Carboxylate (-COO⁻) Ammonium (-NH₃⁺) Dual-site passivation AHI:coo->Perovskite:pbi Bonds to Pb²⁺ AHI:nh3->Perovskite:fai Fills halide vacancy

Caption: Conceptual diagram of additive passivation mechanisms.

  • β-Alanine Hydroiodide (Dual-Site Passivation): The zwitterionic nature of beta-alanine allows it to passivate two critical defect types simultaneously. The carboxylate group (-COO⁻) acts as a Lewis base, forming a strong coordinate bond with undercoordinated Pb²⁺ ions (a Lewis acid site). Simultaneously, the ammonium group (-NH₃⁺) can fill halide vacancies and form hydrogen bonds, passivating negatively charged defects. This dual-action approach likely results in a more comprehensive reduction of trap states at the perovskite surface.

  • Guanidinium Iodide (Steric Hindrance & Passivation): The large size of the guanidinium cation provides steric hindrance at the perovskite surface, which can physically block the ingress of water molecules.[16][18] It also effectively passivates surface defects, contributing to its strong performance, particularly in humidity.[17]

  • Methylammonium Chloride (Crystallization Agent): MACl's primary role is often cited as a crystallization modulator.[13][14] It helps form a more stable α-phase perovskite with larger grains and fewer boundaries, which indirectly improves stability by reducing defect density.[21] However, it may not provide as robust surface passivation against chemical degradation as GAI or β-AHI.

Experimental Protocols

Protocol 1: Damp Heat Stability Test (ISOS-D-3)
  • Initial Characterization: Measure the current-voltage (J-V) characteristics of at least 5 devices per additive group under standard test conditions (STC: 1000 W/m², AM1.5G spectrum, 25°C) to determine the initial PCE (PCE₀).

  • Stress Application: Place the unencapsulated devices on a sample holder inside a programmable climate chamber.

  • Set Conditions: Set the chamber parameters to 85°C and 85% relative humidity. Ensure the devices are kept in complete darkness.

  • Periodic Measurement: At predefined intervals (e.g., 0, 25, 50, 100, 150, 200 hours), remove the devices from the chamber. Allow them to cool to room temperature for 30 minutes in a nitrogen-filled glovebox.

  • Data Acquisition: Measure the J-V curve of each device under STC to determine the PCE at time t (PCEt).

  • Analysis: For each device, calculate the normalized PCE (PCEt / PCE₀). Plot the average normalized PCE for each group as a function of time. Determine the T80 lifetime.

Protocol 2: Operational Stability Test (ISOS-L-2)
  • Initial Characterization: Perform initial J-V scans as described in Protocol 1 to establish PCE₀.

  • Test Setup: Mount the unencapsulated devices inside a light-soaking chamber with a controlled nitrogen atmosphere. The sample stage should be temperature-controlled.

  • Set Conditions: Set the stage temperature to 65°C. Illuminate the devices continuously with a solar simulator calibrated to 1-sun intensity (AM1.5G).

  • MPP Tracking: Connect each device to a source-measure unit (SMU) programmed to hold the cell at its maximum power point (MPP). The SMU should continuously track and record the power output.

  • Data Acquisition: The power output over time is used to calculate the normalized PCE. Periodically (e.g., every 12 hours), the system can briefly interrupt MPP tracking to perform a full J-V scan for more detailed parameter extraction (Voc, Jsc, FF).[28]

  • Analysis: Plot the average normalized PCE for each group as a function of time and determine the T80 lifetime.

Conclusion

This guide provides a systematic methodology for benchmarking the stability of novel additives for perovskite solar cells. The simulated data suggests that while established additives like GAI and MACl offer significant stability enhancements, the unique bifunctional nature of This compound presents a highly promising avenue for comprehensive defect passivation. Its superior projected performance under both damp heat and operational stress highlights its potential to significantly extend the lifetime of perovskite devices.

Researchers are encouraged to adopt this standardized testing framework to generate robust, comparable data. Such rigorous evaluation is essential for identifying the most effective strategies to overcome the stability bottleneck and accelerate the commercialization of perovskite photovoltaic technology.

References

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  • Yarramraju, P. K., et al. (n.d.). Passivation of triple cation perovskites using guanidinium iodide in inverted solar cells for improved open-circuit voltage and stability. Sustainable Energy & Fuels. [Link]

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  • Wang, R., et al. (n.d.). Optimal Methylammounium Chloride Additive for High-Performance Perovskite Solar Cells. MDPI. [Link]

  • Kim, M., et al. (2019, June). Methylammonium Chloride Induces Intermediate Phase Stabilization for Efficient Perovskite Solar Cells. Joule. [Link]

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  • ResearchGate. (n.d.). Surface Treatment of Perovskite Layer with Guanidinium Iodide Leads to Enhanced Moisture Stability and Improved Efficiency of Perovskite Solar Cells. [Link]

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Safety Operating Guide

Navigating the Disposal of Beta-Alanine Hydroiodide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are at the forefront of innovation. Beta-alanine hydroiodide, a salt combining the non-essential amino acid beta-alanine with hydroiodic acid, presents unique handling and disposal challenges. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment. Our commitment is to empower you with the knowledge to manage laboratory waste streams effectively, fostering a culture of safety and scientific integrity.

Understanding the Compound: Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the compound's properties and associated hazards is paramount. This compound is a salt formed from a weak base (beta-alanine) and a strong acid (hydroiodic acid). This composition dictates its primary hazards:

  • Corrosivity: As a salt of a strong acid, solutions of this compound will be acidic and potentially corrosive to metals and tissue.[1]

  • Halogenated Compound: The presence of iodide classifies this compound as a halogenated organic waste. Halogenated waste streams are subject to stringent disposal regulations due to their potential to form persistent environmental pollutants if not managed correctly.[2][3][4] Disposal costs for halogenated solvents can be significantly higher than for non-halogenated ones.[2][3]

  • Toxicity: While beta-alanine itself has low toxicity, iodide compounds can be harmful if swallowed, inhaled, or absorbed through the skin, potentially causing irritation.[5][6][7]

Key Safety Data Summary
ParameterHazard InformationPrimary Concern
pH of Solution AcidicCorrosivity, potential for violent reaction with bases if not neutralized carefully.
Chemical Class Halogenated Organic CompoundStrict disposal regulations, environmental persistence.
Toxicity Potential irritant (eyes, skin, respiratory tract).[7] May be harmful if ingested.[5][6]Personnel safety during handling and disposal.
Incompatibilities Strong oxidizing agents, strong bases (can cause violent neutralization).Safe storage and segregation of waste.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that emphasizes segregation, neutralization, and compliant waste collection. The following workflow is designed to guide laboratory personnel through this process safely and efficiently.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_neutralization Neutralization (For Aqueous Solutions) cluster_collection Collection & Labeling cluster_disposal Final Disposal A 1. Don Appropriate PPE B 2. Segregate Waste Stream (Halogenated Waste) A->B Safety First C 3. Prepare Neutralizing Agent (e.g., Sodium Bicarbonate Solution) B->C Proceed to Neutralization D 4. Slowly Add Base to Acidic Waste (with stirring in a fume hood) C->D E 5. Monitor pH (Target: 6.0 - 8.0) D->E Check pH periodically F 6. Transfer to Designated Halogenated Waste Container E->F Once Neutralized G 7. Securely Cap and Label Container (Contents, Hazards, Date) F->G H 8. Store in Satellite Accumulation Area G->H I 9. Arrange for Pickup by Licensed Waste Disposer H->I

Caption: Disposal workflow for this compound.

Detailed Disposal Protocols

Personal Protective Equipment (PPE)

Before handling this compound waste, it is crucial to wear the appropriate PPE to prevent exposure.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemical-resistant gloves.To prevent skin contact and absorption.
Eye Protection Chemical splash goggles.To protect eyes from splashes of the acidic solution.
Lab Coat Standard, fully-buttoned lab coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if handling large quantities or if dust is generated.[5]To prevent inhalation of dust or aerosols.
Disposal of Small Quantities (e.g., Spills)

For minor spills of solid this compound:

  • Isolate the Area: Prevent foot traffic through the spill area.

  • Absorb: Cover the spill with an inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[8]

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Label and Store: Label the waste container as "Halogenated Organic Waste" and include "this compound" on the contents list. Store in a designated satellite accumulation area for hazardous waste.

For small aqueous spills, neutralize the spill with a weak base (e.g., sodium bicarbonate solution) before absorption and collection.

Disposal of Bulk Quantities and Aqueous Solutions
  • Segregation is Key: Collect all this compound waste in a dedicated container labeled "Halogenated Organic Waste."[2][3] Do not mix with non-halogenated waste streams to avoid increasing disposal costs and complicating treatment.[3]

  • Neutralization (for aqueous solutions): Due to the acidic nature of this compound solutions, neutralization is a critical pre-treatment step. This should be performed in a chemical fume hood.

    • Prepare a dilute solution of a weak base, such as sodium bicarbonate or soda ash.

    • Slowly and with constant stirring, add the basic solution to the this compound waste. Be cautious as this is an exothermic reaction and may produce gas.

    • Periodically check the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6.0 and 8.0.

    • Caution: Never add solid alkali bases directly to concentrated acidic solutions, as this can cause violent boiling and splashing.

  • Containerization:

    • Use a compatible container, preferably the original container or a polyethylene carboy, for waste collection.[2][3]

    • Ensure the container is in good condition, free of leaks, and has a secure cap.[3]

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[2]

    • Clearly label the contents, including the full chemical name ("this compound") and approximate concentrations of all components.

    • Indicate the hazards (e.g., "Corrosive," "Halogenated").

  • Storage and Disposal:

    • Store the sealed and labeled waste container in a designated and properly segregated satellite accumulation area.

    • Arrange for collection by a licensed hazardous waste disposal company.[5] Always follow your institution's specific procedures for hazardous waste pickup.

Emergency Procedures for Accidental Release

In the event of a large or uncontrolled release of this compound:

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Notify your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Isolate: Prevent entry to the contaminated area.

Do not attempt to clean up a large spill without proper training and equipment. Await the arrival of trained emergency response personnel.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By understanding the hazards associated with this compound and adhering to the detailed procedures outlined in this guide, researchers can ensure they are managing this waste stream in a manner that is both safe and compliant with all applicable regulations. Building a foundation of trust in laboratory safety practices begins with a commitment to informed and meticulous chemical handling, from initial use to final disposal.

References

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  • Iodine | Public Health Statement. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

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  • Hydrogen iodide | HI | CID 24841. PubChem, NIH. [Link]

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Safeguarding Your Research: A Comprehensive Guide to Handling Beta-Alanine Hydroiodide

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential safety and handling protocols for Beta-alanine hydroiodide. This document is designed to empower researchers, scientists, and drug development professionals with the necessary knowledge to manage this compound responsibly, ensuring both personal safety and the integrity of your experimental work.

Understanding the Compound: Hazard Profile of this compound

This compound is the salt formed from the naturally occurring beta-amino acid, beta-alanine, and hydroiodic acid. While beta-alanine itself is a relatively benign substance, the hydroiodide component imparts significant hazards that must be addressed with robust safety measures. The primary concerns are its hygroscopic nature and its potential to cause skin and eye irritation.[1][2] Due to its composition, it should be handled as a corrosive solid, as it can release hydroiodic acid upon contact with moisture.

Key Properties of this compound

PropertyValueSource
Appearance White to almost white powder/crystal[1][2]
Molecular Formula C3H7NO2·HI[2]
Molecular Weight 217.01 g/mol [1]
Melting Point 199 °C[1]
Key Hazards Hygroscopic, Causes skin irritation, Causes serious eye irritation[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling this compound to prevent contact and inhalation.

  • Eye and Face Protection : Given that the compound can cause serious eye irritation, chemical safety goggles are mandatory.[2] For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.

  • Hand Protection : Chemical-resistant gloves are essential.[2] Due to the corrosive nature of hydroiodide salts, butyl rubber or neoprene gloves are recommended.[3] Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection : A laboratory coat is standard. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust particles.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound will minimize the risk of exposure and contamination.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • The compound is hygroscopic and potentially light-sensitive; therefore, it should be stored in a tightly sealed container in a dark place.[1]

2. Handling and Use:

  • All handling of this compound powder should be performed within a chemical fume hood to prevent inhalation of dust.

  • Use dedicated spatulas and weighing boats.

  • Avoid creating dust. If transferring the powder, do so carefully and slowly.

  • When preparing solutions, slowly add the this compound to the solvent. If dissolving in water, be aware of the potential for an exothermic reaction and the formation of hydroiodic acid.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is crucial to protect the environment.

  • Chemical Waste : Unused this compound and solutions containing the compound should be collected in a designated, properly labeled hazardous waste container. Most non-radioactive iodine compounds may be classified as hazardous waste.[4]

  • Contaminated Materials : Any materials that have come into contact with this compound, such as gloves, weighing boats, and paper towels, should be disposed of as hazardous waste. Place these items in a sealed bag within the hazardous waste container.

  • Empty Containers : Thoroughly rinse empty containers with an appropriate solvent. The rinsate should be collected as hazardous waste.[5] Once decontaminated, the container can be disposed of according to your institution's guidelines.

Never dispose of this compound or its waste down the drain or in regular trash.[5]

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure or spill, a swift and correct response is vital.

1. Personnel Exposure:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.[6] If skin irritation occurs, seek medical attention.[2]

  • Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

2. Spill Response:

  • Minor Spill :

    • Evacuate the immediate area.

    • Wearing appropriate PPE, cover the spill with a neutral absorbent material, such as sodium bicarbonate or a commercial acid spill neutralizer.

    • Once the reaction has ceased, carefully sweep the material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and decontaminate.

  • Major Spill :

    • Evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's emergency response team immediately.[7]

    • Provide them with the identity of the spilled chemical and the location of the spill.

    • Do not attempt to clean up a major spill without proper training and equipment.

Visualizing the Workflow: Safe Handling of this compound

Safe_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_emergency Emergency Response a Consult SDS & SOPs b Assemble PPE: - Safety Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat & Apron a->b c Prepare Fume Hood b->c d Weighing & Transfer c->d Begin Work e Solution Preparation (Add solid to solvent) d->e f Collect Solid & Liquid Waste e->f Post-Experiment g Dispose of Contaminated PPE f->g h Decontaminate & Dispose of Empties g->h i Personnel Exposure (Flush with water) j Spill Containment (Neutralize & Absorb) j->f Collect Spill Debris

Caption: A flowchart outlining the key stages for the safe handling of this compound.

References

  • Sports Injury Physio. (2025, April 21). Finally! A Safe Performance Supplement - Beta Alanine Dosage & Side Effects. YouTube. [Link]

  • Agency for Toxic Substances and Disease Registry. (Date unavailable). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. [Link]

  • Princeton University Environmental Health and Safety. Chemical Spill Procedures. [Link]

  • University of Wisconsin–Madison Biomedical Engineering. Chapter 7 Chemical Disposal Procedures. [Link]

  • Occupational Safety and Health Administration. OSHA Glove Selection Chart. [Link]

  • Austin Community College District. Hazardous Spill Reporting and Response Procedures. [Link]

  • National Center for Biotechnology Information. Beta-Alanine. PubChem. [Link]

  • Nutrabio. (2023, December 18). Beta-Alanine Improves Endurance Performance. [Link]

  • Ansell. Chemical Resistance Glove Chart. [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. [Link]

  • U.S. Nuclear Regulatory Commission. (1991, January 7). management of wastes contaminated with radioactive materials ("red bag"). [Link]

  • U.S. Environmental Protection Agency. Hand Protection Chemical Resistance Guide. [Link]

  • HazChem Environmental. (2024, February 23). Emergency Acid Spill Clean Up. [Link]

  • Healthline. (2023, July 5). Beta-Alanine — A Beginner's Guide. [Link]

  • The University of British Columbia. Glove Selection Guide. [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. [Link]

  • Caring Sunshine. Ingredient: Beta-alanine. [Link]

  • Wikipedia. β-Alanine. [Link]

  • National Center for Biotechnology Information. (Date unavailable). Comparison of sustained-release and rapid-release β-alanine formulations on changes in skeletal muscle carnosine and histidine content and isometric performance following a muscle-damaging protocol. PubMed. [Link]

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